3-Nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5382. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-nitrobenzonitrile | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSAWEHOGCWOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060697 | |
| Record name | Benzonitrile, 3-nitro- | |
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Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS] | |
| Record name | 3-Nitrobenzonitrile | |
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Vapor Pressure |
0.00217 [mmHg] | |
| Record name | 3-Nitrobenzonitrile | |
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CAS No. |
619-24-9 | |
| Record name | 3-Nitrobenzonitrile | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Nitrobenzonitrile | |
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| Record name | Benzonitrile, 3-nitro- | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 3-Nitrobenzonitrile (CAS 619-24-9)
This document provides a comprehensive technical overview of this compound (CAS No. 619-24-9), a key chemical intermediate. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, reactivity, applications, and toxicological profile, compiled to support advanced research and development activities.
Core Properties of this compound
This compound is an aromatic compound characterized by a benzene ring substituted with both a nitro group (-NO2) and a nitrile group (-C≡N) at the meta position.[1] It typically appears as a pale yellow or yellowish crystalline powder or needles with an almond-like odor.[2][3][4] This solid state at room temperature is consistent with its reported melting point.[5]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for designing experimental conditions, purification strategies, and safety protocols.
| Property | Value | Source(s) |
| CAS Number | 619-24-9 | [6][7] |
| Molecular Formula | C₇H₄N₂O₂ | [6][8] |
| Molecular Weight | 148.12 g/mol | [6][8] |
| Appearance | Yellowish crystalline powder or needles | [2][4] |
| Melting Point | 114-117 °C | [2][9] |
| Boiling Point | 292 °C (at 760 mmHg); 165 °C (at 21 mmHg) | [4][6][10] |
| Density | ~1.2 - 1.31 g/cm³ | [10][11] |
| Vapor Pressure | 0.00217 mmHg | [3][12] |
| Flash Point | 109.9 °C | [6] |
| Solubility | Very soluble in ether; soluble in ethanol and acetone; sparingly soluble or insoluble in water.[1][4][5][13] | |
| InChI Key | RUSAWEHOGCWOPG-UHFFFAOYSA-N | [9][14] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N | [6][10] |
Spectroscopic Data
Analytical characterization is crucial for structure confirmation and purity assessment. Key spectroscopic data for this compound are provided below.
| Spectroscopic Technique | Key Data Points / Observations | Source(s) |
| ¹H NMR | Aromatic protons show distinct signals, with chemical shifts influenced by the strong deactivating nitro group.[13][15] | [13][15] |
| ¹³C NMR | Spectral data available in CDCl₃. | [3][9][16] |
| GC-MS (EI) | Major peaks observed at m/z 148 (M+), 102, 75, 51, 30. | [4][17] |
| FT-IR | Spectra available for KBr disc and nujol mull preparations. | [4][9][16] |
| Raman Spectroscopy | Raman spectrum has been recorded. | [4][9][18] |
Synthesis and Purification
This compound can be synthesized via several routes, primarily involving the modification of a substituted benzene ring. Common methods include the conversion of 3-nitrobenzaldehyde, the nitration of benzonitrile, or Sandmeyer-type reactions.
Synthesis from 3-Nitrobenzaldehyde
A high-yield synthesis involves the reaction of 3-nitrobenzaldehyde with ammonia and iodine in acetonitrile.[1][19] The reaction proceeds rapidly at room temperature.
Purification
Crude this compound can be purified to a high degree using standard laboratory techniques.[6]
-
Recrystallization: This is a common method for purification.[6] Single crystals suitable for X-ray diffraction have been grown from a concentrated ethanol solution at -20 °C.[19]
-
Column Chromatography: This technique separates the product from impurities based on differential adsorption to a stationary phase.[6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Protocol: Synthesis from 3-Nitrobenzaldehyde
This protocol is adapted from a documented high-yield procedure.[1][19]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.
-
Reagent Addition: Add iodine (I₂) to the flask. The reaction system should turn reddish-brown.
-
Initiation: Add 0.8 mL of aqueous ammonia to the stirring solution. The reaction mixture will turn orange-red.
-
Reaction: Stir the mixture at room temperature for approximately 30-40 minutes. Monitor the reaction for completion using Thin-Layer Chromatography (TLC).[1]
-
Quenching: Upon completion, add a solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel, add pure water, and extract the product into ethyl acetate. Repeat the extraction process.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the final product, this compound.[1] The reported yield for this method is 99%.[1]
Protocol: Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and assess the purity of the synthesized compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetone, ethyl acetate).
-
GC Conditions:
-
Injector: Set to a temperature of ~250 °C.
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Source Temperature: ~230 °C.
-
-
Data Analysis: Analyze the resulting chromatogram for a single major peak. The mass spectrum of this peak should correspond to the known fragmentation pattern of this compound, with a prominent molecular ion peak (M+) at m/z 148 and characteristic fragments at m/z 102, 75, and 51.[4]
Reactivity, Metabolism, and Applications
Chemical Reactivity
The chemical behavior of this compound is dictated by its two functional groups.[5]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. The nitro group can be readily reduced to an amino group (-NH₂), providing a pathway to 3-aminobenzonitrile and other bifunctional molecules.[5][6]
-
Nitrile Group (-C≡N): This versatile group can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group (-CH₂NH₂).[5]
Metabolism
Studies of the in vitro metabolism of aromatic nitriles have shown varied pathways. Unlike its 4-nitro isomer, which is readily reduced to an amine metabolite, this compound's specific metabolic fate is less detailed in available literature.[10] Generally, nitriles can be metabolized to cyanide, which is a key mechanism of their toxicity.[20]
Applications
This compound is a valuable compound primarily used as a synthetic intermediate.[2][21]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[1][5][16]
-
Mass Spectrometry: It has a specialized application as an effective matrix for Matrix-Assisted Ionization Vacuum (MAIV), a novel ionization technique for mass spectrometry that does not require high voltage or a laser.[9][22]
Safety and Toxicology
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[13] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[23][24]
GHS Hazard Information
| Hazard Class | GHS Classification | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][23] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [4][23] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [4][23] |
| Skin Irritation | H315: Causes skin irritation | [24] |
| Eye Irritation | H319: Causes serious eye irritation | [24] |
| Respiratory Irritation | H335: May cause respiratory irritation | [24] |
Toxicological Mechanism
Exposure can lead to irritation of the skin, eyes, and respiratory tract.[20][24] The most significant systemic toxic effect is the induction of methemoglobinemia, leading to cyanosis.[3][4][12] This is a common effect for nitroaromatic compounds. Furthermore, like other nitriles, it may be metabolized to cyanide, which can inhibit cytochrome oxidase and impair cellular respiration, potentially leading to severe toxic effects.[20]
Handling and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[20][24] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust and prevent all personal contact.[13][24]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible substances like strong oxidizing agents and strong bases.[4][16][20] Store below +30°C.[2][16]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(619-24-9) 13C NMR spectrum [chemicalbook.com]
- 4. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. scbt.com [scbt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 13. 6. The structure of this compound is shown | Chegg.com [chegg.com]
- 14. benchchem.com [benchchem.com]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. Page loading... [guidechem.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. This compound | 619-24-9 [chemicalbook.com]
- 22. scribd.com [scribd.com]
- 23. youtube.com [youtube.com]
- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Nitrobenzonitrile (CAS No. 619-24-9), a key intermediate in organic synthesis. The document details its structural and physicochemical characteristics, spectroscopic data, and typical reactivity. Furthermore, it presents detailed experimental protocols for its synthesis and purification, aiming to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences.
Introduction
This compound is an aromatic organic compound featuring both a nitro (-NO₂) and a nitrile (-CN) functional group attached to a benzene ring at the meta position.[1] This substitution pattern confers unique reactivity to the molecule, making it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2] The strong electron-withdrawing nature of both the nitro and nitrile groups significantly influences the electronic properties of the aromatic ring, dictating its behavior in various chemical transformations.[1][2]
Physical and Chemical Properties
This compound typically appears as a pale yellow crystalline powder or needles.[2][3] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₂ | [4] |
| Molecular Weight | 148.12 g/mol | [4] |
| CAS Number | 619-24-9 | [4] |
| Appearance | Yellowish crystalline powder or needles | [3] |
| Melting Point | 114-117 °C | [4] |
| Boiling Point | 165 °C at 21 mmHg; 258.1 °C at 760 mmHg | [3][5] |
| Density | 1.31 g/cm³ | [5] |
| Solubility | Sparingly soluble in water; very soluble in ether, soluble in acetone and ethanol. | [1][2][5] |
| Vapor Pressure | 0.014 mmHg at 25°C | [5] |
| Flash Point | 109.9 °C | [5] |
| LogP (Octanol/Water) | 1.17 - 1.46 | [6][7] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data and Observations | Source(s) |
| ¹H NMR (CDCl₃) | Aromatic protons typically appear in the range of 7.7-8.6 ppm. | [1] |
| ¹³C NMR | Aromatic carbons and the nitrile carbon show characteristic shifts. | [8] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C≡N stretch (~2230 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-H aromatic stretches. | [8] |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 148. Fragmentation often involves the loss of NO₂ (m/z 102) and subsequent loss of HCN. | [8][9] |
Experimental Protocols
Synthesis of this compound from 3-Nitrobenzaldehyde
This protocol describes the conversion of 3-nitrobenzaldehyde to this compound via an aldoxime intermediate followed by dehydration.
Step 1: Synthesis of 3-Nitrobenzaldoxime
-
Dissolution: In a 250 mL round-bottom flask, dissolve 15.1 g (0.1 mol) of 3-nitrobenzaldehyde in 100 mL of 95% ethanol with gentle warming and stirring.[10]
-
Hydroxylamine Solution Preparation: In a separate beaker, prepare a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 6.4 g (0.06 mol) of anhydrous sodium carbonate in 50 mL of water.[10]
-
Reaction: Slowly add the hydroxylamine solution to the stirred solution of 3-nitrobenzaldehyde at room temperature. The reaction mixture is typically stirred for 1-2 hours.[10]
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the crude 3-nitrobenzaldoxime by vacuum filtration and wash with cold water.[10]
-
Purification: The crude product can be recrystallized from an ethanol-water mixture to yield pure 3-nitrobenzaldoxime.[10]
Step 2: Dehydration of 3-Nitrobenzaldoxime to this compound
-
Reaction Setup: In a fume hood, to a solution of 16.6 g (0.1 mol) of 3-nitrobenzaldoxime in 100 mL of N,N-dimethylformamide (DMF), add 18.4 g (0.1 mol) of 2,4,6-trichlorotriazine (TCT).[11]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-water. Extract the product with ethyl acetate (3 x 100 mL).[11]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[4][11]
Synthesis Workflow: 3-Nitrobenzaldehyde to this compound
Caption: Workflow for the synthesis of this compound from 3-Nitrobenzaldehyde.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is largely dictated by its two electron-withdrawing functional groups.
-
Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form 3-nitrobenzoic acid or 3-nitrobenzamide, respectively. Reduction of the nitrile group, for instance with lithium aluminum hydride, yields 3-nitrobenzylamine.[2]
-
Nitro Group (-NO₂): The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position (relative to itself). More significantly, the nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents such as tin(II) chloride or catalytic hydrogenation. This transformation is a common step in the synthesis of more complex heterocyclic structures.[2]
-
Aromatic Ring: The electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions involving the functional groups.
Key Chemical Transformations of this compound
Caption: Key chemical transformations of the nitrile and nitro groups of this compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[12] All work should be conducted in a well-ventilated fume hood.[13] In case of accidental exposure, it is crucial to seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[14]
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its dual functionality allows for a wide range of chemical transformations, making it a key starting material in various synthetic endeavors, particularly in the pharmaceutical and agrochemical industries. This guide provides essential data and detailed protocols to support the safe and effective use of this compound in a research and development setting.
References
- 1. 6. The structure of this compound is shown | Chegg.com [chegg.com]
- 2. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. bloomtechz.com [bloomtechz.com]
- 5. This compound(619-24-9) 13C NMR spectrum [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound(619-24-9) IR Spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Nitrobenzonitrile (C₇H₄N₂O₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety protocols for 3-Nitrobenzonitrile. The information is intended for use by professionals in chemical research and drug development.
Molecular Structure and Formula
This compound is an aromatic compound with the chemical formula C₇H₄N₂O₂.[1][2][3] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at positions 1 and 3, respectively. The presence of the electron-withdrawing nitro and nitrile groups significantly influences the electronic properties and reactivity of the aromatic ring.[4][5]
The crystal structure of this compound has been elucidated by low-temperature single-crystal X-ray diffraction.[6][7][8] The compound crystallizes in the monoclinic space group P2₁.[6][7][8] A notable feature of its solid-state structure is that the nitro group is not coplanar with the benzene ring, exhibiting a slight tilt.[6][7][8] The angle between the benzene ring and the NO₂ plane is approximately 11.22°.[6][7][8] In the crystal packing, molecules are arranged in stacks along the shortest crystallographic axis due to aromatic π–π stacking, with an interplanar distance of about 3.3700 Å.[6][7]
Molecular structure of this compound.
Physicochemical and Spectroscopic Data
This compound is typically a pale yellow crystalline solid or powder with an almond-like odor.[1][2][5] It is soluble in organic solvents like ether and acetone but has low solubility in water.[5]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂ | [9][1][10] |
| Molecular Weight | 148.12 g/mol | [9][1] |
| Appearance | Yellowish crystalline powder or needles | [1][2][5] |
| Melting Point | 114-117 °C | [1][11][12] |
| Boiling Point | 165 °C at 21 mmHg | [1] |
| Density | 0.33 g/cm³ at 20 °C | [1][12] |
| Vapor Pressure | 0.00217 mmHg | [9] |
| Water Solubility | 1.7 g/L at 25 °C | |
| logP (Octanol/Water) | 1.17 | [13] |
| CAS Number | 619-24-9 | [9][1] |
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁ | [6][7] |
| C-N Bond (Nitro) | 1.4697 (19) Å | [7][8] |
| C-C Bond (Nitrile) | 1.447 (2) Å | [7][8] |
| C≡N Triple Bond | 1.141 (2) Å | [7][8] |
| N-O Distances (Nitro) | 1.2258 (17) Å and 1.2262 (18) Å | [7][8] |
| Benzene C-C Bonds | 1.3851 (19) – 1.397 (2) Å | [6][7] |
| π–π Stacking Distance | 3.3700 (9) Å | [6][7] |
| Technique | Data Available | Reference(s) |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. | [14][15] |
| ¹³C NMR | Spectrum in CDCl₃ available. | [14][16] |
| Infrared (IR) | KBr disc and Nujol mull spectra available. | [14][16] |
| Raman Spectroscopy | Powder spectrum available. | [14][16] |
| ESR | Data for anion radical available. | [14][16] |
Experimental Protocols
Several methods for the synthesis of this compound have been reported, including the oxidation of benzonitrile and chlorination diazotization.[17] A common laboratory-scale synthesis involves the nitration of benzonitrile or the conversion from 3-nitrobenzaldehyde. Below is a representative protocol based on the reaction of 3-nitrobenzaldehyde with iodine and aqueous ammonia.
Materials and Equipment:
-
3-nitrobenzaldehyde
-
Acetonitrile (solvent)
-
Iodine (I₂)
-
Aqueous ammonia (NH₃·H₂O)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Detailed Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.
-
Addition of Reagents: Add iodine (I₂) to the solution, which will turn reddish-brown.[3]
-
Reaction Initiation: Add 0.8 mL of aqueous ammonia to the stirring mixture at room temperature (20 °C). The reaction system will turn orange-red.[3]
-
Monitoring the Reaction: Continue adding aqueous ammonia while monitoring the reaction's completion using Thin-Layer Chromatography (TLC).[3] The entire reaction is typically complete within 40 minutes.
-
Quenching: Upon completion, add a solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove any excess iodine.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add pure water and extract the product into ethyl acetate. Repeat the extraction process to maximize recovery.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[3] Filter off the drying agent and remove the ethyl acetate solvent using a rotary evaporator to yield the crude product.[3]
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) or by column chromatography to obtain a high-purity product.[17]
General workflow for the synthesis and purification of this compound.
Chemical Reactivity and Applications
The chemical behavior of this compound is dictated by its two functional groups.[5]
-
Nitrile Group (-C≡N): This group is versatile and can be hydrolyzed to form a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions.[5]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution. The nitro group can be readily reduced to an amino group (-NH₂), a crucial transformation for synthesizing various heterocyclic compounds and pharmaceutical intermediates.[5]
Due to this reactivity, this compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][2][5] It is also used as a matrix for matrix-assisted ionization vacuum (MAIV) mass spectrometry.[1][11]
The compound is stable under normal storage conditions but can react violently with strong oxidizing agents and bases.[18] Thermal decomposition can produce toxic gases, including hydrogen cyanide and nitrogen oxides.[18]
Safety and Handling
This compound is classified as hazardous and requires careful handling.[19][20]
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 3 / 4 | H301: Toxic if swallowedH302: Harmful if swallowed | [9] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [9] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [9] |
| Skin Irritation | 2 | H315: Causes skin irritation | [19] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [19] |
Note: Classifications can vary slightly between suppliers.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a chemical fume hood with adequate ventilation to minimize dust generation and accumulation.[18][21]
-
Hand Protection: Wear impervious chemical-resistant gloves.[19]
-
Eye Protection: Use chemical safety goggles or a face shield.[19]
-
Skin and Body Protection: Wear impervious protective clothing and boots as required.[19]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved dust respirator.[19]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[19][21]
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[19]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[19]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[19]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances like strong oxidizers and bases.[18][21]
References
- 1. This compound | 619-24-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 619-24-9: this compound | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. 3-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. shivshaktipharmachem.com [shivshaktipharmachem.com]
- 13. This compound [stenutz.eu]
- 14. Page loading... [wap.guidechem.com]
- 15. Benzonitrile, 3-nitro- [webbook.nist.gov]
- 16. This compound(619-24-9) 1H NMR spectrum [chemicalbook.com]
- 17. bloomtechz.com [bloomtechz.com]
- 18. This compound(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 19. nextsds.com [nextsds.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. fishersci.com [fishersci.com]
The Solubility Profile of 3-Nitrobenzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-nitrobenzonitrile in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.
Quantitative Solubility Data
The mole fraction solubility of this compound was determined in twelve different organic solvents across a temperature range of 278.15 K to 318.15 K.[1][2] The data, presented in Table 1, demonstrates that solubility generally increases with temperature.[1] Among the tested solvents, acetone exhibited the highest solvating power for this compound, while cyclohexane showed the lowest.[1] The general solubility trend was observed as: acetone > (acetonitrile, ethyl acetate) > toluene > acetic acid > methanol > ethanol > n-propanol > n-butanol > isopropanol > 2-methyl-1-propanol > cyclohexane.[1][2]
Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | n-Butanol | 2-Methyl-1-propanol | Acetonitrile | Acetic Acid* | Ethyl Acetate | Cyclohexane** | Toluene |
| 278.15 | 0.0198 | 0.0165 | 0.0132 | 0.0101 | 0.0987 | 0.0115 | 0.0095 | 0.0765 | - | 0.0754 | - | 0.0432 |
| 283.15 | 0.0235 | 0.0198 | 0.0159 | 0.0122 | 0.1152 | 0.0139 | 0.0115 | 0.0898 | - | 0.0899 | 0.0031 | 0.0515 |
| 288.15 | 0.0278 | 0.0236 | 0.0190 | 0.0146 | 0.1338 | 0.0166 | 0.0138 | 0.1049 | - | 0.1065 | 0.0038 | 0.0611 |
| 293.15 | 0.0328 | 0.0280 | 0.0226 | 0.0174 | 0.1548 | 0.0198 | 0.0165 | 0.1221 | 0.0355 | 0.1256 | 0.0046 | 0.0721 |
| 298.15 | 0.0387 | 0.0331 | 0.0268 | 0.0207 | 0.1785 | 0.0235 | 0.0197 | 0.1416 | 0.0423 | 0.1475 | 0.0055 | 0.0848 |
| 303.15 | 0.0455 | 0.0390 | 0.0318 | 0.0246 | 0.2051 | 0.0279 | 0.0234 | 0.1637 | 0.0501 | 0.1726 | 0.0066 | 0.0994 |
| 308.15 | 0.0535 | 0.0458 | 0.0376 | 0.0292 | 0.2351 | 0.0331 | 0.0278 | 0.1887 | 0.0591 | 0.2013 | 0.0079 | 0.1161 |
| 313.15 | 0.0626 | 0.0537 | 0.0443 | 0.0345 | 0.2686 | 0.0391 | 0.0329 | 0.2169 | 0.0694 | 0.2341 | 0.0094 | 0.1352 |
| 318.15 | 0.0732 | 0.0629 | 0.0522 | 0.0408 | 0.3061 | 0.0461 | 0.0389 | 0.2486 | 0.0813 | 0.2714 | 0.0112 | 0.1568 |
*Due to the melting point of acetic acid, solubility was measured from 293.15 K.[1] **Due to the melting point of cyclohexane, solubility was measured from 283.15 K.[1]
Qualitative solubility information indicates that this compound is also very soluble in ether and sparingly soluble in water.[3][4]
Experimental Protocol: Isothermal Static Equilibrium Method
The quantitative solubility data presented in this guide was determined using the isothermal static equilibrium method.[1][5] This widely accepted technique provides reliable data for solid-liquid solubility.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in a sealed vessel.
-
Equilibration: The vessel is placed in a thermostatically controlled water bath to maintain a constant temperature. The mixture is continuously stirred for a sufficient duration to ensure that equilibrium is reached.
-
Phase Separation: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand, permitting the undissolved solid to settle.
-
Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent any change in solubility due to temperature fluctuations.
-
Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Calculation: The mole fraction solubility is calculated from the determined concentration and the known masses of the solute and solvent.
-
Temperature Variation: The process is repeated at different temperatures to obtain a solubility profile as a function of temperature.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in processes such as crystallization, reaction, and formulation. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility and other practical considerations.
Caption: Solvent selection workflow for this compound applications.
This guide provides foundational data and methodologies to aid researchers and professionals in the effective use of this compound. For more complex systems, such as binary solvent mixtures, further investigation into preferential solvation may be required.[5] Always consult the relevant Safety Data Sheet (SDS) before handling this compound and the selected solvents.
References
An In-Depth Technical Guide to the Physicochemical Properties of 3-Nitrobenzonitrile
This guide provides a comprehensive overview of the melting and boiling points of 3-Nitrobenzonitrile, targeted towards researchers, scientists, and professionals in drug development. It includes tabulated physical property data, detailed experimental protocols for property determination and chemical synthesis, and a logical workflow diagram.
Core Physicochemical Data
This compound is a solid at room temperature, typically appearing as a white to yellow crystalline powder or needles.[1][2][3] Its physical properties are crucial for its application in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyes.[3]
Table 1: Melting and Boiling Point of this compound
| Parameter | Value | Conditions |
| Melting Point | 113–119 °C | Not specified |
| Boiling Point | 165 °C | at 21 mmHg (21 torr) |
Table 2: Additional Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol |
| CAS Number | 619-24-9 |
| Appearance | White to cream to yellow crystals, powder, or needles |
Experimental Protocols
Melting Point Determination (General Protocol)
The melting point is a critical parameter for verifying the purity of a crystalline solid like this compound.[3] The capillary method is a standard and widely used technique.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 95-100 °C for this compound).
-
Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range. A narrow melting range (e.g., 1-2 °C) is indicative of a high-purity sample.
Boiling Point Determination (General Protocol)
As this compound's boiling point is recorded under reduced pressure (165 °C at 21 mmHg), a vacuum distillation or a Thiele tube method adapted for vacuum would be appropriate. The Thiele tube method is suitable for small sample quantities.[9]
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube and a capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: A small amount of this compound (a few milliliters) is placed in the small test tube. A capillary tube is placed inside, with its open end down.[9]
-
Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[9]
-
Heating: The assembly is clamped and lowered into the Thiele tube filled with mineral oil. The side arm of the Thiele tube is heated gently.[9]
-
Observation: As the temperature rises, trapped air will bubble out of the capillary tube. Heating is continued until a steady and rapid stream of bubbles emerges, indicating the vapor pressure of the sample has overcome the external pressure.[9]
-
Data Recording: The heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. The atmospheric pressure should also be recorded.[9]
Synthesis of this compound from 3-Nitrobenzaldehyde
A common method for synthesizing nitriles is the one-pot reaction of an aldehyde with hydroxylamine hydrochloride, which forms an aldoxime that is subsequently dehydrated.[10]
Reagents:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Cesium carbonate
-
Palladium(II) acetate
-
Dimethyl sulfoxide (DMSO) and Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 100 mg of 3-nitrobenzaldehyde, 56 mg of hydroxylamine hydrochloride, and 259 mg of cesium carbonate in a solvent mixture of 1.5 mL of DMSO and 0.5 mL of water.[10]
-
Initial Reaction: Stir the mixture at 100°C for 7 hours.[10]
-
Catalysis: Add 8 mg of palladium(II) acetate to the reaction mixture and continue stirring at 100°C for an additional 12 hours.[10]
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[10]
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water.[10]
-
Extraction: Extract the product from the aqueous mixture using ethyl acetate. The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.[10]
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.[10][11]
Logical Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound, providing a clear visual guide for the laboratory workflow.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. shuangdingchemistry.com [shuangdingchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. shivshaktipharmachem.com [shivshaktipharmachem.com]
- 7. This compound | 619-24-9 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. bloomtechz.com [bloomtechz.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Nitrobenzonitrile. It includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound are characterized by the electron-withdrawing effects of both the nitro (NO₂) and cyano (CN) groups. These effects lead to a downfield shift of the aromatic protons and carbons compared to unsubstituted benzene. The substitution pattern on the aromatic ring results in a distinct set of signals, which are summarized below.
¹H NMR Spectral Data
The proton NMR spectrum of this compound typically exhibits four signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.57 | Singlet (or Triplet) | - |
| H-4 | ~8.50 | Doublet of Doublets | ~8.1, 1.5 |
| H-5 | ~7.80 | Triplet | ~8.1 |
| H-6 | ~8.05 | Doublet of Doublets | ~7.7, 1.5 |
Note: The solvent used for NMR analysis can cause slight variations in chemical shifts. The data presented is a representative example.
¹³C NMR Spectral Data
The carbon NMR spectrum of this compound shows seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The assignments are detailed in Table 2.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-CN | ~116.5 |
| C-1 | ~114.5 |
| C-2 | ~138.0 |
| C-3 | ~148.0 |
| C-4 | ~128.0 |
| C-5 | ~131.0 |
| C-6 | ~133.0 |
Note: The solvent used for NMR analysis can cause slight variations in chemical shifts. The data presented is a representative example.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR using an analytical balance.[1][2][3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]
-
Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.[1]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube into the spectrometer's sample holder.
-
Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.[1]
-
Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1]
-
Parameter Setup for ¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: Typically 8 to 16 scans are sufficient.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
Parameter Setup for ¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A typical range is 0 to 220 ppm.
-
Relaxation Delay: A delay of 2 seconds is a good starting point.
-
-
Data Acquisition: Start the acquisition process.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify the peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Structure-Spectrum Correlation for this compound.
Caption: Generalized Experimental Workflow for NMR Spectroscopy.
References
FT-IR Spectrum Analysis of 3-Nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Nitrobenzonitrile. This document outlines the characteristic vibrational frequencies of its key functional groups, a detailed experimental protocol for sample analysis, and a logical framework for spectral interpretation.
Introduction to this compound and its Spectroscopic Importance
This compound (C₇H₄N₂O₂) is an aromatic organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at the meta position. The presence of these functional groups gives the molecule distinct and well-defined absorption bands in the infrared region of the electromagnetic spectrum. FT-IR spectroscopy serves as a powerful analytical technique for the structural elucidation and quality control of this compound, making it an invaluable tool in synthetic chemistry and drug development where this compound is often used as a building block.
The FT-IR spectrum of this compound is characterized by the vibrational modes of the aromatic ring, the nitrile group, and the nitro group. The electron-withdrawing nature of both the nitro and nitrile groups influences the electronic environment of the benzene ring, which in turn affects the positions of its characteristic absorption bands.
FT-IR Spectral Data of this compound
The following table summarizes the expected and observed FT-IR absorption bands for this compound. The assignments are based on established group frequency correlations and data from spectral databases. The exact peak positions can vary slightly depending on the sample preparation and the physical state of the sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~ 3100 - 3000 | Medium | C-H Stretching | Aromatic Ring |
| ~ 2240 - 2220 | Strong, Sharp | C≡N Stretching | Nitrile |
| ~ 1600 - 1585 | Medium | C=C Stretching | Aromatic Ring |
| ~ 1550 - 1475 | Strong | Asymmetric NO₂ Stretching | Nitro |
| ~ 1500 - 1400 | Medium | C=C Stretching | Aromatic Ring |
| ~ 1360 - 1290 | Strong | Symmetric NO₂ Stretching | Nitro |
| ~ 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound can be logically divided into several key regions:
-
Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The peaks in this region are characteristic of the C-H stretching vibrations of the benzene ring.
-
Nitrile Stretching Region (2240-2220 cm⁻¹): A strong and sharp absorption band in this region is a definitive indicator of the nitrile (C≡N) functional group. For aromatic nitriles, this peak is typically found at a slightly lower wavenumber compared to saturated nitriles due to conjugation with the aromatic ring.
-
Nitro Group Stretching Region (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹): The nitro group exhibits two distinct, strong stretching vibrations. The higher frequency band corresponds to the asymmetric stretching of the N-O bonds, while the lower frequency band is due to the symmetric stretch. These two prominent peaks are a clear signature for the presence of a nitro group.
-
Aromatic C=C Stretching Region (1600-1400 cm⁻¹): Multiple bands of medium intensity in this region arise from the carbon-carbon stretching vibrations within the aromatic ring.
-
Fingerprint Region (below 1400 cm⁻¹): This region contains a complex pattern of peaks resulting from various bending and stretching vibrations, including the C-H out-of-plane bending of the substituted benzene ring. These bands are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Experimental Protocol: FT-IR Analysis using the KBr Pellet Method
This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet technique.
4.1. Materials and Equipment
-
This compound (solid sample)
-
Spectroscopic grade Potassium Bromide (KBr), oven-dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
-
Spatula
-
Analytical balance
4.2. Sample Preparation (KBr Pellet)
-
Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven to remove any absorbed moisture, which can interfere with the spectrum.
-
Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar. Grind the sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix the sample and KBr thoroughly by grinding the two together until a homogenous mixture is obtained. The final concentration of the sample in KBr should be between 0.1% and 1%.
-
Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness.
4.3. Spectral Acquisition
-
Background Spectrum: Place an empty sample holder or a pure KBr pellet in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Mount the KBr pellet containing the this compound sample in the spectrometer's sample holder.
-
Data Collection: Acquire the FT-IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.
Visualizations
The following diagrams illustrate the key relationships and workflows in the FT-IR analysis of this compound.
mass spectrometry fragmentation pattern of 3-Nitrobenzonitrile
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Nitrobenzonitrile
Introduction
This compound (C₇H₄N₂O₂), a significant compound in organic synthesis, presents a unique fragmentation pattern in mass spectrometry due to the interplay between the aromatic ring, the electron-withdrawing nitro group, and the nitrile group.[1] Understanding this pattern is crucial for its identification and for elucidating the structure of related compounds in various research and development settings. This guide provides a detailed analysis of its electron ionization (EI) mass spectrum, outlining the primary fragmentation pathways and experimental considerations. The molecular weight of this compound is approximately 148.12 g/mol .[2]
Experimental Protocols
The data presented herein is based on a standard Electron Ionization (EI) mass spectrometry protocol.
2.1 Methodology: Electron Ionization Mass Spectrometry (EI-MS)
A typical EI-MS experiment for a solid sample like this compound involves the following steps:
-
Sample Introduction: A small quantity of the crystalline sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe. The probe is heated to sublimate the sample directly into the vacuum of the ion source.
-
Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam, typically maintained at 70 electron volts (eV). This high energy is sufficient to dislodge an electron from the molecule, forming an energetically unstable molecular ion (M•+).[3][4]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to undergo a series of predictable bond cleavages and rearrangements, generating a variety of fragment ions.[5]
-
Mass Analysis: The newly formed positive ions (the molecular ion and its fragments) are accelerated by an electric field and guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Fragmentation Analysis
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions resulting from the cleavage of the nitro and nitrile groups.
3.1 Molecular Ion Peak
The molecular ion [C₇H₄N₂O₂]•+ is observed at m/z 148 .[6] Its presence and significant intensity are typical for aromatic compounds, whose stable ring structure can accommodate the positive charge.[7]
3.2 Key Fragmentation Pathways
The primary fragmentation events involve the neutral loss of molecules associated with the nitro group, followed by further degradation of the resulting ions.
-
Loss of Nitrogen Dioxide (•NO₂): The most significant initial fragmentation is the cleavage of the C-N bond, leading to the expulsion of a nitrogen dioxide radical (•NO₂, 46 u). This results in the formation of the cyanophenyl cation at m/z 102 ([C₇H₄N]⁺). This is often a prominent peak in the spectrum of nitroaromatic compounds.
-
Loss of Nitric Oxide (•NO): A competing pathway involves a rearrangement where an oxygen atom is transferred to the ring, followed by the loss of a nitric oxide radical (•NO, 30 u). This fragmentation pathway produces an ion at m/z 118 ([C₇H₄NO]⁺).
-
Loss of Carbon Monoxide (CO): The fragment ion at m/z 118 can subsequently lose a molecule of carbon monoxide (CO, 28 u) to form an ion at m/z 90 .
-
Formation of Benzyne Radical Cation: The cyanophenyl cation at m/z 102 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 u). This leads to the formation of the highly reactive benzyne radical cation at m/z 75 ([C₆H₄]•+), which is a characteristic fragment for many substituted benzene derivatives. This is often the base peak or a very intense peak in the spectrum.
Quantitative Data Summary
The electron ionization mass spectrum of this compound is summarized in the table below, with data sourced from the NIST Mass Spectrometry Data Center.[6]
| m/z | Relative Intensity (%) | Proposed Fragment Ion / Neutral Loss |
| 148 | 65 | [C₇H₄N₂O₂]•+ (Molecular Ion, M•+) |
| 118 | 10 | [M - •NO]⁺ |
| 102 | 80 | [M - •NO₂]⁺ |
| 90 | 20 | [M - •NO - CO]⁺ |
| 76 | 35 | [C₆H₄N]⁺ or [C₆H₅]⁺ |
| 75 | 100 | [M - •NO₂ - HCN]•+ or [C₆H₄]•+ |
| 50 | 40 | [C₄H₂]⁺ |
Visualization of Fragmentation Pathway
The logical relationship between the parent molecule and its primary fragments is illustrated below.
Caption: Proposed EI Fragmentation Pathway of this compound.
References
- 1. This compound | 619-24-9 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Benzonitrile, 3-nitro- [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
crystal structure of 3-nitrobenzonitrile
An In-depth Technical Guide to the Crystal Structure of 3-Nitrobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the single- (C₇H₄N₂O₂), elucidated by low-temperature single-crystal X-ray diffraction. The compound crystallizes in the monoclinic Sohncke space group P2₁, with two molecules per unit cell.[1][2][3] A key structural feature is the non-coplanar orientation of the nitro group relative to the benzene ring, which induces molecular asymmetry and results in a chiral crystal structure.[2] The supramolecular architecture is dominated by aromatic π–π stacking, leading to the formation of molecular stacks along the shortest crystallographic axis.[1][3][4] This document details the crystallographic data, molecular geometry, and supramolecular interactions. Furthermore, it provides the complete experimental protocols for its synthesis, crystallization, and structure determination, making it a valuable resource for researchers, materials scientists, and professionals in drug development.
Introduction
This compound is an aromatic compound featuring both a nitro (-NO2) and a nitrile (-C≡N) functional group.[5] The study of its solid-state structure is crucial for understanding how its specific electronic and steric properties govern intermolecular interactions and crystal packing. For researchers in drug development and materials science, a detailed knowledge of the crystal structure provides insights into physicochemical properties such as solubility, stability, and polymorphism, which are critical for molecular design and application. This guide presents the definitive , offering a foundational dataset for further computational and experimental investigations.
Crystal Structure Analysis
The was determined using single-crystal X-ray diffraction, revealing a well-ordered molecular arrangement.
Crystallographic Data
This compound crystallizes in the monoclinic space group P2₁ with one molecule in the asymmetric unit.[2] The absolute structure was established from anomalous dispersion.[1][2] Key crystallographic data and refinement details are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Chemical formula | C₇H₄N₂O₂ |
| Formula weight | 148.12 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 3.73339 (4) |
| b (Å) | 6.97307 (5) |
| c (Å) | 12.87327 (9) |
| β (°) | 97.1579 (8) |
| Volume (ų) | 332.483 (5) |
| Z | 2 |
| Calculated density (Mg m⁻³) | 1.479 |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 0.95 |
| Temperature (K) | 100 |
| Data collection | Rigaku Oxford Diffraction SuperNova |
| Refinement method | Full-matrix least-squares on F² |
| Final R indices [I > 2σ(I)] | R₁ = 0.032, wR₂ = 0.069 |
| CCDC No. | 2295676 |
Molecular Geometry
A significant feature of the molecular structure is the slight tilt of the nitro group relative to the plane of the benzene ring. The dihedral angle between the NO₂ plane and the benzene ring is 11.22 (6)°.[1][4] This non-coplanar orientation is attributed to crystal packing effects that lock the group's conformation, inducing asymmetry in the molecule.[2] In contrast, the barrier for rotation of the nitro group is low in the solution phase.[2] Selected bond lengths are provided in Table 2.
Table 2: Selected Bond Lengths (Å) for this compound
| Bond | Length (Å) |
|---|---|
| C≡N (Nitrile) | 1.141 (2) |
| C—C (Nitrile-Ring) | 1.447 (2) |
| C—N (Nitro-Ring) | 1.4697 (19) |
| N—O (Nitro, avg.) | 1.2260 |
| C—C (Benzene ring) | 1.3851 (19) – 1.397 (2) |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound is primarily dictated by π–π stacking interactions.[1] Molecules stack along the shortest crystallographic axis (a-axis), with a plane-to-plane distance of 3.3700 (9) Å.[1][4] This efficient packing is a dominant motif in nitro-substituted benzene derivatives and is a key contributor to the stability of the crystal lattice.[6] The arrangement of these stacks defines the overall three-dimensional crystal structure.
Experimental Methodologies
The following sections provide the detailed protocols used for the synthesis, crystallization, and structural analysis of this compound.
Synthesis and Crystallization
This compound was synthesized via the decomposition of a corresponding diazonium salt.[1][4]
Synthesis Protocol:
-
Diazonium Salt Formation: Dissolve p-toluenesulfonic acid monohydrate (570.7 mg, 3 mmol) in 15 mL of ethyl acetate.[1][4]
-
Add 2-amino-5-nitrobenzonitrile (489.3 mg, 3 mmol) to the solution.[1][4]
-
Add tert-butyl nitrite (1068 µL, 9 mmol) dropwise. A yellow solution will form. Stir for 5 minutes at room temperature.[1][4]
-
Collect the resulting yellow precipitate of 2-cyano-4-nitrobenzenediazonium tosylate by filtration and wash thoroughly with ethyl acetate.[1][4]
-
Decomposition: Dissolve the solid diazonium salt in 10 mL of ethanol (EtOH) and stir for 3 days at room temperature.[1][4]
-
Isolation: Isolate the final product, this compound, as an off-white solid via filtration.[1][4]
Crystallization Protocol:
-
Prepare a concentrated solution of the synthesized this compound in ethanol.[1][4]
-
Select a suitable crystal for analysis under a polarizing microscope.[4]
Single-Crystal X-ray Diffraction and Refinement
The data collection and structure refinement were performed using standard crystallographic techniques.
Data Collection and Refinement Workflow:
-
Mounting: A selected crystal was mounted on a MiTeGen Dual Thickness MicroLoop LD using Baysilone-Paste.[4]
-
Data Collection: Data were collected on a Rigaku Oxford Diffraction SuperNova diffractometer equipped with a micro-focus sealed X-ray source (Mo Kα radiation, λ = 0.71073 Å) at a temperature of 100 K.[3]
-
Data Processing: The collected data were processed using the CrysAlisPro software.[3]
-
Structure Solution: The structure was solved using the SHELXT intrinsic phasing method.[3]
-
Structure Refinement: Refinement was carried out using full-matrix least-squares on F² with SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atom positions were freely refined, including their isotropic displacement parameters.[3][4]
Implications for Research and Drug Development
The detailed structural characterization of this compound provides a solid foundation for its application in various scientific fields.
-
Materials Science: The well-defined π–π stacking arrangement can be exploited in the design of organic materials with specific electronic or optical properties. The chirality of the crystal structure is particularly noteworthy, as it may lead to nonlinear optical or ferroelectric behaviors.
-
Drug Development: As an intermediate in organic synthesis, understanding the stable crystalline form of this compound is essential for process control and scalability.[5][7] The intermolecular interactions observed, primarily van der Waals forces and π-stacking, can inform the design of co-crystals or polymorph screening studies for more complex active pharmaceutical ingredients (APIs) containing the nitrobenzonitrile scaffold.
-
Computational Chemistry: The high-resolution data serves as a benchmark for validating and refining computational models used to predict crystal structures and intermolecular interaction energies.
Conclusion
This guide has detailed the as determined by modern X-ray diffraction techniques. The molecule crystallizes in the chiral monoclinic space group P2₁. Its structure is characterized by a non-planar nitro group and a supramolecular assembly dominated by π–π stacking. The comprehensive experimental protocols and tabulated crystallographic data provide a critical resource for chemists and materials scientists, enabling further research into the properties and applications of this compound.
References
- 1. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. iucrdata.iucr.org [iucrdata.iucr.org]
- 5. CAS 619-24-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
electron-withdrawing effects of nitro and nitrile groups in 3-Nitrobenzonitrile
An In-depth Technical Guide on the Electron-Withdrawing Effects of Nitro and Nitrile Groups in 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the potent electron-withdrawing properties of the nitro (-NO₂) and nitrile (-CN) groups as manifested in the this compound molecule. Both functional groups significantly modulate the electronic characteristics of the benzene ring through a combination of inductive and mesomeric effects, rendering the aromatic system electron-deficient.[1][2] This guide will detail quantitative measures of these effects, such as Hammett constants and pKa values, present key spectroscopic data, and provide detailed experimental protocols for the synthesis and characterization of this compound. The synergistic impact of these two powerful electron-withdrawing groups dictates the molecule's reactivity, making it a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3]
Quantitative Analysis of Electron-Withdrawing Effects
The electron-withdrawing nature of the nitro and nitrile substituents can be quantified using several experimental parameters. These values provide a clear measure of their impact on the electronic environment of the benzene ring.
Hammett Substituent Constants
The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of benzene derivatives.[4] The substituent constant, sigma (σ), is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing effect. The nitro group possesses one of the largest positive σ values, signifying its powerful electron-withdrawing capacity.[5][6]
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
|---|---|---|
| Nitro (-NO₂) | +0.710[5] | +0.778[5] |
| Cyano (-CN) | +0.56[5] | +0.66[5] |
| Hydrogen (-H) | 0.000[5] | 0.000[5] |
In this compound, both groups are in a meta-position relative to each other. Their individual σ_m values contribute to a significant overall withdrawal of electron density from the aromatic ring.
Acidity (pKa) of Substituted Benzoic Acids
A direct consequence of electron-withdrawing groups on a benzene ring is the increased acidity of a benzoic acid derivative. These groups stabilize the resulting carboxylate anion, thereby favoring dissociation. Comparing the pKa values of substituted benzoic acids clearly illustrates this effect. A lower pKa value corresponds to a stronger acid.[7][8]
Table 2: pKa Values of Substituted Benzoic Acids
| Compound | pKa (in water at 25°C) |
|---|---|
| Benzoic Acid | 4.20 |
| 3-Nitrobenzoic Acid | 3.45[9] |
| 4-Nitrobenzoic Acid | 3.44[9] |
| 2-Nitrobenzoic Acid | 2.17[9] |
The data shows that a nitro group significantly increases the acidity of benzoic acid.[7][10] This is due to the stabilization of the conjugate base by the electron-withdrawing nitro group.[8][9]
Spectroscopic Data for this compound
Spectroscopic techniques provide direct insight into the electronic environment of the molecule. The electron-withdrawing nature of the nitro and nitrile groups leads to characteristic shifts in NMR spectra and distinct vibrational frequencies in IR spectra.
Table 3: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-CN | 112.4[11] |
| C-NO₂ | 148.4 (approx.) |
| C-CN (quaternary) | 117.9[11] |
| Aromatic CH | 126.0, 130.0, 132.2, 132.4[11] |
Note: Specific assignments for all carbons were not available in the provided search results; however, general shifts for substituted benzonitriles are referenced. Quaternary carbons, like the one bearing the nitrile group, are typically weak.[12][13] The downfield shifts of the aromatic carbons compared to benzene (128.5 ppm) are indicative of the deshielding caused by the two electron-withdrawing groups.
Table 4: Infrared (IR) Spectroscopy Data for Nitro and Nitrile Groups
| Functional Group | Vibration | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220[14] |
| Aromatic Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1475[15][16] |
| Aromatic Nitro (-NO₂) | Symmetric N-O Stretch | 1360 - 1290[15][16] |
The presence of strong absorption bands in these specific regions confirms the presence of both functional groups and is characteristic of aromatic nitro compounds and nitriles.[15][17]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the synthesis and analysis of this compound.
Synthesis of this compound via Diazotization
This method involves the diazotization of an amino-substituted precursor followed by decomposition of the diazonium salt.[18]
Protocol:
-
Diazonium Salt Formation:
-
Dissolve 2-amino-5-nitrobenzonitrile (3 mmol, 489.3 mg) in ethyl acetate (15 mL).[18][19]
-
Separately, dissolve p-toluenesulfonic acid monohydrate (3 mmol, 570.7 mg) in the same solvent.[18][19]
-
Add the amino-nitrile solution to the acid solution.
-
To this mixture, add tert-butyl nitrite (9 mmol, 1068 µL) dropwise. The solution will turn yellow.[18][19]
-
Stir the reaction mixture for 5 minutes at room temperature. A yellow precipitate of 2-cyano-4-nitrobenzenediazonium tosylate will form.[18]
-
Collect the precipitate by filtration and wash thoroughly with ethyl acetate.[18]
-
-
Decomposition and Isolation:
Protocol for ¹³C NMR Spectroscopy
Objective: To obtain a ¹³C nuclear magnetic resonance spectrum to identify the carbon framework of this compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate peaks if necessary, although routine ¹³C integration is often not quantitative.
-
Protocol for ATR-IR Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
Visualizations of Effects and Workflows
Graphviz diagrams are provided to illustrate the electronic effects and experimental logic.
Caption: Inductive and resonance effects in this compound.
Caption: Workflow for characterizing substituent electronic effects.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. [askfilo.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. rsc.org [rsc.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. compoundchem.com [compoundchem.com]
- 14. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. journals.iucr.org [journals.iucr.org]
- 19. journals.iucr.org [journals.iucr.org]
The Aromatic Reactivity of 3-Nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the aromatic ring reactivity of 3-nitrobenzonitrile. The presence of two powerful electron-withdrawing groups, a nitro (-NO₂) group and a cyano (-CN) group, profoundly influences the regioselectivity and reaction rates of both electrophilic and nucleophilic aromatic substitution reactions. This document details the directing effects of these substituents, presents quantitative data from key reactions, provides explicit experimental protocols, and visualizes the underlying reaction mechanisms and workflows.
Introduction
This compound is a key aromatic intermediate in organic synthesis, finding application in the preparation of pharmaceuticals, agrochemicals, and dyes. Its chemical behavior is dictated by the electronic properties of the nitro and cyano substituents. Both groups are strongly deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions due to their electron-withdrawing nature through both inductive and resonance effects. Conversely, the significant electron deficiency they impart on the aromatic ring renders it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not readily observed in electron-rich aromatic systems. A thorough understanding of this dual reactivity is paramount for the strategic design of synthetic routes involving this versatile molecule.
Electrophilic Aromatic Substitution (EAS)
The benzene ring of this compound is strongly deactivated towards electrophilic attack. The nitro and cyano groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. The rate of electrophilic substitution is significantly lower than that of benzene.
Directing Effects
Both the nitro and cyano groups are meta-directing substituents.[1] This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance stabilization of the positive charge in the sigma complex intermediate. Consequently, the meta positions are the least deactivated and therefore the most favorable sites for electrophilic attack.
Quantitative Data for Electrophilic Aromatic Substitution
The following table summarizes the product distribution for the nitration of benzonitrile, the direct precursor to this compound, and the dinitration of a similar deactivated aromatic compound, benzoic acid.
| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Benzonitrile | HNO₃/H₂SO₄ | This compound | 80 | [2] |
| 2-Nitrobenzonitrile | 16 | [2] | ||
| 4-Nitrobenzonitrile | 4 | [2] | ||
| Benzoic Acid | Fuming HNO₃, concentrated H₂SO₄, heat | 3,5-Dinitrobenzoic acid | 60 | [3] |
Experimental Protocol: Dinitration of Benzoic Acid (as a model for dinitration of this compound)
This protocol for the dinitration of benzoic acid can be adapted for the synthesis of 3,5-dinitrobenzonitrile from this compound, given the similar deactivating nature of the carboxyl and cyano groups.
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Water
Procedure:
-
In a round-bottomed flask, add 1 volume of concentrated sulfuric acid.
-
While stirring, slowly add the benzoic acid.
-
Cool the mixture in an ice-water bath and maintain the temperature below 45°C while slowly adding fuming nitric acid.
-
After the initial addition, add a larger portion of fuming nitric acid and allow the mixture to stand.
-
Heat the reaction mixture on a steam bath for several hours, followed by heating in an oil bath at approximately 145°C.
-
Cool the reaction mixture to room temperature, allowing the product to crystallize.
-
Pour the mixture over crushed ice and water.
-
Collect the crystalline product by filtration, wash thoroughly with cold water, and air dry.
Expected Yield: Approximately 60% for 3,5-dinitrobenzoic acid.[3]
Reaction Mechanism: Electrophilic Nitration
The mechanism for the nitration of this compound to form 3,5-dinitrobenzonitrile proceeds via a standard electrophilic aromatic substitution pathway.
Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing nitro and cyano groups activate the aromatic ring of this compound towards nucleophilic attack. This is in stark contrast to the deactivation observed in electrophilic substitution. The electron deficiency facilitates the formation of a stabilized Meisenheimer complex intermediate.
Regioselectivity
In SNAr reactions, the nucleophile typically attacks positions ortho and para to the electron-withdrawing groups. In the case of this compound, the positions ortho and para to the nitro group (positions 2, 4, and 6) are activated. However, the cyano group at position 3 also contributes to the activation of these positions. For a nucleophilic substitution to occur, a suitable leaving group must be present at one of these activated positions.
Quantitative Data for Nucleophilic Aromatic Substitution
The following table presents quantitative data for the nucleophilic aromatic substitution on an isomer of this compound, 4-nitrobenzonitrile, which demonstrates the feasibility and conditions for such reactions.
| Starting Material | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Nitrobenzonitrile | Sodium methoxide | 10 eq. MeONa, | 4-Methoxybenzonitrile | ~70 | [4] |
| 4-Fluoro-3-nitrobenzonitrile | Piperidine | Et₃N, DCM, RT, overnight | 3-Nitro-4-(piperidin-1-yl)benzonitrile | 96 |
Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzonitrile with Piperidine
This protocol provides a detailed method for a nucleophilic aromatic substitution reaction on a closely related substrate, demonstrating the general procedure.
Materials:
-
4-Fluoro-3-nitrobenzonitrile
-
Piperidine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
In a suitable reaction vessel, dissolve 4-fluoro-3-nitrobenzonitrile (1.0 equivalent) in dichloromethane.
-
Add piperidine (1.1 equivalents) to the solution.
-
Add triethylamine (2.6 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Expected Yield: 96% for 3-nitro-4-(piperidin-1-yl)benzonitrile.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.
Other Reactions
The nitro and cyano groups themselves can undergo a variety of chemical transformations. The nitro group can be reduced to an amine, which is a common strategy in the synthesis of more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
Experimental and Synthetic Workflow
A typical workflow for the synthesis and subsequent reaction of a substituted benzonitrile is depicted below. This example illustrates the synthesis of this compound from 3-nitrobenzaldehyde, followed by a hypothetical functional group transformation.
Conclusion
The reactivity of the aromatic ring in this compound is characterized by a strong deactivation towards electrophilic attack, with any substitution occurring at the meta positions (relative to both substituents). Conversely, the ring is highly activated for nucleophilic aromatic substitution at positions ortho and para to the nitro group, provided a suitable leaving group is present. This dual and predictable reactivity profile makes this compound a valuable and versatile building block in the synthesis of a wide range of functionalized aromatic compounds for various industrial applications, including drug discovery and materials science. A comprehensive understanding of the electronic effects of the nitro and cyano substituents is essential for the effective utilization of this important synthetic intermediate.
References
An In-depth Technical Guide to the Safety and Handling of 3-Nitrobenzonitrile
This guide provides comprehensive safety and handling information for 3-Nitrobenzonitrile (CAS No. 619-24-9), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a pale yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol [1] |
| Melting Point | 114-117 °C[2] |
| Boiling Point | 258.1 °C at 760 mmHg[3] |
| Density | 1.31 g/cm³[3] |
| Vapor Pressure | 0.00217 mmHg[1][4] |
| Solubility | Very soluble in ether, sparingly soluble in water.[2][5] |
| Appearance | Pale yellow powder with an almond-like odor.[1][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[6] The primary hazards are associated with its toxicity upon exposure through various routes.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301: Toxic if swallowed[1][5]H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 3/4 | H311: Toxic in contact with skin[5]H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3/4 | H331: Toxic if inhaled[5]H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[7] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[7] |
Signal Word: Danger[5]
Potential Health Effects:
-
Metabolism may release cyanide, which can impair cellular respiration, causing headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[8]
-
Causes irritation to the skin, eyes, and respiratory tract.[8]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.
| Protection Type | Specifications |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][9][10] |
| Skin Protection | Impervious protective clothing and gloves (e.g., nitrile rubber).[5][9] Breakthrough time for gloves should be considered for extended use.[7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A dust respirator or self-contained breathing apparatus (SCBA) may be necessary.[5][10] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
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SkinContact -> RemoveClothing [color="#34A853"]; RemoveClothing -> WashSkin [label="Flush skin and hair\nwith running water and soap.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; WashSkin -> SeekMedicalAdvice [label="If irritation or rash occurs", style=dashed, color="#34A853"];
EyeContact -> RinseEyes [color="#34A853"]; RinseEyes -> RemoveLenses [label="Remove contact lenses,\nif present and easy to do.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RemoveLenses -> RinseEyes [label="Continue rinsing for at least 15 minutes", color="#34A853"]; RinseEyes -> SeekMedicalAdvice [label="If eye irritation persists", style=dashed, color="#34A853"];
Ingestion -> RinseMouth [color="#34A853"]; RinseMouth -> CallPoisonCenter [color="#34A853"]; CallPoisonCenter -> TransportToHospital [color="#34A853", style=dashed]; } } Caption: First aid response workflow for this compound exposure.
Detailed First Aid Procedures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][9] If not breathing, give artificial respiration.[10] Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and footwear.[7] Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing. If eye irritation persists, seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[9][11] Immediately call a POISON CENTER or doctor.[5]
Experimental Protocol: Spill Cleanup
This protocol outlines the steps for safely managing a spill of this compound.
// Connections Evacuate -> Ventilate [color="#5F6368"]; Ventilate -> Ignition [color="#5F6368"]; Ignition -> PPE [color="#5F6368"]; PPE -> ContainSpill [color="#5F6368"]; ContainSpill -> Cleanup [color="#5F6368"]; Cleanup -> Collect [color="#5F6368"]; Collect -> Container [color="#5F6368"]; Container -> Decontaminate [color="#5F6368"]; Decontaminate -> DisposeWaste [color="#5F6368"]; DisposeWaste -> Wash [color="#5F6368"]; } } Caption: Logical workflow for handling a this compound spill.
Methodology:
-
Immediate Response:
-
Personal Protection:
-
Don the appropriate PPE as detailed in Section 3, including chemical-resistant gloves, safety goggles, a respirator, and protective clothing.[7]
-
-
Containment and Cleanup:
-
Disposal:
-
Decontamination:
-
Thoroughly decontaminate the spill area and all equipment used for cleanup.
-
Wash hands and any exposed skin with soap and water after completing the cleanup.[7]
-
Fire and Explosion Hazard Data
-
Flammability: this compound is a combustible solid, but it is not considered a significant fire risk.[6][7] However, containers may burn.[7]
-
Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher that may be used.[7] Options include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[8][10]
-
Fire-Fighting Procedures:
Handling and Storage
-
Handling:
-
Storage:
Disposal Considerations
-
This material and its container must be disposed of as hazardous waste.[6]
-
Disposal should be carried out by an authorized waste collection point in accordance with local, regional, and national regulations.[7]
-
Do not allow the chemical to enter drains or waterways.[9]
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety protocols.
References
- 1. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. nextsds.com [nextsds.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Nitrobenzonitrile
This technical guide provides a comprehensive overview of this compound, also known by synonyms such as m-cyanitrobenzene, covering its chemical properties, synthesis, key reactions, and applications, with a focus on its role in research and development.
Chemical Identity and Synonyms
This compound is an organic compound featuring both a nitrile (-C≡N) and a nitro (-NO₂) functional group attached to a benzene ring at the meta position.[1] This substitution pattern dictates its chemical reactivity and utility as a versatile intermediate in organic synthesis.[1]
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | m-Nitrobenzonitrile, m-Cyanonitrobenzene, 3-Cyanonitrobenzene, 1-Cyano-3-nitrobenzene, Benzonitrile, 3-nitro-[2][3][4][5] |
| CAS Number | 619-24-9[2][3] |
| Molecular Formula | C₇H₄N₂O₂[2][3][6] |
| Molecular Weight | 148.12 g/mol [2][6][7] |
| InChI Key | RUSAWEHOGCWOPG-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N[2][3] |
Physicochemical Properties
This compound is a yellow crystalline solid at room temperature.[1][3][7] Its key physical and chemical properties are summarized below.
| Property | Value |
| Appearance | Yellow crystalline powder or needles[1][3][7] |
| Melting Point | 114-117 °C[1][8][9] |
| Boiling Point | 258.1 °C at 760 mmHg[3][8] |
| Density | 1.31 g/cm³[3] |
| Solubility | Sparingly soluble in water, very soluble in ether.[1] Soluble in acetone, chloroform, and ethyl acetate.[10] |
| Vapor Pressure | 0.014 mmHg at 25°C[3] |
| Flash Point | 109.9 °C[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Spectral data is available and can be found in various databases.[2][11] |
| ¹³C NMR | Spectral data is available.[2] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the nitrile (C≡N) and nitro (NO₂) functional groups are expected. Data is available.[2] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight is observed.[2][12] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common industrial method is the nitration of benzonitrile.
Nitration of Benzonitrile
This method involves the electrophilic aromatic substitution of benzonitrile using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[10][13][14]
-
Preparation: Cool a mixture of concentrated sulfuric acid in a reaction vessel.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid to the sulfuric acid while maintaining a low temperature.[13]
-
Addition of Substrate: Add benzonitrile dropwise to the nitrating mixture, ensuring the temperature is controlled to prevent side reactions.[10]
-
Reaction: Heat the mixture to 60-80 °C and stir continuously to promote the reaction.[10]
-
Work-up: After the reaction is complete, cool the solution and pour it over ice water to precipitate the this compound product.[10][15]
-
Purification: The crude product is collected by filtration, washed with water to remove residual acid, and can be further purified by crystallization.[10]
Synthesis from 3-Nitrobenzaldehyde
An alternative laboratory-scale synthesis involves the conversion of 3-nitrobenzaldehyde to the corresponding nitrile.
-
Dissolution: Dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile in a 100 mL round-bottom flask.
-
Reagent Addition: Add iodine (I₂) to the solution, followed by 0.8 mL of aqueous ammonia.
-
Reaction: Stir the reaction mixture at room temperature for approximately 40 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Quenching: Add sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine.
-
Extraction: Add pure water and extract the product into ethyl acetate.
-
Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄), and remove the solvent using a rotary evaporator to yield the final product.
Chemical Reactivity and Key Reactions
The chemistry of this compound is dominated by the reactivity of its two functional groups. The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring.[1]
Reduction of the Nitro Group
The most significant reaction for drug development is the reduction of the nitro group to an amino group, yielding 3-aminobenzonitrile. This product is a crucial intermediate for synthesizing a wide range of pharmaceuticals.[1][7][16]
-
Setup: In a 100 mL single-neck flask, combine 1.48 g of this compound, 0.01 g of palladium on carbon (Pd/C), and 20 mL of methanol.
-
Hydrogenation: Connect the flask to a hydrogen balloon to create a closed system.
-
Reaction Conditions: Heat the mixture to 50°C and allow it to react for 8 hours under a hydrogen atmosphere.
-
Work-up: After the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add 100 mL of distilled water and 100 mL of dichloromethane for extraction.
-
Isolation: Separate the organic phase, dry it with magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain 3-aminobenzonitrile. The reported yield is 85%.[16]
Reactions of the Nitrile Group
The nitrile group is also synthetically versatile and can be:
-
Hydrolyzed to form 3-nitrobenzoic acid or 3-nitrobenzamide.[1]
-
Reduced to form 3-nitrobenzylamine.[3]
-
Used in cycloaddition reactions .[1]
Applications in Research and Drug Development
This compound is a valuable building block in several high-value chemical industries.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in oncology and inflammation research.[3][7] The ability to transform both the nitro and nitrile groups allows for the construction of complex molecular architectures found in biologically active compounds.[1][7]
-
Agrochemicals: It is used in the development of pesticides and herbicides, contributing to crop protection.[3][7]
-
Dyes and Pigments: The compound is a precursor in the synthesis of various dyes.[3]
-
Material Science: Its electron-withdrawing properties make it a compound of interest for incorporation into advanced polymers and coatings.[7]
-
Analytical Chemistry: It has been employed as a matrix for a mass spectrometry technique known as matrix-assisted ionization vacuum (MAIV).[8][9]
Biological Metabolism
The metabolism of nitroaromatic compounds like this compound is a critical area of study, as it relates to both their mechanism of action and potential toxicity. The primary metabolic pathway involves the reduction of the nitro group.[13][17][18] This process can be carried out by various enzymes, including liver microsomes and reductases found in intestinal microflora.[17][18]
The reduction is a stepwise process, forming a nitro anion radical, followed by a nitroso intermediate, and then a hydroxylamine species, before yielding the final amine product.[13] The intermediate hydroxylamine and nitroso metabolites can be reactive and are often implicated in the toxic effects of nitroaromatic compounds.[18]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Type | Description |
| GHS Classification | Acute Toxicity, Oral (Category 3/4); Acute Toxicity, Dermal (Category 3/4); Acute Toxicity, Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A).[2][19] |
| Hazard Statements | H301/H302: Toxic/Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[2][19] |
| Toxicological Effects | May cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2] Ingestion may be toxic.[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[19] Use in a well-ventilated area or under a chemical fume hood.[3][20] |
| Storage | Store in a cool, dry, well-ventilated place below +30°C.[3][9] Keep containers tightly closed.[20] |
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[19][20][21]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | CAS#:619-24-9 | Chemsrc [chemsrc.com]
- 9. This compound CAS#: 619-24-9 [m.chemicalbook.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. This compound(619-24-9) 1H NMR spectrum [chemicalbook.com]
- 12. Benzonitrile, 3-nitro- [webbook.nist.gov]
- 13. scielo.br [scielo.br]
- 14. journals.asm.org [journals.asm.org]
- 15. prepchem.com [prepchem.com]
- 16. Page loading... [guidechem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. nextsds.com [nextsds.com]
- 20. fishersci.com [fishersci.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
thermochemical data for isomeric nitrobenzonitriles
A Comprehensive Technical Guide on the Thermochemical Properties of Isomeric Nitrobenzonitriles
This guide provides an in-depth analysis of the thermochemical data for 2-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic properties of these compounds. This document summarizes key thermochemical parameters, details the experimental methodologies used for their determination, and presents a logical workflow for these experimental processes.
Thermochemical Data Summary
The thermochemical properties of the three isomeric nitrobenzonitriles are crucial for understanding their relative stabilities and reactivity. The standard molar enthalpies of formation in the crystalline phase, combustion, and sublimation have been experimentally determined and are compiled below for comparative analysis.
Table 1: Standard Molar Enthalpies of Formation, Combustion, and Sublimation of Isomeric Nitrobenzonitriles at T = 298.15 K
| Isomer | ΔfH°m(cr) / kJ·mol-1 | ΔcH°m(cr) / kJ·mol-1 | ΔgcrH°m / kJ·mol-1 |
| 2-Nitrobenzonitrile | 88.1 ± 1.4 | -3451.7 ± 1.2 | 88.1 ± 1.4[1] |
| This compound | 48.7 ± 1.3 | -3491.1 ± 1.1 | 92.2 ± 0.3[2] |
| 4-Nitrobenzonitrile | 43.8 ± 1.4 | -3496.0 ± 1.2 | 91.1 ± 1.3[3] |
Note: The values for the standard molar enthalpies of formation and combustion are derived from the work of Roux et al. (2003), as cited in the NIST Chemistry WebBook. The standard molar enthalpies of sublimation are directly from the NIST database, which references the same primary source.
Experimental Protocols
The determination of the thermochemical data presented above involves precise calorimetric and analytical techniques. The following sections detail the methodologies employed in the key experiments.
Combustion Calorimetry
The standard molar enthalpies of combustion (ΔcH°m) and subsequently the standard molar enthalpies of formation (ΔfH°m) in the crystalline state were determined using a static bomb calorimeter.
Apparatus and Procedure: A high-precision static bomb calorimeter with a platinum-lined bomb was used. The calorimeter was calibrated by the combustion of a certified sample of benzoic acid.
-
Sample Preparation: A pellet of the nitrobenzonitrile isomer of known mass was placed in a platinum crucible. A cotton thread of known mass and energy of combustion was used as a fuse.
-
Bomb Assembly: The crucible was placed in the bomb, which was then sealed and purged with oxygen. The bomb was filled with pure oxygen to a pressure of 3.04 MPa. A small, known amount of distilled water was added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
Calorimetric Measurement: The bomb was placed in the calorimeter, which was filled with a known mass of water. The system was allowed to reach thermal equilibrium. The sample was ignited electrically, and the temperature change of the water was recorded with high precision using a quartz crystal thermometer.
-
Data Analysis: The corrected temperature rise was used to calculate the energy of combustion. Corrections were made for the heat of combustion of the cotton fuse and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen. The standard specific energy of combustion was calculated, and from this, the standard molar enthalpy of combustion was derived. The standard molar enthalpy of formation was then calculated using Hess's law.
Sublimation Enthalpy Determination
The standard molar enthalpies of sublimation (ΔgcrH°m) were determined using the Knudsen effusion method.
Apparatus and Procedure: A Knudsen effusion apparatus coupled with a high-precision microbalance was used to measure the rate of mass loss of the sample due to sublimation in a vacuum.
-
Sample Preparation: A small amount of the crystalline nitrobenzonitrile isomer was placed in a Knudsen cell, which is a small container with a very small orifice of known area.
-
Effusion Measurement: The cell was placed in a thermostated block within a high-vacuum chamber. The temperature of the block was controlled to within ±0.01 K. The mass of the cell was continuously monitored by a microbalance.
-
Vapor Pressure Calculation: The rate of mass loss at a given temperature was used to calculate the vapor pressure of the substance using the Knudsen equation:
p = (dm/dt) * (1/Ao) * √(2πRT/M)
where p is the vapor pressure, dm/dt is the rate of mass loss, Ao is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.
-
Enthalpy of Sublimation Calculation: The measurements were repeated at several temperatures, and the standard molar enthalpy of sublimation was determined from the slope of the plot of ln(p) versus 1/T according to the Clausius-Clapeyron equation.
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the experimental determination of the standard molar enthalpy of formation in the gaseous state (ΔfH°m(g)) for the isomeric nitrobenzonitriles. This parameter is derived from the experimentally determined values of the standard molar enthalpy of formation in the crystalline state and the standard molar enthalpy of sublimation.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Nitrobenzonitrile from Benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-nitrobenzonitrile via the electrophilic aromatic nitration of benzonitrile. The procedure employs a standard nitrating mixture of concentrated nitric acid and sulfuric acid. This application note includes a comprehensive experimental protocol, tabulated quantitative data on reaction yields and isomer distribution, and visual diagrams to illustrate the reaction pathway and experimental workflow. The provided information is intended to guide researchers in the safe and efficient laboratory-scale preparation of this compound, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
This compound is a key building block in organic synthesis, utilized in the development of various pharmaceutical compounds and other specialty chemicals. The presence of both a nitro and a nitrile group on the aromatic ring offers versatile handles for further chemical transformations. The most common and direct method for its synthesis is the electrophilic aromatic nitration of benzonitrile.
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The electron-withdrawing nature of the nitrile group (-CN) on the benzonitrile ring deactivates the aromatic system towards electrophilic attack and directs the incoming nitro group primarily to the meta position.
This document outlines a reliable and reproducible protocol for this synthesis, along with expected yields and purification procedures.
Data Presentation
Table 1: Isomer Distribution in the Nitration of Benzonitrile
| Isomer | Position of Nitration | Typical Yield (%) |
| ortho-Nitrobenzonitrile | C2 | ~17% |
| meta-Nitrobenzonitrile | C3 | ~81% |
| para-Nitrobenzonitrile | C4 | ~2% |
Note: The yields are approximate and can vary based on specific reaction conditions such as temperature and reaction time.
Table 2: Physical and Chemical Properties
| Property | Value |
| This compound | |
| Molecular Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 115-118 °C |
| Solubility | Soluble in hot ethanol, ether, and acetone. Insoluble in water. |
| Benzonitrile (Starting Material) | |
| Molecular Formula | C₇H₅N |
| Molecular Weight | 103.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 190.7 °C |
| Density | 1.01 g/mL |
Experimental Protocols
Materials and Reagents
-
Benzonitrile (C₆H₅CN)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (95% or absolute)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker (500 mL)
-
Büchner funnel and flask
-
Filter paper
-
Recrystallization dish or Erlenmeyer flask
-
Heating mantle or hot plate
-
Standard laboratory glassware (graduated cylinders, beakers, etc.)
-
Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)
WARNING: This reaction is highly exothermic and involves the use of concentrated, corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Nitration of Benzonitrile
-
Preparation of the Nitrating Mixture:
-
In a 50 mL beaker or flask, carefully add 15 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to below 10 °C.
-
Slowly, and with constant stirring, add 10 mL of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature of the mixture below 15 °C during the addition. This is the nitrating mixture.
-
-
Reaction Setup:
-
Place 10.3 g (10.2 mL, 0.1 mol) of benzonitrile into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask containing the benzonitrile in an ice bath.
-
-
Nitration Reaction:
-
Slowly add the prepared, cold nitrating mixture dropwise to the stirred benzonitrile over a period of 30-45 minutes.
-
Carefully monitor the reaction temperature and maintain it between 0-10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation of Crude Product:
-
Pour the reaction mixture slowly and carefully onto approximately 200 g of crushed ice in a 500 mL beaker with gentle stirring. A pale-yellow solid should precipitate.
-
Allow the ice to melt completely.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes residual acids.
-
Further wash the solid with a small amount of cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.
-
Press the solid as dry as possible on the filter paper.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Transfer the crude, air-dried this compound to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid. Start with approximately 50-60 mL and add more in small portions if necessary, while heating the mixture on a hot plate. The goal is to create a saturated solution at the boiling point of the solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
-
Characterization:
-
Determine the yield of the purified product.
-
Measure the melting point of the crystals. Pure this compound should melt in the range of 115-118 °C.
-
Characterize the product using appropriate spectroscopic methods (e.g., IR, NMR) if required.
-
Visualizations
Reaction Pathway
Caption: The reaction pathway for the electrophilic nitration of benzonitrile.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Laboratory Scale Synthesis of 3-Nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Three primary synthetic routes are presented: the direct nitration of benzonitrile, the Sandmeyer reaction of 3-nitroaniline, and the oxidation of 3-nitrobenzaldehyde. Each method is described with detailed procedures, reagent quantities, and reaction conditions to ensure reproducibility. Quantitative data is summarized for easy comparison, and safety precautions are highlighted. Visual diagrams of the reaction pathways and experimental workflows are provided to facilitate understanding.
Introduction
This compound is a valuable building block in organic synthesis, characterized by the presence of both a nitro (-NO2) and a nitrile (-CN) group on the benzene ring.[1][2] The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the versatile nitrile group can be converted into other functional groups such as carboxylic acids, amides, or amines.[1] These properties make this compound a crucial precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals.[1] This document outlines three common and effective methods for its laboratory-scale preparation.
Synthetic Methods Overview
Three principal methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.
-
Nitration of Benzonitrile: This method involves the direct electrophilic nitration of benzonitrile using a mixture of nitric acid and sulfuric acid. It is a straightforward approach but requires careful control of reaction conditions to avoid side reactions.
-
Sandmeyer Reaction from 3-Nitroaniline: This classic transformation in aromatic chemistry involves the diazotization of 3-nitroaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3][4] This method is particularly useful when 3-nitroaniline is a readily available starting material.
-
Oxidation of 3-Nitrobenzaldehyde: This highly efficient method utilizes iodine and aqueous ammonia to convert 3-nitrobenzaldehyde to this compound in a one-pot reaction, often with very high yields.[5][6]
Data Presentation
| Parameter | Method 1: Nitration of Benzonitrile | Method 2: Sandmeyer Reaction | Method 3: Oxidation of 3-Nitrobenzaldehyde |
| Starting Material | Benzonitrile | 3-Nitroaniline | 3-Nitrobenzaldehyde |
| Key Reagents | Nitric Acid, Sulfuric Acid | Sodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide | Iodine, Aqueous Ammonia, Acetonitrile |
| Reaction Temperature | 20-35°C[7] | 0-5°C (Diazotization), Elevated (Cyanation) | Room Temperature (20°C)[6] |
| Reaction Time | Approx. 30 minutes[7] | Varies | 30-60 minutes[8] |
| Reported Yield | ~85%[7] | Varies | Up to 99%[5][6] |
| Product Melting Point | 114-117°C[1] | 114-117°C | 118°C[7] |
Experimental Protocols
Method 1: Nitration of Benzonitrile
This protocol is adapted from a general procedure for the nitration of aromatic nitriles.[7]
Materials:
-
Benzonitrile
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
Tetramethylene sulfone (sulfolane)
-
Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitronium tetrafluoroborate (0.1 g mole) in 150 ml of tetramethylene sulfone.
-
Cool the mixture in an ice bath to maintain a temperature of 20-35°C.
-
Add benzonitrile (0.1 g mole) dropwise to the stirred solution over a period of approximately 10 minutes, ensuring the temperature remains within the specified range.
-
After the addition is complete, continue stirring the reaction mixture for an additional 20 minutes at the same temperature.
-
Cool the reaction mixture to room temperature and pour it into 300 g of water to precipitate the product.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the solid with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Method 2: Sandmeyer Reaction from 3-Nitroaniline
This protocol describes the conversion of 3-nitroaniline to this compound via a diazonium salt intermediate.
Materials:
-
3-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: Highly Toxic)
-
Water
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and filter paper
Procedure: Part A: Diazotization of 3-Nitroaniline
-
In a beaker, dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution to the 3-nitroaniline solution with constant stirring, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Part B: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. (EXTREME CAUTION: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).
-
Warm the cyanide solution.
-
Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, heat the reaction mixture to complete the reaction.
-
Cool the mixture to room temperature and collect the precipitated this compound by filtration.
-
Wash the solid with water and then with a dilute sodium hydroxide solution to remove any impurities.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Method 3: Oxidation of 3-Nitrobenzaldehyde
This highly efficient protocol is based on the iodine-catalyzed oxidation of 3-nitrobenzaldehyde in the presence of ammonia.[5][6]
Materials:
-
3-Nitrobenzaldehyde
-
Iodine (I₂)
-
Aqueous Ammonia (28% solution)
-
Acetonitrile
-
Sodium thiosulfate (Na₂S₂O₃) solution (5%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.[5]
-
Add a catalytic amount of iodine (I₂) to the solution, which will turn reddish-brown.[5][8]
-
While stirring at room temperature, add 0.8 mL of aqueous ammonia dropwise.[5]
-
Continue stirring the reaction mixture for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][8] The reaction is typically complete when the dark color of the solution fades.[9]
-
Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the color disappears.[5]
-
Add pure water to the flask and extract the product with ethyl acetate (2 x 15 mL).[5][9]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[5]
-
Filter the solution and concentrate the solvent using a rotary evaporator to obtain the this compound product.[5]
Mandatory Visualizations
Caption: Reaction pathway for the nitration of benzonitrile.
Caption: Sandmeyer reaction pathway for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. askfilo.com [askfilo.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US3162675A - Process for making nitroaromatic nitriles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct transformation of aldehydes to nitriles using iodine in a - 文学城博客test [m.wenxuecity.com]
Application Notes and Protocols for the Synthesis of 3-Aminobenzonitrile via Reduction of 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the chemical reduction of 3-nitrobenzonitrile to the versatile intermediate, 3-aminobenzonitrile. This key transformation is pivotal in the synthesis of a wide array of pharmaceuticals and other fine chemicals. The protocols outlined below utilize common laboratory reagents and techniques, offering a selection of methods to suit various experimental constraints and objectives.
Introduction
The reduction of the nitro group in this compound is a fundamental synthetic step to introduce an amino functionality, which serves as a crucial building block for further molecular elaboration. 3-Aminobenzonitrile is a key precursor in the synthesis of various biologically active molecules and pharmaceutical agents. The choice of reduction methodology can significantly impact yield, purity, and scalability. This document details three common and effective methods for this transformation: catalytic hydrogenation with Palladium on Carbon (Pd/C), and chemical reductions using Sodium Dithionite (Na₂S₂O₄) and Stannous Chloride (SnCl₂).
Comparative Data of Reduction Methods
The following table summarizes the quantitative data for the different methods of reducing this compound to 3-aminobenzonitrile, allowing for easy comparison of their efficacy and reaction conditions.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Catalytic Hydrogenation | This compound, 10% Pd/C, H₂ (balloon) | Methanol | 50 | 8 | 85 | High |
| Chemical Reduction | This compound, Sodium Dithionite | DMF/Water | Room Temp. | 1-3 | ~90 | High |
| Chemical Reduction | This compound, SnCl₂·2H₂O | Ethanol | Reflux | 2-4 | 75-85 | Good |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is a clean and efficient way to achieve the reduction of the nitro group with high selectivity.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (balloon)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (balloon setup)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a 100 mL single-neck flask, combine 1.48 g of this compound and 20 mL of methanol.
-
Carefully add 0.01 g of 10% palladium on carbon to the flask.
-
Securely connect the flask to a hydrogen balloon within a closed system.
-
Heat the reaction mixture to 50°C with vigorous stirring and maintain for 8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of distilled water and 100 mL of dichloromethane for extraction.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain 3-aminobenzonitrile.[1]
-
Expected yield is approximately 1 g (85%).[1]
Protocol 2: Chemical Reduction using Sodium Dithionite (Na₂S₂O₄)
This protocol offers a mild, metal-free alternative for the reduction of the nitro group.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1.48 g of this compound in a mixture of 20 mL of DMF and 2 mL of water in a round-bottom flask.
-
In a separate beaker, prepare a solution of 5.22 g of sodium dithionite in 15 mL of water.
-
Slowly add the aqueous sodium dithionite solution to the stirred solution of this compound at room temperature. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of water.
-
Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude 3-aminobenzonitrile can be further purified by column chromatography or recrystallization.
Protocol 3: Chemical Reduction using Stannous Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (optional, for acidic conditions)
-
Sodium hydroxide solution (for work-up)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1.48 g of this compound in 20 mL of ethanol in a round-bottom flask, add 6.77 g of stannous chloride dihydrate.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Extract the mixture with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-aminobenzonitrile.
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of 3-aminobenzonitrile.
References
Application Notes and Protocols: Hydrolysis of 3-Nitrobenzonitrile to 3-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of the nitrile group in 3-Nitrobenzonitrile to a carboxylic acid is a fundamental transformation in organic synthesis, yielding 3-Nitrobenzoic acid, a valuable intermediate in the preparation of various pharmaceuticals and other fine chemicals. The electron-withdrawing nature of the nitro group influences the reactivity of the nitrile, making the optimization of hydrolysis conditions crucial for achieving high yields and purity. This document provides detailed application notes and experimental protocols for both acidic and basic hydrolysis of this compound.
Reaction Overview
The conversion of this compound to 3-Nitrobenzoic acid can be effectively achieved under both acidic and basic conditions. The choice between the two methods often depends on the overall synthetic strategy, substrate compatibility, and desired purity of the final product.
Acidic Hydrolysis: This method typically involves heating the nitrile in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent hydrolysis of the intermediate amide.
Basic Hydrolysis: This approach utilizes a strong base, such as sodium hydroxide or potassium hydroxide, to facilitate the hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidification step to yield the carboxylic acid.
Data Presentation: Comparison of Hydrolysis Methods
The following table summarizes typical reaction conditions and outcomes for the acidic and basic hydrolysis of this compound, based on established methodologies for similar nitriles.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | This compound, Sulfuric Acid (e.g., 70% v/v) | This compound, Sodium Hydroxide (e.g., 10-20% w/v) |
| Solvent | Water | Water |
| Temperature | Reflux (typically 100-120 °C) | Reflux (typically 100-110 °C) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Work-up | Cooling, dilution with water, filtration | Cooling, acidification with HCl, filtration |
| Product Form | 3-Nitrobenzoic acid (direct precipitation) | Sodium 3-nitrobenzoate (intermediate) |
| Typical Yield | High | High |
| Key Considerations | Potential for charring if acid is too concentrated. | Requires a separate acidification step to isolate the carboxylic acid. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound
This protocol outlines a general procedure for the acidic hydrolysis of this compound using sulfuric acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Acid Addition: Slowly and cautiously add a 70% (v/v) aqueous solution of sulfuric acid to the flask. The molar ratio of acid to nitrile should be in significant excess.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a beaker.
-
Precipitation and Filtration: Stir the mixture until the ice has melted completely. The 3-Nitrobenzoic acid will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acid.
-
Drying: Dry the purified 3-Nitrobenzoic acid in a vacuum oven.
Protocol 2: Basic Hydrolysis of this compound
This protocol describes the hydrolysis of this compound using a sodium hydroxide solution.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) pellets
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Hydroxide (2.5 eq) in deionized water to create a 10-20% (w/v) solution.
-
Nitrile Addition: Add this compound (1.0 eq) to the sodium hydroxide solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1-3 hours. Ammonia gas will be evolved during the reaction. Monitor the reaction progress by TLC.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the cooled reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the 3-Nitrobenzoic acid.
-
Precipitation and Filtration: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 3-Nitrobenzoic acid in a vacuum oven.
Visualizations
Application Notes and Protocols: 3-Nitrobenzonitrile as a Pharmaceutical Intermediate for Oncology Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzonitrile is a versatile chemical intermediate of significant interest in pharmaceutical synthesis, particularly in the development of targeted oncology therapeutics. Its unique molecular structure, featuring both a nitro and a cyano group, provides a valuable scaffold for the construction of complex heterocyclic compounds.[1] The nitro group can be readily reduced to an amine, a key functional group for subsequent coupling reactions, while the nitrile group offers various synthetic possibilities. This document provides a comprehensive overview of the application of this compound as a starting material in the synthesis of kinase inhibitors for cancer therapy, with a specific focus on the Bcr-Abl inhibitor, Nilotinib.
From this compound to Kinase Inhibitors: A Synthetic Overview
The primary utility of this compound in oncology drug development lies in its conversion to 3-aminobenzonitrile. This transformation is a critical step, as the resulting aniline derivative serves as a cornerstone for building the core structures of many kinase inhibitors. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by a series of coupling and cyclization reactions to construct the final drug molecule. Several kinase inhibitors targeting pathways such as Bcr-Abl, c-Met, and VEGFR-2 utilize intermediates derived from substituted aminobenzonitriles.
A prominent example of an oncology drug synthesized from a 3-aminobenzonitrile-related precursor is Nilotinib . Nilotinib is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2] The synthesis of Nilotinib showcases the strategic use of a substituted aminobenzonitrile core to construct a molecule that effectively targets the ATP-binding site of the Bcr-Abl oncoprotein.
Featured Application: Synthesis of Nilotinib
The synthesis of Nilotinib is a multi-step process that highlights the importance of key intermediates derived from the aminobenzonitrile scaffold. A common and efficient method for the synthesis of Nilotinib is the Buchwald-Hartwig amination reaction.[3][4] This approach involves the palladium-catalyzed cross-coupling of an amine and an aryl halide.
Experimental Workflow for Nilotinib Synthesis
Caption: High-level workflow for the synthesis of Nilotinib.
Detailed Experimental Protocols
Protocol 1: Reduction of this compound to 3-Aminobenzonitrile
This protocol describes a general method for the reduction of a nitro group to an amine, a fundamental step in utilizing this compound as a pharmaceutical intermediate.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain 3-aminobenzonitrile.
Protocol 2: Synthesis of Nilotinib via Buchwald-Hartwig Amination
This protocol outlines a key step in the synthesis of Nilotinib, demonstrating the application of a substituted aminobenzonitrile derivative.
Materials:
-
N-(3-bromo-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (derivable from a substituted 3-aminobenzonitrile)
-
3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
tert-Butanol (anhydrous)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add N-(3-bromo-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, cesium carbonate, and Xantphos.
-
Add Pd₂(dba)₃ to the flask.
-
Add anhydrous 1,4-dioxane and anhydrous tert-butanol to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Nilotinib.
Quantitative Data
Table 1: In Vitro Potency of Nilotinib Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC₅₀ (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | Bcr-Abl | 2-5 | [5] |
| KU812 | Chronic Myeloid Leukemia | Bcr-Abl | ≤12 | [6] |
| Ba/F3 (p210) | Murine Pro-B Cells | Bcr-Abl | <30 | [7] |
| GIST882 | Gastrointestinal Stromal Tumor | KIT (exon 13 mutant) | 160 | [1] |
| HMC-1560 | Mast Cell Leukemia | KIT (exon 11 mutant) | 108 | [1] |
| EOL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRα | 0.54 | [1] |
Table 2: Pharmacokinetic Properties of Nilotinib
| Parameter | Value | Conditions | Reference |
| Absorption | |||
| Tₘₐₓ | ~3 hours | Oral administration | [8] |
| Bioavailability | Increased by up to 82% | With a high-fat meal | [8] |
| Distribution | |||
| Protein Binding | >98% | In plasma | |
| Metabolism | |||
| Primary Enzyme | CYP3A4 | Hepatic | [8][9] |
| Elimination | |||
| Half-life (t₁/₂) | ~17 hours | [9][10] | |
| Excretion | >90% in feces | [9] |
Mechanism of Action and Signaling Pathway
Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It drives the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates. This blockade of Bcr-Abl signaling leads to cell cycle arrest and apoptosis in Bcr-Abl-positive cancer cells.
Bcr-Abl Signaling Pathway and Inhibition by Nilotinib
Caption: Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of complex pharmaceutical intermediates for oncology drug development. Its conversion to substituted aminobenzonitriles provides a key building block for the construction of potent kinase inhibitors, as exemplified by the synthesis of Nilotinib. The detailed protocols and data presented herein offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery, facilitating the development of novel and effective cancer therapeutics.
References
- 1. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 3-Nitrobenzonitrile in the Synthesis of Phenylpyrrole Fungicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
3-Nitrobenzonitrile, a versatile aromatic nitrile, serves as a crucial starting material and intermediate in the synthesis of a variety of agrochemicals. Its distinct chemical functionalities, the nitro group and the cyano group, allow for a range of chemical transformations, making it a valuable building block for complex molecular architectures. This application note details the use of this compound in the synthesis of phenylpyrrole fungicides, a significant class of agricultural compounds used to control a broad spectrum of plant pathogenic fungi. The primary focus will be on the multi-step synthesis of Fenpiclonil, a non-systemic fungicide with long residual activity.
Application in Fungicide Synthesis: The Phenylpyrrole Class
This compound is a key precursor for the synthesis of 3-Aminobenzonitrile, which is a fundamental building block for phenylpyrrole fungicides. These fungicides, inspired by the natural antifungal compound pyrrolnitrin, are characterized by a 3-cyano-4-phenylpyrrole core structure. This structural motif is essential for their fungicidal activity, which involves the inhibition of transport-associated phosphorylation of glucose, thereby disrupting mycelial growth.
A prominent example of a commercial fungicide synthesized from a this compound derivative is Fenpiclonil . The synthesis of Fenpiclonil highlights the utility of this compound in constructing the core phenylpyrrole scaffold.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of Fenpiclonil starting from this compound.
| Step No. | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Reduction of Nitro Group | This compound | 3-Aminobenzonitrile | 85-95 |
| 2 | Diazotization and Reaction with Pyrrole | 3-Aminobenzonitrile | Fenpiclonil | 70-80 |
Experimental Protocols
Step 1: Synthesis of 3-Aminobenzonitrile from this compound
This protocol describes the reduction of the nitro group of this compound to an amino group, yielding 3-Aminobenzonitrile.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of this compound (1 equivalent) and iron powder (3 equivalents) in a 1:1 mixture of ethanol and water is prepared.
-
A catalytic amount of ammonium chloride is added to the suspension.
-
The mixture is heated to reflux with vigorous stirring.
-
Concentrated hydrochloric acid is added dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The hot reaction mixture is filtered to remove the iron sludge.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is basified with a sodium hydroxide solution to precipitate the product.
-
The precipitated 3-Aminobenzonitrile is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of Fenpiclonil from 3-Aminobenzonitrile
This protocol outlines the construction of the phenylpyrrole ring to yield Fenpiclonil, utilizing a reaction inspired by the Tosmic (toluenesulfonylmethyl isocyanide) reaction.
Materials:
-
3-Aminobenzonitrile
-
Pyrrole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Dimethylformamide (DMF)
Procedure:
-
Diazotization: 3-Aminobenzonitrile (1 equivalent) is dissolved in a mixture of water and concentrated hydrochloric acid at 0-5 °C. An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) in aqueous potassium cyanide is prepared. The cold diazonium salt solution is added slowly to the copper(I) cyanide solution with vigorous stirring, allowing the temperature to rise to room temperature. The reaction mixture is then heated to 50-60 °C for 1 hour.
-
Work-up and Isolation of 3-Cyanophenylnitrile (Intermediate): The reaction mixture is cooled and extracted with toluene. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-cyanophenylnitrile.
-
Pyrrole Ring Formation: The crude 3-cyanophenylnitrile is dissolved in dimethylformamide (DMF). Pyrrole (1.5 equivalents) and potassium carbonate (2 equivalents) are added to the solution. The mixture is heated to 100-120 °C and stirred for several hours until the reaction is complete (monitored by TLC).
-
Final Work-up and Purification: The reaction mixture is cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure Fenpiclonil.
Visualizations
Caption: Synthetic workflow for Fenpiclonil from this compound.
Caption: Detailed experimental workflow for the synthesis of Fenpiclonil.
Application Notes and Protocols: The Role of 3-Nitrobenzonitrile in the Synthesis of Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzonitrile (CAS 619-24-9) is a pivotal intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and notably, dyes and pigments.[1] Its chemical structure, featuring both a nitro (-NO2) and a nitrile (-CN) group on an aromatic ring, provides versatile reactivity for building complex molecules. In the realm of color chemistry, the primary role of this compound is as a precursor to 3-aminobenzonitrile. The nitro group is readily reduced to a primary amine (-NH2), which is a fundamental functional group for initiating the synthesis of azo dyes and other classes of colorants.[2][3] This document provides detailed protocols for the conversion of this compound to its amino derivative and the subsequent synthesis of an illustrative azo dye.
Core Synthesis Pathway: From Nitro Compound to Chromophore
The journey of this compound from a simple aromatic nitro compound to a component of a vibrant dye primarily involves a two-stage process. The initial and most critical step is the reduction of the nitro group to form 3-aminobenzonitrile. This intermediate, containing a reactive primary amine, can then be diazotized and coupled with a suitable aromatic compound to generate the azo chromophore (-N=N-), which is responsible for the color of the resulting dye.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminobenzonitrile from this compound
This protocol describes the reduction of the nitro group of this compound to an amine group to yield 3-aminobenzonitrile. A common method for this transformation is catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Dichloromethane
-
Distilled water
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Apparatus for filtration under reduced pressure
Procedure:
-
In a 100 mL single-neck flask, combine 1.48 g of this compound and 0.01 g of 10% palladium on carbon in 20 mL of methanol.[2]
-
Seal the flask and connect it to a hydrogen balloon or a hydrogenation apparatus.
-
Heat the reaction mixture to 50°C and stir for 8 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation under reduced pressure.[2]
-
To the residue, add 100 mL of distilled water and 100 mL of dichloromethane for extraction.[2]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain 3-aminobenzonitrile.[2]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Product | 3-Aminobenzonitrile | [2] |
| Catalyst | 10% Palladium on Carbon | [2] |
| Solvent | Methanol | [2] |
| Reaction Temperature | 50°C | [2] |
| Reaction Time | 8 hours | [2] |
| Yield | 85% | [2] |
Protocol 2: Synthesis of an Azo Dye from 3-Aminobenzonitrile
This protocol outlines the synthesis of an azo dye via the diazotization of 3-aminobenzonitrile and subsequent coupling with a suitable coupling component (e.g., 2-naphthol).
Stage 1: Diazotization of 3-Aminobenzonitrile
Materials:
-
3-Aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
In a 250 mL beaker, suspend 0.01 mol of 3-aminobenzonitrile in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.
-
Cool the suspension to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over 10-15 minutes, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next stage.
Stage 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Stage 1
-
2-Naphthol
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of 10% NaOH solution.
-
Cool this solution to below 5°C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution from Stage 1 to the cold, stirred solution of 2-naphthol. The addition should be done portion-wise over 20-30 minutes, keeping the temperature below 5°C.
-
During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding more 10% NaOH solution if necessary.
-
A brightly colored precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it with cold water.
-
The crude dye can be further purified by recrystallization from a suitable solvent like ethanol.
Applications in Pigment Synthesis
While the primary route for dye synthesis from this compound involves its reduction to 3-aminobenzonitrile for azo dyes, the nitrile group itself can be a precursor for phthalocyanine pigments. Phthalocyanines are large, aromatic macrocyclic compounds that form stable complexes with metal ions, resulting in intensely colored and lightfast pigments. The synthesis typically involves the tetramerization of phthalonitrile or its derivatives at high temperatures.[4][5] Although less common than starting from phthalic anhydride, 3-nitrophthalonitrile can be used to introduce nitro groups onto the phthalocyanine periphery, which can then be further functionalized.
This compound serves as a valuable and versatile starting material in the synthesis of dyes and pigments. Its primary utility lies in its conversion to 3-aminobenzonitrile, a key precursor for a wide range of azo dyes. The protocols provided herein offer a foundational methodology for researchers to explore the synthesis of novel colorants based on this important chemical intermediate. The dual reactivity of the nitro and nitrile groups opens avenues for the creation of diverse and functional dye and pigment molecules.
References
- 1. Synthesis, characterization, and antimicrobial activity of heterocyclic azo dye derivatives - World Scientific News [worldscientificnews.com]
- 2. Design and Synthesis of Novel Antimicrobial Acyclic and Heterocyclic Dyes and Their Precursors for Dyeing and/or Textile Finishing Based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. US4180513A - Method for synthesizing acid blue 104 - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
3-Nitrobenzonitrile as a matrix for matrix-assisted ionization (MAI) mass spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix-Assisted Ionization (MAI) is an innovative mass spectrometry technique that enables the ionization of a wide range of analytes, from small molecules to large proteins, without the need for a laser or high voltage. A key component of this technique is the matrix, a small organic molecule that co-crystallizes with the analyte and facilitates its ionization. 3-Nitrobenzonitrile (3-NBN) has emerged as a highly effective matrix for MAI, particularly in the vacuum environment of a mass spectrometer, a method known as Matrix-Assisted Ionization in Vacuum (MAIV). This document provides detailed application notes and protocols for the use of this compound as a matrix for MAI mass spectrometry.
In MAIV, the simple exposure of the analyte-matrix mixture to the vacuum of the mass spectrometer is sufficient to generate gas-phase ions.[1][2] This process produces multiply charged ions, similar to those observed in electrospray ionization (ESI), making it compatible with a wide range of mass analyzers.[1][2] The ionization mechanism of MAIV with 3-NBN is distinct from traditional Matrix-Assisted Laser Desorption/Ionization (MALDI), as it does not rely on thermal desorption induced by a laser.[3] The crystal morphology of the 3-NBN:analyte co-crystal plays a crucial role in the ionization process.[3]
Key Advantages of this compound in MAI-MS
-
Laser-Free Ionization: Simplifies instrumentation and reduces potential for analyte fragmentation.
-
Broad Applicability: Effective for a wide range of analytes including small molecules, peptides, and proteins.[1][2]
-
High Sensitivity: Can detect analytes in the low femtomole and even picogram range.
-
Multiply Charged Ions: Generates ESI-like multiply charged ions, extending the mass range of the analysis.[1][2]
-
Reduced Chemical Noise: In the absence of a laser, there is often less chemical background in the low mass range.[2]
Applications in Drug Development and Research
The unique properties of 3-NBN as a MAI matrix make it a valuable tool for various stages of drug discovery and development, as well as in fundamental research. Its applicability extends to the analysis of:
-
Small Molecule Drugs: Rapid screening and quantification of drug candidates and their metabolites.
-
Peptides and Proteins: Characterization of therapeutic peptides and protein biomarkers.
-
Natural Products: Analysis of complex mixtures, such as the phenolic content in tea infusions.
Experimental Protocols
Materials and Reagents
-
This compound (3-NBN), ≥98% purity
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade or higher)
-
Acids (optional): Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Analyte of interest
-
Mass spectrometer sample target (e.g., stainless steel plate)
Protocol 1: Standard 3-NBN Matrix Solution Preparation
-
Prepare a stock solution of this compound. A common starting concentration is 10 mg/mL.
-
Dissolve the 3-NBN in a suitable solvent. A mixture of organic solvent and water is often effective. A common solvent system is 50:50 (v/v) acetonitrile:water. For certain analytes, the addition of a small amount of acid (e.g., 0.1% formic acid) can improve ionization.
-
Ensure complete dissolution. Vortex or sonicate the solution until the 3-NBN is fully dissolved.
Protocol 2: Analyte Solution Preparation
-
Dissolve the analyte in a solvent compatible with the matrix solution. The concentration of the analyte solution will depend on the expected sensitivity of the instrument and the nature of the analyte. A typical starting concentration for small molecules is in the range of 1 µM to 1 mM.
-
For quantitative analysis, prepare a series of standard solutions of known concentrations.
Protocol 3: Sample Spotting (Dried-Droplet Method)
This method is analogous to standard MALDI sample preparation.
-
Mix the analyte and matrix solutions. The optimal analyte-to-matrix molar ratio can vary, but a common starting point is a 1:1 volume ratio, which typically results in a large molar excess of the matrix.
-
Spot the mixture onto the mass spectrometer target. Deposit a small volume (typically 0.5 - 1 µL) of the mixture onto the target plate.
-
Allow the spot to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and the 3-NBN matrix.
-
Introduce the target into the mass spectrometer.
The general workflow for sample preparation and analysis is depicted in the following diagram:
Quantitative Performance Data
While comprehensive quantitative data for a wide range of analytes using 3-NBN as a MAI matrix is still emerging in the literature, the following table summarizes some reported performance characteristics to provide an indication of the technique's capabilities. It is important to note that these values can be highly dependent on the specific analyte, sample matrix, and mass spectrometer used.
| Analyte Class | Analyte Example | Reported Sensitivity Enhancement / Detection Limit | Reference |
| Peptides | - | 1.6- to 4-fold signal enhancement (as additive in V-EASI-MS) | [4] |
| Proteins | - | 2- to 5-fold signal enhancement (as additive in V-EASI-MS) | [4] |
| Small Molecule Drug | Erythromycin | A few picograms sufficient for mass spectra | [5] |
V-EASI-MS: Venturi Easy Ambient Sonic-Spray Ionization Mass Spectrometry
Logical Relationship of MAIV
The following diagram illustrates the logical relationship and key components of the Matrix-Assisted Ionization in Vacuum (MAIV) process with this compound.
Conclusion
References
- 1. Matrix assisted ionization in vacuum, a sensitive and widely applicable ionization method for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward understanding the ionization mechanism of matrix-assisted ionization using mass spectrometry experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Sonic-Spray Ionization Mass Spectrometry Sensitivity with 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing 3-Nitrobenzonitrile (3-NBN) as a sensitivity-enhancing additive in sonic-spray ionization mass spectrometry (SSI-MS). The information is targeted towards researchers, scientists, and professionals in drug development aiming to improve the analytical performance of their mass spectrometry assays.
Introduction to this compound in Sonic-Spray Ionization
Sonic-spray ionization (SSI) is a soft ionization technique that generates gas-phase ions from a liquid sample without the need for high voltage or laser irradiation.[1][2] While advantageous for its simplicity and gentle ionization, SSI can sometimes exhibit lower sensitivity compared to more established methods like electrospray ionization (ESI).[1] The addition of this compound (3-NBN), a small organic molecule, to the sample solution has been demonstrated to significantly enhance the signal intensity and sensitivity of SSI-MS, particularly for a variant known as Venturi easy ambient sonic-spray ionization (V-EASI) MS.[1][3]
3-NBN is a versatile compound, also utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), making it a relevant substance for professionals in drug development.[4] Its role in mass spectrometry is as a matrix or dopant that facilitates the ionization process, leading to improved detection of a wide range of analytes including peptides, proteins, and organometalloids.[1][3]
Mechanism of Sensitivity Enhancement
The precise mechanism by which 3-NBN enhances sensitivity in SSI-MS is a subject of ongoing investigation. However, it is proposed that 3-NBN acts as a dopant, potentially through a charged solid particle mechanism.[3] Another hypothesis suggests that 3-NBN, due to its properties, remains associated with the analyte for a longer duration within the sonic spray droplets as they travel through the heated ion transfer capillary and into the mass spectrometer's vacuum region, thereby increasing the probability of efficient ionization.[3]
Quantitative Data: Sensitivity Enhancement with 3-NBN
The use of 3-NBN as an additive in V-EASI-MS has shown substantial improvements in signal intensity and signal-to-noise ratios for various classes of compounds. The table below summarizes the reported enhancement factors.
| Analyte Class | Signal Enhancement Factor | Reference |
| Peptides | 1.6 to 4-fold | [1][3] |
| Proteins | 2 to 5-fold | [1][3] |
| Metalloid Species | Up to 10-fold | [1] |
It is important to note that the optimal concentration of 3-NBN and the ion transfer capillary temperature are compound-dependent and require empirical optimization to achieve maximum signal enhancement.[1]
Experimental Protocol: 3-NBN-Assisted Sonic-Spray Ionization MS
This protocol provides a general guideline for employing 3-NBN to enhance sensitivity in SSI-MS experiments.
4.1. Materials and Reagents
-
Analytes of Interest: Peptides, proteins, small molecules, etc.
-
This compound (3-NBN): High purity (≥99%)[4]
-
Solvents: HPLC-grade methanol, water, and any other solvents compatible with the analyte and mass spectrometer.
-
Mass Spectrometer: An ion trap mass spectrometer or similar, equipped with a sonic-spray ionization source (e.g., V-EASI).
4.2. Preparation of Solutions
-
Analyte Stock Solution: Prepare a stock solution of the analyte at a known concentration in an appropriate solvent.
-
3-NBN Stock Solution: Prepare a stock solution of 3-NBN in methanol. A typical starting concentration is 1 mg/mL.
-
Working Sample Solution (with 3-NBN): Prepare the final sample solution by mixing the analyte stock solution with the 3-NBN stock solution and diluting with the appropriate solvent. The final concentration of the analyte should be in the desired range for MS analysis. The concentration of 3-NBN may need to be optimized, but a starting point of 10 µg/mL (10 ppm) has been shown to be effective.[3]
-
Control Sample Solution (without 3-NBN): Prepare a control sample containing the same concentration of the analyte and solvent composition but without the addition of 3-NBN.
4.3. Mass Spectrometry Analysis
-
Instrument Setup:
-
Set up the sonic-spray ionization source according to the manufacturer's instructions.
-
Optimize the nebulizing gas pressure and the distance of the spray capillary from the mass spectrometer inlet.
-
-
Infusion: Infuse the control sample solution into the SSI source at a constant flow rate (e.g., 3-10 µL/min).
-
Data Acquisition (Control): Acquire the mass spectrum of the analyte in the absence of 3-NBN. Optimize key instrument parameters such as the ion transfer capillary temperature to obtain the best possible signal.
-
Infusion (with 3-NBN): Clean the infusion line and then infuse the working sample solution containing 3-NBN at the same flow rate.
-
Data Acquisition (with 3-NBN): Acquire the mass spectrum of the analyte in the presence of 3-NBN. It may be necessary to re-optimize the ion transfer capillary temperature to maximize the signal enhancement.
-
Data Analysis: Compare the signal intensity (e.g., peak height or area) and signal-to-noise ratio of the analyte with and without 3-NBN to determine the enhancement factor.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating 3-NBN sensitivity enhancement.
Proposed Ionization Enhancement Mechanism
Caption: Proposed mechanism of 3-NBN assisted ionization in SSI-MS.
Conclusion
The use of this compound as an additive in sonic-spray ionization mass spectrometry offers a simple and effective method for significantly enhancing the sensitivity of the analysis for a variety of compounds. This technique elevates the performance of SSI-MS to be comparable with more established methods like ESI-MS, making it a valuable tool for researchers and scientists in academia and the pharmaceutical industry. The provided protocol serves as a starting point for the implementation and optimization of this approach in your laboratory.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the functionalization of aromatic rings. This process is particularly efficient when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group (-NO₂). 3-Nitrobenzonitrile is an attractive substrate for SNAr reactions, featuring two electron-withdrawing groups (nitro and cyano) that activate the aromatic ring for nucleophilic attack. The substitution of the nitro group allows for the introduction of a diverse range of functionalities, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.
This document provides detailed protocols for conducting SNAr reactions on this compound with various nucleophiles, including amines, alkoxides, and thiols.
General Principles of Nucleophilic Aromatic Substitution
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1] In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilizes this intermediate, thereby facilitating the reaction.[2] In the second step, the leaving group departs, restoring the aromaticity of the ring.[1]
Commonly employed nucleophiles in SNAr reactions include amines, alkoxides, and thiolates. The choice of solvent is crucial; polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cationic counter-ion of the nucleophile, thus enhancing its nucleophilicity. A base is often required, especially when using neutral nucleophiles like amines or alcohols, to generate the more reactive anionic nucleophile.
Data Presentation
The following table summarizes reaction conditions for the nucleophilic aromatic substitution on a close analog of this compound, providing a strong starting point for protocol development.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzonitrile | Piperidine | Triethylamine | Dichloromethane | 20 | Overnight | 96 | [3] |
Experimental Protocols
Protocol for Reaction with an Amine (Piperidine)
This protocol is adapted from a reported procedure on a structurally similar substrate, 4-fluoro-3-nitrobenzonitrile, and is expected to be a good starting point for the reaction with this compound.[3]
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Triethylamine (2.5 equiv)
-
Dichloromethane (DCM)
-
Water
-
Silica gel for chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound in dichloromethane, add piperidine and triethylamine.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture with water.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 3-(piperidin-1-yl)benzonitrile.
General Protocol for Reaction with an Alkoxide (Sodium Methoxide)
This is a general protocol based on common practices for SNAr reactions with alkoxides.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.2 equiv)
-
Anhydrous Methanol or a polar aprotic solvent like DMF or DMSO
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium methoxide portion-wise to the solution at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield 3-methoxybenzonitrile.
General Protocol for Reaction with a Thiol (Thiophenol)
This is a general protocol based on established methods for SNAr reactions with thiols.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in anhydrous DMF, add thiophenol followed by potassium carbonate.
-
Heat the reaction mixture to 80-100 °C.
-
Stir the reaction under an inert atmosphere and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(phenylthio)benzonitrile.
Visualizations
References
Application Notes and Protocols: Nitration of Benzonitrile
Introduction
The nitration of benzonitrile is a classic example of an electrophilic aromatic substitution reaction.[1] In this process, a nitro group (-NO₂) is introduced onto the aromatic ring of benzonitrile. The cyano (-CN) group is a deactivating and meta-directing group, meaning it withdraws electron density from the benzene ring, making the substitution reaction slower than that of benzene, and directs the incoming electrophile to the meta position.[1][2] This regioselectivity is a key aspect of this synthesis. The primary product of this reaction is m-nitrobenzonitrile, with smaller amounts of ortho and para isomers also being formed.[1] This synthesis is significant for the preparation of various pharmaceutical and chemical intermediates.[3] The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[2][4]
Data Presentation
The nitration of benzonitrile yields a mixture of isomers, with the meta-substituted product being predominant. The typical distribution of the products is summarized in the table below.
| Product Isomer | Structure | Yield (%) |
| m-Nitrobenzonitrile | 1-cyano-3-nitrobenzene | ~81% |
| o-Nitrobenzonitrile | 1-cyano-2-nitrobenzene | ~17% |
| p-Nitrobenzonitrile | 1-cyano-4-nitrobenzene | ~2% |
| Data sourced from reference[1] |
Experimental Protocols
This protocol details the laboratory-scale synthesis of m-nitrobenzonitrile.
Materials and Reagents:
-
Benzonitrile
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Beaker
-
Büchner funnel and flask
-
Filter paper
Safety Precautions:
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic and the temperature must be carefully controlled to prevent the formation of dinitro products and ensure safety.[6]
-
Nitrobenzene compounds are toxic and should be handled with care.[3]
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a round-bottom flask immersed in an ice bath, carefully and slowly add a measured volume of concentrated sulfuric acid.
-
While stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10°C during this addition. This mixture of acids generates the nitronium ion (NO₂⁺), which is the active electrophile.[4]
-
-
Nitration Reaction:
-
To the cooled nitrating mixture, add benzonitrile dropwise from a dropping funnel over a period of 30-45 minutes.
-
Continuously monitor the reaction temperature and ensure it is maintained between 0°C and 10°C using the ice bath. Vigorous stirring is essential to ensure proper mixing and heat dissipation.
-
After the addition of benzonitrile is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with constant stirring. This will precipitate the crude nitrobenzonitrile product.[7]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold water to remove any residual acid.
-
Subsequently, wash the solid with a 5% sodium bicarbonate solution to neutralize any remaining traces of acid, followed by a final wash with cold water.[6]
-
-
Purification:
-
The crude product can be purified by recrystallization.[5] Dissolve the solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the purified m-nitrobenzonitrile.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
Determine the melting point of the purified product and compare it with the literature value for m-nitrobenzonitrile.
-
Further characterization can be performed using techniques such as Infrared (IR) spectroscopy to identify the characteristic peaks for the nitrile (-C≡N) and nitro (-NO₂) functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
-
Mandatory Visualization
References
Application Notes and Protocols: The Use of 3-Nitrobenzonitrile in the Development of Advanced Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Nitrobenzonitrile is a versatile chemical intermediate characterized by its nitro (-NO₂) and cyano (-CN) functional groups.[1][2] These reactive sites make it a valuable precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[2][3] In the realm of materials science, this compound serves as a foundational building block for advanced polymers with high-performance characteristics. Its electron-withdrawing properties can be leveraged to create polymers with enhanced thermal stability and mechanical strength.[3]
A crucial step in harnessing this compound for polymer synthesis is the reduction of the nitro group to an amine, yielding 3-aminobenzonitrile. This resulting aromatic amine with a nitrile functional group can then be utilized as a monomer in various polymerization reactions. This document outlines the protocols for the synthesis of the 3-aminobenzonitrile monomer and its subsequent polymerization into advanced polymers such as aramids and polytriazines, supported by expected quantitative data and process visualizations.
I. Monomer Synthesis: 3-Aminobenzonitrile from this compound
The conversion of this compound to 3-aminobenzonitrile is a critical prerequisite for its use in the synthesis of advanced polymers. This reduction of the nitro group is typically achieved through catalytic hydrogenation.[4]
Experimental Protocol: Catalytic Hydrogenation of this compound[4]
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
Distilled water
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a 100 mL single-neck round-bottom flask, combine 1.48 g of this compound, 0.01 g of 10% palladium on carbon, and 20 mL of methanol.
-
Securely attach a hydrogen-filled balloon to the flask to create a closed system.
-
Heat the reaction mixture to 50°C and maintain this temperature with stirring for 8 hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
To the residue, add 100 mL of distilled water and 100 mL of dichloromethane and transfer to a separatory funnel for extraction.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield 3-aminobenzonitrile.
Expected Yield: Approximately 85%.[4]
Characterization: The product can be characterized by ¹H-NMR spectroscopy.[2]
II. Polymerization of 3-Aminobenzonitrile
3-Aminobenzonitrile can be polymerized through various methods, including polycondensation to form aramids or polycyclotrimerization to yield polytriazines.
A. Synthesis of Aramid Polymers via Polycondensation
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. A hypothetical aramid can be synthesized from 3-aminobenzonitrile and an aromatic dicarboxylic acid chloride, such as terephthaloyl chloride, through low-temperature solution polycondensation.[5][6]
Materials:
-
3-Aminobenzonitrile
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite
-
Methanol
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and drying tube
Procedure:
-
In a dry, nitrogen-purged three-necked flask, dissolve a specific molar amount of 3-aminobenzonitrile in anhydrous NMP.
-
Add an equimolar amount of anhydrous pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride dissolved in NMP to the stirred solution.
-
Add triphenyl phosphite as a condensing agent.
-
Allow the reaction to proceed at 0°C for 1 hour, then warm to room temperature and continue stirring for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into methanol.
-
Filter the fibrous polymer, wash thoroughly with methanol, and dry under vacuum at 80°C.
B. Synthesis of Polytriazines via Polycyclotrimerization
The nitrile groups of benzonitrile derivatives can undergo cyclotrimerization to form highly cross-linked, thermally stable polytriazine networks.[3] This can be achieved by first synthesizing a dinitrile monomer from 3-aminobenzonitrile.
Materials:
-
Dinitrile monomer derived from 3-aminobenzonitrile
-
Trifluoromethanesulfonic acid (catalyst)
-
1,2-Dichlorobenzene (solvent)
-
Methanol
-
Reaction flask with a stirrer and nitrogen inlet
Procedure:
-
In a nitrogen-purged reaction flask, dissolve the dinitrile monomer in 1,2-dichlorobenzene.
-
Add a catalytic amount of trifluoromethanesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
III. Data Presentation
The following tables summarize the expected quantitative properties of advanced polymers derived from benzonitrile-containing monomers, based on data from analogous polymer systems.
Table 1: Thermal Properties of Benzonitrile-Derived Polymers
| Polymer Type | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) |
| Polyamide (Aramid)[4] | 235 - 298 | > 400 |
| Polytriazine[3] | ~126.5 | ~363 |
Table 2: Physical and Mechanical Properties of Benzonitrile-Derived Polymers
| Polymer Type | Inherent Viscosity (dL/g) | Solubility |
| Polyamide (Aramid)[4] | 0.31 - 0.93 | Soluble in aprotic polar solvents (e.g., DMSO, NMP) |
| Polytriazine[3] | Not specified | Soluble and film-forming |
IV. Visualizations
Diagrams of Synthetic Pathways and Workflows
Caption: Synthesis of 3-Aminobenzonitrile from this compound.
Caption: Polycondensation of 3-Aminobenzonitrile to form an Aramid Polymer.
Caption: General experimental workflow for advanced polymer development.
References
- 1. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Free Article [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3-Nitrobenzonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory-scale synthesis methods are the Sandmeyer reaction starting from 3-nitroaniline and the direct nitration of benzonitrile.[1][2][3] The Sandmeyer reaction involves converting an aromatic amino group into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][4] The nitration method involves treating benzonitrile with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is typically a yellow crystalline powder or needles.[5][6] It has a melting point in the range of 114-117 °C.[5] The molecule contains a strong electron-withdrawing nitro group (-NO2) and a versatile nitrile group (-CN), making it a valuable intermediate in organic synthesis.[5][7] It has low solubility in water but is very soluble in solvents like ether.[5]
Q3: What are the primary applications of this compound?
A3: this compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6][7] In drug development, it serves as a building block for various active pharmaceutical ingredients (APIs), particularly in oncology and inflammation research.[7] The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced, allowing for the creation of more complex molecules.[5]
Q4: What are the main safety concerns when handling this compound and its precursors?
A4: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[6] It can cause skin and eye irritation.[6] Reagents used in its synthesis, such as nitric acid, are highly corrosive and strong oxidizers.[1] The Sandmeyer reaction involves the formation of aryl diazonium salts, which are thermally unstable and can be explosive if isolated in a dry state.[8] Therefore, it is crucial to handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guide
Issue 1: Consistently Low Yield in Sandmeyer Reaction
Q: My Sandmeyer reaction (from 3-nitroaniline) to produce this compound has a very low yield. What are the likely causes and how can I improve it?
A: Low yields in the Sandmeyer reaction are a common issue and can typically be traced to three main areas: the diazotization step, the cyanation step, or the work-up procedure.
Potential Causes & Solutions:
-
Decomposition of Diazonium Salt: Aryl diazonium salts are unstable at elevated temperatures.[8] If the temperature during the diazotization or addition to the cyanide solution rises above 0-5 °C, the salt can decompose or react with water to form 3-nitrophenol, a common byproduct.[8]
-
Incomplete Diazotization: The reaction between the amine, sodium nitrite, and acid may not go to completion.
-
Side Reactions (Azo Coupling): The diazonium salt can react with unreacted 3-nitroaniline or other electron-rich species to form colored azo compounds, which appear as impurities and reduce the yield.[8]
-
Solution: Maintain acidic conditions and a low temperature to suppress azo coupling.[8] Ensure the amine is fully protonated by using a sufficient excess of acid.
-
-
Cyanide Source and Catalyst Incompatibility: Using certain cyanide sources with the nitrite from the diazotization step can be problematic, as nitrite can oxidize copper(I) to copper(II), which in turn can oxidize cyanide to toxic cyanogen gas.[9]
Issue 2: Low Yield and Multiple Products in Nitration of Benzonitrile
Q: I am attempting to synthesize this compound by nitrating benzonitrile, but the yield is low and I'm seeing multiple spots on my TLC plate. What's going wrong?
A: Poor yield and the formation of multiple products in this reaction are typically related to reaction temperature and the ratio of nitrating acids.
Potential Causes & Solutions:
-
Over-Nitration: The nitration of benzonitrile can produce dinitro derivatives (e.g., 3,5-dinitrobenzonitrile) if the reaction conditions are too harsh.
-
Solution: Carefully control the reaction temperature. A common range is 60-80 °C.[1] Avoid excessive heating, which can promote the formation of dinitrated byproducts. Monitor the reaction progress using TLC to avoid letting it run for too long after the starting material is consumed.
-
-
Formation of Other Isomers: While the cyano group is meta-directing, small amounts of ortho- and para-isomers can form, especially at higher temperatures.
-
Incomplete Reaction: The reaction may not have gone to completion.
Issue 3: Product is Impure After Isolation
Q: My final this compound product appears discolored and shows impurities on analysis. How can I effectively purify it?
A: Impurities often consist of unreacted starting materials, byproducts like 3-nitrophenol (from the Sandmeyer route), or isomeric/dinitrated products (from the nitration route).
Purification Methods:
-
Recrystallization: This is a highly effective method for purifying solid this compound.[1][10]
-
Procedure: A common solvent system is aqueous ethanol. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. The purified crystals can be collected by vacuum filtration.[10]
-
-
Column Chromatography: For separating mixtures of isomers or removing highly colored impurities, column chromatography is a suitable method.[1]
-
Procedure: A silica gel stationary phase is typically used. The mobile phase (eluent) would be a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate. The optimal solvent ratio should be determined by TLC analysis.[10]
-
-
Acid/Base Wash: If phenolic byproducts (like 3-nitrophenol) are suspected, washing the organic extract with a dilute sodium hydroxide solution during the work-up can help remove them.[11]
Quantitative Data Summary
Table 1: Comparison of Common Synthesis Methods
| Parameter | Sandmeyer Reaction (from 3-Nitroaniline) | Nitration of Benzonitrile |
| Starting Materials | 3-Nitroaniline, Sodium Nitrite, Acid (e.g., HCl), Copper(I) Cyanide | Benzonitrile, Nitric Acid, Sulfuric Acid |
| Typical Temp. | 0-5 °C (Diazotization); Room Temp to 50 °C (Cyanation)[8] | 60-80 °C[1] |
| Key Byproducts | 3-Nitrophenol, Azo compounds[8] | Ortho/Para isomers, Dinitrobenzonitriles[1] |
| Reported Yield | Varies widely, can be moderate to good (60-80%) with careful control | Can be high (e.g., 85-90%)[11] |
| Primary Challenge | Stability of diazonium salt, temperature control[8] | Controlling regioselectivity and extent of nitration[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from general procedures for Sandmeyer reactions.[12][4][8]
Step 1: Diazotization of 3-Nitroaniline
-
In a flask, suspend 3-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
-
Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting solution contains the 3-nitrobenzenediazonium chloride and should be used immediately.
Step 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Warm this solution gently (e.g., to ~60-70 °C) and then cool it to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper cyanide solution. A vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete and bubbling has subsided, heat the mixture gently (e.g., on a steam bath) for about 30 minutes to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, dilute sodium hydroxide solution (to remove any potential cyanide residues), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude solid product by recrystallization from an ethanol/water mixture.[10]
Protocol 2: Synthesis of this compound via Nitration of Benzonitrile
This protocol is based on a typical electrophilic aromatic substitution procedure.[1]
Step 1: Preparation of Nitrating Mixture
-
In a round-bottom flask equipped with a stir bar and placed in an ice bath, slowly add concentrated sulfuric acid.
-
While stirring and maintaining the low temperature, carefully add concentrated nitric acid dropwise to the sulfuric acid.
Step 2: Nitration Reaction
-
Slowly add benzonitrile to the cold nitrating mixture with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-80 °C and maintain this temperature for 1-2 hours.[1] Monitor the reaction's progress using TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over a large volume of crushed ice and water. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Wash the solid with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.
-
Dry the crude product.
-
Purify the this compound by recrystallization, for example, from aqueous ethanol.[1][10]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key synthetic pathways to this compound.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 3-Nitrobenzonitrile by Recrystallization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Nitrobenzonitrile via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for effective purification. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Based on solubility data, alcohols such as ethanol and methanol are commonly used.[1][2][3] Acetone shows high solubility, while cyclohexane shows very low solubility, making them less ideal as single-solvent systems but potentially useful in mixed-solvent systems.[1][2][4] An ethanol/water mixture is also a viable option to adjust polarity and optimize crystal recovery.[5][6]
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The melting point of this compound is approximately 114-117 °C.[7][8]
-
Cause: The boiling point of your recrystallization solvent might be higher than the melting point of your compound.
-
Solution: Add more solvent to the hot mixture to decrease the saturation point. If this doesn't work, you may need to select a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can help lower the solubility and induce crystallization at a lower temperature.
Q3: The recovery of my purified this compound is very low. What are the possible causes and solutions?
A3: Low recovery is a common issue in recrystallization.[9]
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent to re-saturate the solution and attempt crystallization again.[9]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.
-
Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Q4: After recrystallization, my product is still colored (yellowish). How can I obtain a colorless product?
A4: The appearance of pure this compound can range from white to yellow crystalline powder.[7][10] A persistent yellow color may indicate the presence of impurities.
-
Inadequate solvent: The chosen solvent may not be effective at leaving colored impurities in the solution. Experiment with different solvents or solvent pairs.
-
Activated Carbon: You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use a minimal amount, as it can also adsorb the desired product, and ensure you filter it out while the solution is hot.
Q5: How can I assess the purity of my recrystallized this compound?
A5: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (114-117 °C) is a good indicator of high purity.[7][8] Impurities will typically cause the melting point to be depressed and broaden.[11]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative data on purity.[1][3][12]
-
Spectroscopy: NMR spectroscopy can be used to confirm the structure and identify any residual impurities.[11]
Quantitative Data: Solubility of this compound
The following table summarizes the mole fraction solubility (x) of this compound in various organic solvents at different temperatures. This data is essential for selecting an appropriate recrystallization solvent.
| Solvent | Solubility (x) at 278.15 K (5°C) | Solubility (x) at 298.15 K (25°C) | Solubility (x) at 318.15 K (45°C) |
| Methanol | 0.0157 | 0.0345 | 0.0697 |
| Ethanol | 0.0125 | 0.0289 | 0.0614 |
| n-Propanol | 0.0104 | 0.0247 | 0.0544 |
| Isopropanol | 0.0086 | 0.0211 | 0.0481 |
| Acetone | 0.0788 | 0.1412 | 0.2371 |
| Ethyl Acetate | 0.0506 | 0.0963 | 0.1698 |
| Toluene | 0.0311 | 0.0632 | 0.1187 |
| Cyclohexane | 0.0007 | 0.0015 | 0.0031 |
Data adapted from the Journal of Chemical & Engineering Data.[1][2]
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Filter paper
-
Buchner funnel and filtration flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Filter the hot solution quickly to remove any insoluble impurities (and activated charcoal if used). This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. shivshaktipharmachem.com [shivshaktipharmachem.com]
- 8. This compound | 619-24-9 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Selective Reduction of 3-Nitrobenzonitrile
Welcome to the Technical Support Center for the selective reduction of 3-Nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of chemoselectively reducing the nitro group in this compound to form 3-Aminobenzonitrile, a critical transformation in organic synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the selective reduction of this compound.
Issue 1: Reduction of the Nitrile Group
-
Question: My reaction is reducing both the nitro and the nitrile groups. How can I selectively reduce only the nitro group?
-
Answer: The primary challenge in the reduction of this compound is achieving chemoselectivity over the nitrile group. The choice of reducing agent and reaction conditions is critical.
-
Cause: Strong reducing agents or harsh reaction conditions can lead to the reduction of the nitrile group to a benzylamine. Catalytic hydrogenation with certain catalysts can also be non-selective.[1]
-
Solution:
-
Reagent Selection: Employ milder and more chemoselective reducing agents. Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate is a classic and effective choice for selectively reducing aromatic nitro groups in the presence of nitriles.[2][3] Iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH₄Cl) is another robust and selective method.[4][5]
-
Catalytic Hydrogenation Optimization: If using catalytic hydrogenation (e.g., H₂/Pd-C), careful optimization is required. Lowering the hydrogen pressure and temperature can sometimes improve selectivity.[6] However, this method is often prone to over-reduction of the nitrile.[3] Raney Nickel may offer better selectivity in some cases compared to Pd/C.[7]
-
Alternative Catalysts: Consider using specialized catalysts designed for chemoselective nitro reductions. For instance, magnetic carbon nanotube-supported Pt(II) or Ag nanocomposites have been reported to selectively reduce nitro groups in the presence of other reducible functionalities.[8][9][10]
-
-
Issue 2: Incomplete Reaction or Low Yield
-
Question: My reaction is not going to completion, or the yield of 3-Aminobenzonitrile is very low. What are the possible reasons and solutions?
-
Answer: Incomplete reactions or low yields can stem from several factors related to reagents, catalysts, and reaction conditions.
-
Cause:
-
Inactive Reagents/Catalyst: The reducing agent may have degraded, or the catalyst (if used) may be poisoned or deactivated.[2]
-
Insufficient Reagent: An inadequate amount of the reducing agent will lead to incomplete conversion.
-
Poor Solubility: this compound has low solubility in water, which can be a factor in aqueous reaction systems.[11]
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimized for the specific method.
-
-
Solution:
-
Reagent/Catalyst Quality: Use fresh, high-quality reducing agents. If using a heterogeneous catalyst like Pd/C, ensure it is from a reliable source and has not been exposed to catalyst poisons.[12]
-
Stoichiometry: Ensure the correct molar equivalents of the reducing agent are used. For catalytic hydrogenations, optimize the catalyst loading.
-
Solvent Choice: Select a solvent in which this compound is soluble. For non-catalytic reductions, alcohols like ethanol are often effective.[3]
-
Condition Optimization: Systematically vary the temperature and reaction time to find the optimal conditions for your specific setup. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC).
-
-
Issue 3: Formation of Side Products
-
Question: I am observing unexpected spots on my TLC plate and isolating byproducts. What are these and how can I avoid them?
-
Answer: The formation of byproducts is a common challenge, often arising from the reactivity of intermediates or over-reduction.
-
Cause:
-
Over-reduction: As mentioned, the nitrile group can be reduced to a benzylamine.
-
Hydrolysis: Under certain conditions, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.
-
Condensation Reactions: Intermediates in the nitro reduction pathway (e.g., nitroso, hydroxylamine) can sometimes participate in side reactions.
-
-
Solution:
-
Control of Reaction Conditions: Milder conditions (temperature, pressure) and shorter reaction times can help minimize the formation of over-reduction and other side products.
-
Chemoselective Reagents: Using reagents known for their high selectivity, such as SnCl₂, can significantly reduce the formation of unwanted byproducts.[2][3]
-
Inert Atmosphere: For some reactions, particularly those involving sensitive catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for the selective reduction of this compound to 3-Aminobenzonitrile?
A1: The most commonly cited and reliable methods for this selective transformation are:
-
Tin(II) Chloride (SnCl₂·2H₂O): This reagent is highly selective for the reduction of aromatic nitro groups and generally does not affect nitriles. The reaction is typically carried out in ethanol or ethyl acetate.[2][3]
-
Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a classic, robust, and cost-effective method that shows excellent selectivity for the nitro group.[4][5]
-
Catalytic Hydrogenation with Careful Control: While less selective, catalytic hydrogenation using catalysts like Pd/C or Raney Nickel can be effective if the reaction conditions (pressure, temperature, solvent) are carefully optimized to favor the reduction of the nitro group over the nitrile.[6][7]
Q2: Can I use sodium borohydride (NaBH₄) for this reduction?
A2: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group under standard conditions. However, its reactivity can be enhanced by using it in combination with a catalyst or additives. For instance, NaBH₄ in the presence of a Pt(II) catalyst has been shown to be effective.[8]
Q3: My starting material contains other functional groups. How does this affect the choice of reducing agent?
A3: The presence of other reducible functional groups is a critical consideration. The following flowchart provides a general guide for selecting a suitable reducing agent:
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You can observe the disappearance of the this compound spot and the appearance of the 3-Aminobenzonitrile product spot. It is advisable to use a co-spot (a lane with both starting material and the reaction mixture) to accurately track the conversion.
Data Presentation
Table 1: Comparison of Common Reducing Agents for the Selective Reduction of this compound
| Reducing Agent/System | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference(s) |
| SnCl₂·2H₂O | Ethanol | Reflux | 1-3 | High | Excellent | [2][3] |
| Fe/HCl | Ethanol/Water | Reflux | 2-4 | High | Excellent | [5] |
| H₂/Pd-C | Methanol | 50 | 8 | 85 | Good | [6] |
| H₂/Raney Nickel | Methanol or Dioxane | Ambient | Variable | Moderate-High | Good | [7] |
| MWCNT/MA@PC/Pt(II) / NaBH₄ | Water | 25 | < 0.5 | >99 | Excellent | [8] |
| Fe₃O₄-MWCNTs@PEI-Ag / NaBH₄ | Water | 25 | Variable | High | Excellent | [9][10] |
Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
This protocol is suitable for substrates containing sensitive functional groups like nitriles.[2][3]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the mixture by the careful addition of 5% aqueous sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 3-Aminobenzonitrile.
-
The crude product can be purified by column chromatography or recrystallization.
-
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using catalytic hydrogenation.[6]
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen (a hydrogen-filled balloon can be used for atmospheric pressure reactions) and stir the mixture vigorously.
-
Heat the mixture to 50 °C and monitor the reaction by TLC. The reaction is typically complete within 8 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Aminobenzonitrile.
-
The product can be further purified by standard methods.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
preventing side reactions during the synthesis of 3-Nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 3-Nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the direct nitration of benzonitrile and the Sandmeyer reaction of 3-nitroaniline. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.
Q2: What are the major side products to consider in these syntheses?
A2: In the nitration of benzonitrile, the main side products are the ortho (2-nitrobenzonitrile) and para (4-nitrobenzonitrile) isomers. During the Sandmeyer reaction of 3-nitroaniline, a significant side product can be 3-nitrophenol, formed from the hydrolysis of the diazonium salt intermediate. Other potential byproducts include biaryls and azo-compounds.[1][2][3]
Q3: Is the purity of starting materials critical?
A3: Yes, the purity of starting materials is crucial as impurities can lead to undesired side reactions, lower yields, and complicate the purification of the final product.[4] It is highly recommended to use reagents of high purity (e.g., ≥99%).
Troubleshooting Guides
Route 1: Nitration of Benzonitrile
Issue 1: My reaction yields a high percentage of ortho and para isomers.
Cause: The nitration of benzonitrile is a classic electrophilic aromatic substitution reaction. While the cyano group is meta-directing, the reaction conditions, particularly temperature, significantly influence the isomer distribution. Higher temperatures tend to favor the formation of the undesired ortho and para isomers.
Solution:
-
Temperature Control: Maintain a low reaction temperature. Studies have shown that decreasing the temperature favors the formation of the meta isomer.[5] For instance, conducting the nitration at or below 0°C can significantly reduce the proportion of ortho and para isomers. It is crucial to avoid exceeding 50°C, as this increases the likelihood of multiple nitrations.[6]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (concentrated nitric acid and sulfuric acid) slowly to the benzonitrile solution while ensuring efficient stirring. This helps to maintain a consistent low temperature and prevents localized overheating, which can lead to increased side product formation.
Quantitative Data on Isomer Distribution vs. Temperature:
| Temperature (°C) | Ortho-isomer (%) | Meta-isomer (%) | Para-isomer (%) |
| 0 | ~17 | ~81 | ~2 |
| -9 | Lower than at 0°C | Higher than at 0°C | Lower than at 0°C |
| -20 | Lowest | Highest | Lowest |
Data adapted from literature reports on the nitration of benzonitrile.[5][7]
Experimental Protocol: Nitration of Benzonitrile for High Meta-Selectivity
-
Preparation: Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C in an ice-salt bath.
-
Reaction: Slowly add benzonitrile to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not rise above 5°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and water.
-
Isolation: The precipitated crude this compound is collected by filtration, washed with cold water until neutral, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Route 2: Sandmeyer Reaction of 3-Nitroaniline
Issue 2: A significant amount of 3-nitrophenol is forming as a byproduct.
Cause: The diazonium salt intermediate formed from 3-nitroaniline is susceptible to hydrolysis, where the diazonium group is replaced by a hydroxyl group, leading to the formation of 3-nitrophenol. This side reaction is promoted by the presence of water and higher temperatures.[3][8]
Solution:
-
Low Temperature Diazotization: Perform the diazotization at a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt.
-
Non-Aqueous Conditions: To minimize hydrolysis, consider performing the diazotization in a non-aqueous system. Using an organic nitrite ester like tert-butyl nitrite or isoamyl nitrite in an organic solvent can suppress the formation of phenolic byproducts.[9]
-
Control of Acidity: Maintain a strongly acidic medium during diazotization to stabilize the diazonium salt.
-
Immediate Use of Diazonium Salt: Use the prepared diazonium salt solution immediately in the subsequent cyanation step to minimize its decomposition over time.
Issue 3: The yield of this compound is low, and other byproducts are observed.
Cause: Low yields in the Sandmeyer reaction can be attributed to several factors, including incomplete diazotization, decomposition of the diazonium salt, and side reactions during the cyanation step. The use of copper(I) cyanide is crucial for the conversion of the diazonium salt to the nitrile, and the reaction likely proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts.[1]
Solution:
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of 3-nitroaniline at 0-5°C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Catalyst Quality: Use freshly prepared and high-quality copper(I) cyanide. The efficiency of the Sandmeyer reaction is highly dependent on the activity of the copper catalyst.
-
Temperature Control during Cyanation: The addition of the diazonium salt solution to the copper(I) cyanide solution should also be done at a controlled temperature, typically kept low initially and then gently warmed to drive the reaction to completion.
Experimental Protocol: Sandmeyer Reaction for this compound
-
Diazotization: Dissolve 3-nitroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite, keeping the temperature below 5°C.
-
Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A gentle evolution of nitrogen gas should be observed.
-
Completion: After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.
-
Isolation and Purification: The product can be isolated by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent evaporated. Purification is typically achieved by recrystallization or column chromatography.
Visualizing the Workflows
Workflow for Nitration of Benzonitrile
Caption: Workflow for the synthesis of this compound via nitration.
Workflow for Sandmeyer Reaction of 3-Nitroaniline
Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer and related reactions - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Starting with 3 -nitroaniline, show how to prepare the following compound.. [askfilo.com]
- 9. Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Nitrobenzonitrile Hydrolysis
Welcome to the technical support center for the hydrolysis of 3-Nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the conversion of this compound to 3-nitrobenzamide and 3-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of this compound hydrolysis?
A1: The hydrolysis of this compound can yield two main products depending on the reaction conditions. Under basic conditions, the primary product is typically 3-nitrobenzamide.[1] Under acidic conditions, the reaction generally proceeds further to form 3-nitrobenzoic acid.[2][3]
Q2: Why is my hydrolysis reaction not proceeding to completion?
A2: Incomplete hydrolysis can be due to several factors, including insufficient reaction time, inadequate temperature, or low concentration of the acid or base catalyst.[4] Nitriles, in general, can be resistant to hydrolysis and may require forcing conditions to achieve full conversion.[1] For acidic hydrolysis, using concentrated acids like sulfuric acid is common.[5]
Q3: I am observing an unexpected byproduct. What could it be?
A3: A common issue in reactions involving nitroaromatic compounds is the potential for side reactions. Depending on the reagents and conditions, you might observe byproducts from reactions involving the nitro group. In some cases, if starting from an oxime to synthesize the nitrile, the intermediate oxime could be a possible impurity.[6] It is also possible to have unreacted starting material or the intermediate amide if the reaction to the carboxylic acid is incomplete.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of the starting material (this compound) and the formation of the product (3-nitrobenzamide or 3-nitrobenzoic acid). Spectroscopic methods like NMR or IR can also be used to identify the products.[6]
Troubleshooting Guides
Low Yield of 3-Nitrobenzoic Acid (Acidic Hydrolysis)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of this compound | Insufficient acid concentration. | Use a higher concentration of sulfuric acid. The rate of hydrolysis of substituted benzonitriles is influenced by the acid concentration.[5] |
| Low reaction temperature. | Increase the reaction temperature. Refluxing the reaction mixture is often necessary. | |
| Short reaction time. | Extend the reaction time and monitor the progress using TLC or GC until the starting material is consumed. | |
| Formation of 3-nitrobenzamide as the main product | Incomplete hydrolysis of the intermediate amide. | Prolong the reaction time or increase the temperature to facilitate the hydrolysis of the amide to the carboxylic acid. Amide hydrolysis is the second step in the reaction sequence.[3] |
| Product loss during workup | Premature precipitation of the product. | Ensure the reaction mixture is sufficiently cooled and acidified slowly to control the precipitation of 3-nitrobenzoic acid. |
| Product solubility in the aqueous layer. | After acidification, ensure complete precipitation by cooling the mixture in an ice bath before filtration. |
Low Yield of 3-Nitrobenzamide (Basic Hydrolysis)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of this compound | Insufficient base concentration. | Use an adequate concentration of the base (e.g., CsOH·H₂O). |
| Low reaction temperature. | Ensure the reaction is heated to the optimal temperature (e.g., 100°C) to drive the reaction. | |
| Poor solubility of the starting material. | Consider using a co-solvent to improve the solubility of this compound in the reaction medium. | |
| Formation of 3-nitrobenzoic acid | Over-hydrolysis of the amide. | Carefully control the reaction time and temperature to favor the formation of the amide and prevent further hydrolysis to the carboxylic acid. Milder basic conditions favor amide formation.[1] |
| Difficulties in product isolation | Product is insoluble in water. | After the reaction, cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.[7] |
Experimental Protocols
Protocol 1: Basic Hydrolysis of this compound to 3-Nitrobenzamide
This protocol provides a method for the synthesis of 3-nitrobenzamide from this compound with a high conversion rate.
Materials:
-
This compound
-
Cesium hydroxide monohydrate (CsOH·H₂O)
-
Ammonia water
-
Reaction tube
-
Standard laboratory glassware
-
GC-MS for analysis
-
Column chromatography setup for purification
Procedure:
-
In a reaction tube, add this compound (2 mmol) and CsOH·H₂O (0.0336 g, 10 mol%).
-
Add 1.0 mL of ammonia water as the solvent.
-
Seal the reaction tube and heat the mixture to 100°C for 1 hour.
-
Monitor the reaction conversion rate by GC-MS. A conversion rate of over 99% is expected.
-
After the reaction is complete, purify the product by column chromatography to obtain 3-nitrobenzamide.
Expected Yield: 75%
Protocol 2: Acidic Hydrolysis of Methyl 3-Nitrobenzoate to 3-Nitrobenzoic Acid
While a specific protocol for the direct acidic hydrolysis of this compound to 3-nitrobenzoic acid with detailed quantitative data was not found in the immediate search, the following is a well-established procedure for the hydrolysis of the corresponding methyl ester, which is a common route. This can serve as a starting point for optimizing the hydrolysis of the nitrile.
Materials:
-
Methyl 3-nitrobenzoate
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, place a solution of sodium hydroxide (2 moles) in water.
-
Add methyl 3-nitrobenzoate (1 mole) to the flask.
-
Heat the mixture to boiling for five to ten minutes, or until the saponification is complete (indicated by the disappearance of the ester).
-
Dilute the reaction mixture with an equal volume of water and allow it to cool.
-
Pour the cooled solution, with stirring, into concentrated hydrochloric acid.
-
After the solution has cooled to room temperature, filter the precipitated 3-nitrobenzoic acid by suction.
-
The crude acid can be purified by crystallization from 1% aqueous hydrochloric acid.
Expected Yield: 90-96% (crude)
Data Presentation
Table 1: Reaction Conditions for the Basic Hydrolysis of this compound to 3-Nitrobenzamide
| Parameter | Value |
| Starting Material | This compound |
| Reagent | CsOH·H₂O (10 mol%) |
| Solvent | Ammonia water |
| Temperature | 100°C |
| Reaction Time | 1 hour |
| Conversion Rate | >99% |
| Isolated Yield | 75% |
Visualizations
Caption: General workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for optimizing hydrolysis reactions.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Safe Disposal of 3-Nitrobenzonitrile Waste
This guide provides essential information for the safe handling and disposal of 3-Nitrobenzonitrile waste. It is intended for researchers, scientists, and drug development professionals to ensure safety and compliance during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 619-24-9) is a yellowish crystalline powder or needle-like solid used in organic synthesis.[1][2][3] It is classified as a hazardous substance due to its toxicity. The primary hazards include:
-
Acute Toxicity: It is toxic or harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Health Effects: It may cause irritation to the skin, eyes, and respiratory system.[5][6] A significant toxic effect is the potential to induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4][6] In animal studies, it has been observed to cause cyanosis (bluish discoloration of the skin) and somnolence (drowsiness).[4][6]
Q2: How should I classify waste containing this compound?
A2: Any waste containing this compound, including pure unused chemical, reaction residues, contaminated solutions, and spill cleanup materials, must be classified as hazardous waste.[7][8][9] For transportation purposes, it falls under UN number UN3439, with the proper shipping name "NITRILES, SOLID, TOXIC, N.O.S." and belongs to Hazard Class 6.1 (Toxic substances).[5][7][8]
Q3: What are the immediate steps to take in case of a this compound spill?
A3: In the event of a spill, personnel should first ensure their own safety by wearing appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye protection.[5] The area should be evacuated and secured to prevent further exposure. For solid spills, it is crucial to avoid generating dust.[7][8] The spilled material and any absorbent or cleaning supplies used must be swept up or collected and placed into a suitable, clearly labeled container for disposal as hazardous waste.[7][10][11]
Q4: What is the general procedure for disposing of solid this compound waste?
A4: Solid this compound waste must not be disposed of as general refuse. It should be collected in a designated, airtight, and clearly labeled hazardous waste container.[12] The disposal must be handled through an authorized hazardous or special waste collection service.[5] Common disposal methods for this type of waste include high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber or burial in an authorized hazardous waste landfill.[5][12] Always consult your institution's environmental health and safety office and local regulations.[8]
Q5: Can I dispose of solutions containing this compound down the drain?
A5: No. Due to its toxicity and low water solubility, solutions containing this compound must never be discharged into the sanitary sewer via sinks or drains.[5][7][11] This practice is prohibited as it can harm the environment and interfere with wastewater treatment processes. All liquid waste must be collected in appropriate, sealed, and labeled containers for hazardous waste disposal.
Q6: How should I dispose of contaminated lab materials (e.g., gloves, wipes, glassware)?
A6: Any materials that come into contact with this compound, such as nitrile gloves, paper towels, and contaminated glassware, are considered hazardous waste.[11][13] These items must be collected in a dedicated, labeled hazardous waste container.[13] Contaminated work clothing should not be taken out of the workplace and should be laundered separately.[5] Disposable items should be packaged for pickup by a licensed hazardous waste contractor.
Troubleshooting Guide
Q: My hazardous waste container for this compound is full. What is the correct procedure?
A: Do not overfill the waste container. Once it is about 75-80% full, securely seal it. Ensure the container is properly labeled with its contents and associated hazards. Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[14][15] Arrange for waste collection through your institution's environmental health and safety program.[11]
Q: I accidentally mixed this compound waste with an incompatible chemical. How should I proceed?
A: Immediately consult the Safety Data Sheets (SDS) for this compound and the other chemical to identify potential hazardous reactions. If there is no immediate reaction, label the container clearly, indicating all components of the mixture. Contact your institution's chemical safety officer or environmental health and safety department for guidance on how to manage and dispose of the mixed waste stream. Do not add any other waste to this container.
Q: Our licensed waste handler rejected a container of this compound waste. What are the common reasons for rejection?
A: Waste rejection can occur for several reasons:
-
Improper Labeling: The container is missing a hazardous waste label, or the information is incomplete or illegible.
-
Unsealed or Leaking Container: The container is not properly sealed, is damaged, or shows signs of leaking.
-
Mixed Waste: The container holds an undeclared mixture of incompatible waste types.
-
Unknown Contents: The contents of the container cannot be clearly identified.
-
Improper Container: The waste is in a container that is not suitable for its chemical properties or for transport.
Always ensure that waste is correctly segregated, packaged in a suitable container, and accurately labeled before collection.
Data Summary
The following table summarizes key quantitative and classification data for this compound.
| Property | Value / Description | Reference(s) |
| CAS Number | 619-24-9 | [1][16] |
| Molecular Formula | C₇H₄N₂O₂ | [3][4][16] |
| Molecular Weight | 148.12 g/mol | [4] |
| Physical Appearance | Yellowish crystalline powder or needles | [1][2][3] |
| Melting Point | 114-117 °C | [2][3][16] |
| Boiling Point | 165 °C @ 21 mmHg | [3][16] |
| Solubility | Low solubility in water; very soluble in ether | [2] |
| UN Number | 3439 | [5][7][8] |
| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. (this compound) | [5][7] |
| Hazard Class | 6.1 (Toxic Substance) | [7][8] |
| Packing Group | III | [7] |
Waste Management Workflow
Caption: Decision workflow for handling this compound waste.
Experimental Protocols
Protocol for Segregation and Packaging of this compound Waste for Authorized Disposal
1.0 Scope This protocol details the standard operating procedure for the safe collection, segregation, and packaging of solid and liquid waste, as well as contaminated materials containing this compound, in a laboratory setting to prepare it for collection by a licensed hazardous waste disposal service.
2.0 Materials Required
-
Designated hazardous waste containers (solid and liquid) with secure lids.
-
Puncture-resistant container for sharp objects.
-
Hazardous waste labels.
-
Permanent marker.
-
Waste accumulation log.
3.0 Personal Protective Equipment (PPE)
-
Chemical safety goggles.
-
Nitrile gloves.
-
Laboratory coat.
-
Work should be performed inside a certified chemical fume hood.[7]
4.0 Procedure
4.1 Solid Waste (Unused chemical, reaction byproducts)
-
Designate a specific, compatible, and sealable container for solid this compound waste.
-
Carefully transfer solid waste into the container using a spatula or scoopula, minimizing dust generation.[8]
-
Do not mix with other types of waste unless explicitly permitted by your institution's waste management plan.
-
Once the container is 75% full, securely close the lid.
-
Clean the exterior of the container to remove any residual contamination.
-
Affix a completed hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound".
4.2 Liquid Waste (Solutions containing this compound)
-
Designate a compatible, shatter-resistant container with a screw cap for liquid waste.
-
Using a funnel, carefully pour the liquid waste into the container.
-
Ensure the container is kept closed when not in use.
-
Do not mix incompatible waste streams.
-
Fill the container to no more than 80% capacity to allow for vapor expansion.
-
Once full, securely tighten the cap.
-
Clean the exterior of the container.
-
Affix a completed hazardous waste label, listing all chemical constituents and their approximate concentrations.
4.3 Contaminated Materials (PPE, wipes, glassware)
-
Collect disposable items like gloves and wipes in a designated, lined container.[13]
-
Contaminated disposable glassware should be placed in a puncture-proof container labeled for hazardous waste.
-
Once the container is full, seal the liner or the container itself.
-
Label the container as "Hazardous Waste: Debris contaminated with this compound".
4.4 Storage and Disposal
-
Store all sealed and labeled hazardous waste containers in a designated, secondary containment area that is secure and well-ventilated.[14][15]
-
Update the laboratory's waste accumulation log.
-
Contact your institution's environmental health and safety department to schedule a waste pickup.[11] Do not attempt to transport the waste yourself.[11]
References
- 1. This compound | 619-24-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 619-24-9 [m.chemicalbook.com]
- 4. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. vumc.org [vumc.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. earthsafeppe.com [earthsafeppe.com]
- 14. biomedico.uff.br [biomedico.uff.br]
- 15. ptb.de [ptb.de]
- 16. shivshaktipharmachem.com [shivshaktipharmachem.com]
Technical Support Center: Safe Handling of 3-Nitrobenzonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling of 3-Nitrobenzonitrile in a laboratory setting. The information is presented in a question-and-answer format to directly address potential issues and concerns.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a toxic substance with the following primary hazards:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: It can cause skin and serious eye irritation.[2]
-
Methemoglobinemia: Like other nitroaromatic compounds, it may induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[3]
Q2: What are the physical and chemical properties of this compound?
A2: Understanding the properties of this compound is crucial for its safe handling.
| Property | Value |
| Appearance | Pale yellow crystalline powder or needles.[3][4] |
| Molecular Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol [3] |
| Melting Point | 114-117 °C[4] |
| Boiling Point | 258.1 °C at 760 mmHg |
| Solubility | Sparingly soluble in water. Very soluble in ether.[4] |
| Vapor Pressure | 0.00217 mmHg at 25 °C[3] |
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is essential to minimize exposure. The following should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1]
-
Eye Protection: Safety goggles or a face shield should be worn to protect against dust particles and splashes.[1]
-
Lab Coat: A lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[1]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments involving this compound.
Problem 1: During a synthesis reaction, a significant amount of an unexpected byproduct is observed.
-
Potential Cause: A likely byproduct is the starting material, 3-nitrobenzaldehyde, if the reaction to form a derivative has not gone to completion. Another common impurity is this compound itself if it is the intended product of a dehydration reaction that has not been fully purified.[5][6]
-
Suggested Solution:
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Purify the crude product using recrystallization or column chromatography to remove unreacted starting materials and byproducts.[5]
-
Problem 2: The melting point of the synthesized product containing a this compound moiety is lower than expected and/or has a broad range.
-
Potential Cause: A depressed and broad melting point is a strong indicator of impurities. Potential impurities could include unreacted starting materials, or side-products such as 3-nitrobenzoic acid if oxidation has occurred.[6]
-
Suggested Solution:
Problem 3: Accidental spill of this compound powder in the laboratory.
-
Immediate Action:
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
Avoid breathing the dust.
-
If you have been exposed, follow the first aid procedures outlined below.
-
-
Cleanup Procedure:
-
Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and then wipe with a damp cloth.[7]
-
Place all contaminated materials, including cleaning cloths and PPE, into the hazardous waste container.
-
Wash hands thoroughly after the cleanup is complete.
-
Experimental Protocols
Detailed Methodology for Weighing this compound
Given its toxicity, weighing this compound requires specific precautions to avoid generating and inhaling dust.
-
Preparation:
-
Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Cover the work surface with disposable bench paper.
-
Ensure all necessary equipment (spatulas, weighing paper, container with a lid) is readily available.
-
-
Procedure:
-
Wear all required PPE (lab coat, safety goggles, and two pairs of nitrile gloves).
-
Tare the lidded container on the analytical balance.
-
Move the container to the designated weighing area inside the fume hood.
-
Carefully transfer the desired amount of this compound to the container using a clean spatula.
-
Securely close the lid of the container.
-
Wipe the outside of the container with a damp cloth to remove any residual powder.
-
Return the container to the balance to record the final weight.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.
-
Clean the spatula and the weighing area with a damp cloth.
-
Remove and dispose of the outer pair of gloves in the hazardous waste.
-
Wash hands thoroughly.
-
Decontamination of Laboratory Equipment
Equipment that has been in contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning:
-
Wearing appropriate PPE, carefully remove any visible solid residue from the equipment using a spatula or a brush inside a fume hood.
-
Dispose of the solid waste in a designated hazardous waste container.
-
-
Solvent Wash:
-
Rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol) to dissolve any remaining traces. Collect the solvent rinseate for hazardous waste disposal.
-
-
Detergent Wash:
-
Wash the equipment with a laboratory detergent and warm water.
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
-
Drying:
-
Allow the equipment to air dry completely before reuse or storage.
-
Visualizations
Experimental Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound in the lab.
Postulated Metabolic Activation Pathway of this compound
Caption: Postulated metabolic pathway leading to the toxicity of this compound.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound. Data is limited, and the substance should be handled as toxic regardless of the specific values.
| Route of Exposure | Species | Test | Value | Reference |
| Oral | Rat | LDLo (Lowest Published Lethal Dose) | 50 mg/kg | TOXNET |
| Dermal | Guinea Pig | LD50 (Lethal Dose, 50%) | >1,000 mg/kg | TOXNET |
| Inhalation | - | LC50 (Lethal Concentration, 50%) | No data available |
Disclaimer: This information is intended for guidance in a laboratory setting and should not be considered a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols.
References
troubleshooting low solubility of 3-Nitrobenzonitrile in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of 3-Nitrobenzonitrile in reaction media. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a pale yellow, crystalline solid.[1][2][3] Its solubility is governed by its molecular structure, which contains a nonpolar benzene ring and two polar functional groups (nitro -NO2 and nitrile -CN).[1][4] This dual nature means its solubility varies significantly across different solvent types. It is generally sparingly soluble in water (1.7 g/L at 25 °C) but shows good solubility in several organic solvents.[5]
Q2: I'm observing poor solubility in my chosen reaction solvent. What are the most common reasons?
A2: Several factors could contribute to poor solubility:
-
Inappropriate Solvent Choice: The principle of "like dissolves like" is crucial. This compound dissolves best in polar aprotic solvents that can interact with its polar groups.[4]
-
Low Temperature: The solubility of this compound in most organic solvents increases significantly with a rise in temperature.[6] Conducting the reaction at room or sub-ambient temperatures may lead to insolubility.
-
Purity of Reagent and Solvent: Impurities in either the this compound or the solvent can negatively impact solubility.[2] Ensure you are using a high-purity grade of the compound and anhydrous, high-quality solvents.
-
Saturation Limit: You may be attempting to create a solution that is above the saturation concentration of this compound in that specific solvent at that temperature.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: Based on experimental data, the following solvents are recommended, ranked from higher to lower solubility[6]:
-
High Solubility: Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[5][6]
-
Moderate Solubility: Toluene, Acetic Acid, Methanol, Ethanol, Ether.[2][6]
-
Low Solubility: n-Propanol, n-Butanol, Isopropanol.[6]
-
Very Low/Insoluble: Cyclohexane, Heptane, and other alkanes.[6]
Q4: How significantly does temperature affect solubility?
A4: Temperature has a major effect. Studies show that the mole fraction solubility of this compound increases as the temperature rises across a range of organic solvents.[6] For synthetic procedures, heating the reaction mixture, sometimes to temperatures between 60-80 °C, is a common practice to ensure all reagents are fully dissolved.[1]
Q5: Can I use a co-solvent system to improve solubility?
A5: Yes, using a co-solvent is an effective strategy. If your primary reaction solvent is a poor solvent for this compound (e.g., for reasons of reactivity), adding a smaller amount of a good "solubilizing" co-solvent can resolve the issue. For example, if your reaction is in toluene where solubility is moderate, adding a portion of acetone or ethyl acetate could enhance dissolution.[6]
Q6: What should I do if the this compound precipitates out of the solution during the reaction?
A6: Precipitation during a reaction can occur if the temperature drops or if the reaction progress consumes a co-solvent or changes the polarity of the reaction mixture. To address this, you can try:
-
Gently warming the reaction mixture.
-
Adding a small amount of a co-solvent in which this compound is highly soluble (e.g., acetone or DMF).
-
Increasing the agitation or stirring speed to keep the solid suspended, ensuring it can still react, albeit in a heterogeneous mixture.
Solubility Data
The following table summarizes the relative solubility of this compound in various common laboratory solvents.
| Solvent Class | Solvent | Relative Solubility | Reference |
| Water | Water | Very Low (1.7 g/L at 25 °C) | |
| Polar Aprotic | Acetone | Very High | [5][6] |
| Acetonitrile | High | [6] | |
| Ethyl Acetate | High | [1][6] | |
| Dimethylformamide (DMF) | High | [7] | |
| Dimethyl Sulfoxide (DMSO) | High | [7] | |
| Aromatic | Toluene | Moderate | [6] |
| Ethers | Diethyl Ether | High | [2] |
| Tetrahydrofuran (THF) | Moderate | [7] | |
| Polar Protic | Methanol | Moderate | [5][6] |
| Ethanol | Moderate-Low | [5][6] | |
| n-Propanol | Low | [6] | |
| Isopropanol | Low | [6] | |
| Nonpolar Alkanes | Cyclohexane | Very Low | [6] |
Troubleshooting Guide
This guide provides a systematic workflow for addressing solubility issues with this compound.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 619-24-9: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents [mdpi.com]
optimizing 3-NBN additive concentration in V-EASI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the use of 3-nitrobenzonitrile (3-NBN) as a signal-enhancing additive in Vortex-Assisted Electrospray Ionization Mass Spectrometry (V-EASI-MS).
Frequently Asked Questions (FAQs)
Q1: What is V-EASI-MS and why is a 3-NBN additive used?
V-EASI-MS (Venturi Easy Ambient Sonic-Spray Ionization Mass Spectrometry) is a soft, ambient ionization technique that allows for the analysis of a wide range of compounds directly from surfaces with minimal sample preparation. It is a gentle method, which is particularly useful for delicate molecules.[1] this compound (3-NBN) is a chemical additive, or dopant, used in the spray solvent to significantly enhance the signal intensity (sensitivity) for many analytes, including peptides and proteins.[1][2]
Q2: How does 3-NBN enhance the signal in V-EASI-MS?
While the precise mechanism is still under investigation, it is believed that 3-NBN acts as a matrix that aids in the ionization process. One leading hypothesis suggests that as the solvent evaporates, analyte molecules can become trapped in minute solid particles. The presence of 3-NBN molecules within these particles may cause them to fracture, releasing more analyte ions to be detected by the mass spectrometer, thereby boosting the signal.[3]
Q3: What level of signal enhancement can I expect with 3-NBN?
The signal enhancement is highly dependent on the specific analyte. However, studies have shown significant improvements for various classes of compounds. For peptides, a 1.6 to 4-fold enhancement has been observed, while for proteins, the enhancement can be between 2 to 5-fold.[1] Some metalloid species have seen enhancements of up to 10-fold.[1] It is crucial to optimize the 3-NBN concentration for your specific analyte to achieve maximum signal gain.
Troubleshooting Guide
Issue: Low or No Signal Intensity for My Analyte
Low signal intensity is a common challenge. This guide provides a logical workflow to diagnose and resolve the issue.
References
managing incompatible materials with 3-Nitrobenzonitrile storage
This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 3-Nitrobenzonitrile, with a focus on managing incompatible materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 619-24-9) is a solid organic compound.[1] It is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2]
Q2: What are the general storage recommendations for this compound?
A2: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be stored away from incompatible substances and foodstuff containers.[4] The storage area should allow for the permanent extraction of any harmful vapors or gases.
Q3: What materials are incompatible with this compound?
A3: this compound can react violently with strong oxidizing agents and bases.[3] It is also generally incompatible with acids, amines, oxiranes, and acid anhydrides.[5]
Q4: Can this compound be stored with other nitriles?
A4: While chemically similar, it is crucial to assess the specific reactivity of each nitrile. As a general precaution, and to prevent cross-contamination, it is advisable to store different chemical compounds separately, especially if their full range of incompatibilities is not known.
Q5: What happens if this compound comes into contact with an incompatible material?
A5: Contact with incompatible materials like strong bases or oxidizing agents can lead to violent reactions. Combustion or thermal decomposition can produce irritating and highly toxic gases, including hydrogen cyanide, nitrogen oxides, carbon monoxide, and carbon dioxide.[3]
Troubleshooting Guide
Scenario 1: I suspect a container of this compound has been contaminated with a strong base.
-
Action:
-
Do not handle the container directly.
-
Immediately alert your lab supervisor and safety officer.
-
Evacuate the immediate area.
-
If there are signs of a reaction (e.g., heat, gas evolution, container bulging), follow your institution's emergency procedures for a chemical spill or reaction.
-
Only personnel with appropriate training and personal protective equipment (PPE) should manage the situation.
-
Scenario 2: I need to store this compound in a shared chemical cabinet. What should I check for?
-
Action:
-
Review the inventory of the cabinet. Check for the presence of strong oxidizing agents (e.g., peroxides, nitrates, chlorates) and strong bases (e.g., sodium hydroxide, potassium hydroxide).
-
Ensure physical separation. If incompatible materials must be in the same cabinet, use secondary containment (e.g., a chemically resistant tray or bin) to prevent accidental mixing.
-
Verify labeling. Ensure all containers are clearly and accurately labeled.
-
Consult the Safety Data Sheet (SDS). Always refer to the SDS for the most detailed information on storage and incompatibilities.[2][6]
-
Scenario 3: A small amount of this compound has spilled near a container of a strong oxidizing agent.
-
Action:
-
Prevent mixing. Do not allow the spilled material to come into contact with the oxidizing agent.
-
Follow spill cleanup procedures. Wear appropriate PPE, including gloves, safety goggles, and a dust respirator.[2]
-
Use a dry cleanup method to avoid generating dust.[4] Sweep or scoop the material into a suitable, labeled container for waste disposal.[3][4]
-
Decontaminate the area as per your laboratory's standard operating procedures.
-
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 114-117 °C | |
| Water Solubility | 1.7 g/L at 25 °C | |
| Density | 0.33 g/cm³ at 20 °C |
Experimental Protocols
Protocol for Assessing Material Compatibility for Storage
-
Identify the Chemical: Clearly identify the chemical to be stored (in this case, this compound).
-
Consult the Safety Data Sheet (SDS): Obtain and thoroughly review the SDS for this compound, paying close attention to Section 7 (Handling and Storage) and Section 10 (Stability and Reactivity).[6][7]
-
Identify Incompatible Materials: From the SDS, list all specified incompatible materials (e.g., strong oxidizing agents, strong bases).[3]
-
Survey the Intended Storage Area: Physically inspect the intended storage location (e.g., cabinet, shelf).
-
Inventory Check: Create a list of all other chemicals currently stored in that location.
-
Cross-Reference: Compare the list of chemicals in the storage area with the list of this compound's incompatibilities.
-
Decision Making:
-
If no incompatible materials are present, this compound can be stored in that location.
-
If incompatible materials are present, they must be removed and stored separately. If separate storage is not possible, implement secondary containment measures for either the this compound or the incompatible materials.
-
-
Labeling: Ensure the storage location is properly labeled according to your institution's chemical hygiene plan.
Visualizations
Caption: Workflow for assessing storage compatibility.
References
- 1. chemscene.com [chemscene.com]
- 2. nextsds.com [nextsds.com]
- 3. This compound(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
avoiding dust formation when handling solid 3-Nitrobenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding dust formation when handling solid 3-Nitrobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound dust?
A1: this compound is a toxic substance, and inhalation of its dust can be harmful.[1] It may cause irritation to the respiratory system.[2] Additionally, like many fine organic powders, it can form explosive mixtures with air under certain conditions. The primary hazards to personnel are acute toxicity through inhalation, ingestion, or skin contact.[1]
Q2: What are the key physical properties of this compound that contribute to dust formation?
Q3: What are the general principles for controlling dust when handling solid chemicals?
A3: The hierarchy of controls is a fundamental principle in chemical safety for mitigating dust exposure. This approach prioritizes control measures in the following order:
-
Elimination/Substitution: If possible, use a less hazardous chemical or a different form of the chemical (e.g., a solution).
-
Engineering Controls: Isolate the hazard from the worker. This is the most effective means of controlling dust and includes using fume hoods, glove boxes, or local exhaust ventilation (LEV).[6][7][8]
-
Administrative Controls: Change the way people work. This includes developing safe work procedures, providing training, and implementing good housekeeping practices.
-
Personal Protective Equipment (PPE): Protect the worker with equipment such as respirators, gloves, and lab coats. PPE should be considered the last line of defense.
Troubleshooting Guide: Minimizing Dust Exposure
This guide provides solutions to common problems encountered when handling solid this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Visible dust clouds during weighing. | - Weighing in an open environment.- Air drafts from general ventilation.- Static electricity causing powder to "jump". | - Use a ventilated balance enclosure (VBE) or a fume hood. This provides a contained workspace with controlled airflow.[9][10]- Employ the "tare method" for weighing: Tare a container with a lid on the balance, add the powder inside a fume hood, close the lid, and then re-weigh the container outside the hood.[9]- Control static electricity: Use anti-static weigh boats, an ionizing bar, or ensure the lab humidity is between 40-60%.[4][5][11] |
| Powder clinging to spatulas and glassware. | - Static electricity generated during handling. | - Use anti-static tools. - Gently tap tools to dislodge powder inside a ventilated enclosure.- Consider wetting the powder with a compatible solvent to create a paste or slurry before transfer (see Q4 in FAQs for solvent selection). |
| Contamination of the work area after handling. | - Spills during transfer.- Inadequate cleaning procedures. | - Work on a disposable absorbent bench liner. - Clean spills immediately. For dry spills, do not use a dry brush or compressed air as this will generate more dust.[2] Use a vacuum with a HEPA filter or wet wiping.[2]- Decontaminate surfaces with a suitable solvent and wipe clean. |
| Respiratory irritation despite working in a fume hood. | - Improper fume hood use (e.g., sash too high, rapid movements).- Inadequate capture velocity of the fume hood. | - Ensure the fume hood sash is at the recommended height. - Work at least 6 inches inside the hood. - Avoid rapid movements that can disrupt airflow.- Verify the fume hood's performance. The face velocity should be adequate to capture fine powders, typically between 100-200 feet per minute for low-velocity release.[12] |
Experimental Protocols: Safe Handling Procedures
Protocol 1: Weighing Solid this compound
Objective: To accurately weigh solid this compound while minimizing dust generation and exposure.
Materials:
-
This compound solid
-
Ventilated balance enclosure (VBE) or chemical fume hood
-
Analytical balance
-
Anti-static weigh boats or glass weighing vials with lids
-
Anti-static spatula
-
Appropriate PPE (lab coat, safety glasses, nitrile gloves)
Procedure:
-
Don all required PPE.
-
Ensure the VBE or chemical fume hood is functioning correctly.
-
Place the analytical balance inside the VBE or fume hood. If the balance is sensitive to airflow, use the tare method described in step 5.
-
Direct Weighing Method (in VBE/fume hood): a. Place an anti-static weigh boat on the balance and tare. b. Slowly and carefully transfer the desired amount of this compound to the weigh boat using an anti-static spatula. Minimize the drop height. c. Record the weight. d. Proceed with the experimental use of the weighed solid within the ventilated enclosure.
-
Tare Method (for use with fume hood and external balance): a. Place a lidded container (e.g., a vial) on the analytical balance and tare it. b. Move the tared, lidded container to the chemical fume hood. c. Open the container and carefully add the approximate amount of this compound. d. Securely close the lid of the container. e. Transfer the closed container back to the analytical balance to obtain the precise weight.
-
Clean any minor spills within the enclosure immediately using a HEPA-filtered vacuum or wet wiping.
-
Decontaminate all equipment and the work surface after use.
Protocol 2: Wetting this compound to Create a Slurry
Objective: To eliminate dust formation during transfer by creating a slurry of this compound with a compatible solvent.
Materials:
-
Weighed solid this compound
-
Compatible solvent (see Table 2 for options)
-
Glass vial or beaker
-
Stir bar or glass stirring rod
-
Appropriate PPE
Procedure:
-
Perform all operations within a chemical fume hood.
-
Place the weighed this compound in a suitable glass container.
-
Slowly add a small amount of a compatible solvent to the solid. The goal is to create a thick paste or a stirrable slurry, not to fully dissolve the solid unless required by the subsequent experimental step.
-
Gently stir the mixture with a glass rod or a magnetic stir bar until the powder is fully wetted and no dry clumps remain.
-
The resulting slurry can now be transferred with significantly reduced risk of dust generation.
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Type of Protection | Specification | Rationale |
| Respiratory | NIOSH-approved respirator with a particulate filter (e.g., N95, P100). | To protect against inhalation of toxic dust. The choice of filter depends on the presence of oil-based aerosols. |
| Hand | Nitrile gloves. | Provides a barrier against skin contact. Check for breakthrough times if extensive solvent use is expected. |
| Eye | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes. |
| Body | Lab coat, closed-toe shoes. | To prevent contamination of personal clothing. |
Table 2: Solubility of this compound in Common Laboratory Solvents
This data can help in selecting an appropriate wetting agent that is compatible with downstream experimental conditions.
| Solvent | Solubility | Reference |
| Acetone | High | [13] |
| Acetonitrile | High | [13] |
| Ethyl Acetate | High | [13] |
| Toluene | Moderate | [13] |
| Methanol | Moderate | [13] |
| Ethanol | Moderate | [13] |
| n-Propanol | Lower | [13] |
| Isopropanol | Lower | [13] |
| n-Butanol | Lower | [13] |
| Cyclohexane | Low | [13] |
Mandatory Visualization
Caption: Hierarchy of controls for managing exposure to hazardous dust.
Caption: Recommended workflow for safely weighing solid this compound.
References
- 1. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Electrostatic Effects in Powder Handling - PowderTechnology info [powdertechnology.info]
- 5. How To Remove Static Charge from Powder: A Comprehensive Guide for Processors - Powder-Solutions, Inc. [psi-bfm.com]
- 6. hsa.ie [hsa.ie]
- 7. ftp.demec.ufpr.br [ftp.demec.ufpr.br]
- 8. faculty.uml.edu [faculty.uml.edu]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Ventilation - MediaWiki [conservation-wiki.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-Nitrobenzonitrile Exposure
This guide provides immediate first aid measures for accidental exposure to 3-Nitrobenzonitrile. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) - First Aid for this compound Exposure
Q1: What are the immediate steps to take in case of inhalation of this compound dust or fumes?
A1: Immediately move the affected person to an area with fresh air.[1][2] If breathing is difficult, administer oxygen.[1][3] If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][2] Seek immediate medical attention.[2][4][5] Lay the patient down and keep them warm and rested.[6]
Q2: What is the proper procedure for skin contact with this compound?
A2: Immediately remove all contaminated clothing, including footwear.[4][6] Wash the affected skin area with plenty of soap and water.[1][4] Continue flushing the skin with running water.[6] Seek medical attention if irritation develops or persists.[4][6] Contaminated clothing should be washed before reuse.[1]
Q3: How should I respond to eye contact with this compound?
A3: Immediately flush the eyes with large amounts of water for at least 15 minutes.[2][6] To ensure thorough irrigation, keep the eyelids apart and occasionally lift the upper and lower lids.[6] If contact lenses are present, remove them if it is safe to do so.[4][5][6] Continue rinsing and seek immediate medical advice.[2][4][5]
Q4: What actions are required if this compound is accidentally ingested?
A4: Do NOT induce vomiting.[2] Immediately call a poison control center or a doctor for medical advice.[2][4][5] If the person is conscious, rinse their mouth with water.[1][4][5] Never give anything by mouth to an unconscious person.[3]
Q5: Are there any specific symptoms to watch for after exposure?
A5: Yes, exposure can cause skin and eye irritation.[4] Ingestion or inhalation may lead to more severe symptoms, and the substance is considered harmful if swallowed, in contact with skin, or inhaled.[1] One potential serious effect is methemoglobinemia, which can cause cyanosis (a bluish discoloration of the skin).[7][8]
Troubleshooting Guide for Accidental Exposure
| Scenario | Immediate Action | Follow-up / Medical Attention |
| Minor skin contact with no visible irritation. | Wash the area thoroughly with soap and water. Remove any contaminated jewelry or accessories. | Monitor the area for any delayed irritation, redness, or rash. If symptoms appear, seek medical advice. |
| Dust from the compound is released in the work area. | Evacuate the immediate area. Ensure the area is well-ventilated to disperse the dust. | If inhalation is suspected, move to fresh air and monitor for respiratory symptoms. Seek medical attention if any discomfort occurs. |
| A colleague feels unwell after working with this compound. | Move them to fresh air immediately. Assess their breathing and consciousness. | Call for immediate medical assistance. Provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel. |
| Contaminated lab coat or clothing. | Carefully remove the contaminated clothing to avoid spreading the chemical. | Wash the contaminated clothing separately from other laundry before reuse.[1] |
Experimental Protocols
While specific experimental protocols for the development of these first aid measures are not detailed in safety data sheets, the provided first aid procedures are standardized based on the chemical properties and toxicological assessment of this compound. The primary goal of these protocols is to minimize absorption and local damage, and to provide supportive care until professional medical treatment can be administered. The key principles behind these measures are:
-
Decontamination: The immediate removal of the chemical from the body to prevent further absorption and damage. This is the basis for recommending immediate and thorough washing of skin and flushing of eyes.
-
Removal from Exposure: Moving the individual to fresh air to prevent further inhalation of the toxic substance.
-
Supportive Care: Actions such as providing artificial respiration or oxygen to support vital functions until medical help arrives.
-
Seeking Professional Medical Advice: Due to the potential for serious health effects, professional medical evaluation is consistently recommended for all routes of exposure.
First Aid Workflow for this compound Exposure
Caption: First aid decision workflow for this compound exposure.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nextsds.com [nextsds.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of 2-Nitrobenzonitrile and 3-Nitrobenzonitrile
A Detailed Guide for Researchers in Organic Chemistry and Drug Development
In the realm of organic chemistry and pharmaceutical development, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in the substitution patterns on an aromatic ring can lead to significant variations in physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectral data for two common isomers: 2-nitrobenzonitrile and 3-nitrobenzonitrile. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the structural nuances that give rise to their distinct spectroscopic fingerprints.
Introduction to 2- and this compound
2-Nitrobenzonitrile and this compound are aromatic compounds with the molecular formula C₇H₄N₂O₂. They consist of a benzene ring substituted with both a nitrile (-CN) group and a nitro (-NO₂) group. The key difference lies in the relative positions of these substituents on the aromatic ring. In 2-nitrobenzonitrile, the nitro group is ortho to the nitrile group, while in this compound, it is in the meta position. This positional isomerism profoundly influences the electronic environment of the molecule, which is reflected in their respective spectra.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The position, intensity, and shape of absorption bands provide valuable information about the molecular structure. The key vibrational frequencies for 2-nitrobenzonitrile and this compound are summarized in the table below.
| Functional Group | 2-Nitrobenzonitrile (cm⁻¹) ** | This compound (cm⁻¹) ** | Vibrational Mode |
| Nitrile (C≡N) | ~2230 | ~2235 | Stretching |
| Nitro (NO₂) | ~1530 (asymmetric), ~1350 (symmetric) | ~1530 (asymmetric), ~1350 (symmetric) | Stretching |
| Aromatic C-H | ~3100-3000 | ~3100-3000 | Stretching |
| Aromatic C=C | ~1600-1450 | ~1600-1450 | Stretching |
The most characteristic absorption for both isomers is the nitrile stretch, which appears as a sharp, intense band around 2230-2235 cm⁻¹. The nitro group exhibits two strong stretching vibrations corresponding to its asymmetric and symmetric modes. The aromatic C-H and C=C stretching vibrations are also readily identifiable. While the IR spectra share similarities due to the presence of the same functional groups, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The chemical shifts, coupling constants, and multiplicity of signals are invaluable for structure elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectra of 2- and this compound are distinct due to the different electronic effects of the nitro group on the aromatic protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Nitrobenzonitrile | H-3 | ~7.9 | d | ~8.0 |
| H-4 | ~7.8 | t | ~7.8 | |
| H-5 | ~7.7 | t | ~7.7 | |
| H-6 | ~7.6 | d | ~7.6 | |
| This compound | H-2 | ~8.5 | s | - |
| H-4 | ~8.4 | d | ~8.2 | |
| H-5 | ~7.8 | t | ~8.0 | |
| H-6 | ~8.1 | d | ~7.8 |
In 2-nitrobenzonitrile, the proximity of the electron-withdrawing nitro group to the nitrile group results in a more complex splitting pattern for the aromatic protons. In contrast, the ¹H NMR spectrum of this compound is often more straightforward to interpret, with a distinct downfield singlet for the proton situated between the two electron-withdrawing groups (H-2).
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitrile and nitro groups.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2-Nitrobenzonitrile | C-CN | ~115 |
| C-NO₂ | ~150 | |
| Aromatic Carbons | ~125-140 | |
| This compound | C-CN | ~117 |
| C-NO₂ | ~148 | |
| Aromatic Carbons | ~120-140 |
The carbon atom of the nitrile group typically appears around 115-117 ppm. The carbon atom attached to the nitro group is significantly deshielded and appears further downfield. The remaining aromatic carbons resonate in the 120-140 ppm range, with their specific chemical shifts being dependent on their position relative to the substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a common technique used for the analysis of small organic molecules.
| Compound | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2-Nitrobenzonitrile | 148 | 118 (M-NO), 102 (M-NO₂), 90, 76 |
| This compound | 148 | 118 (M-NO), 102 (M-NO₂), 90, 75 |
Both isomers exhibit a molecular ion peak at an m/z of 148, corresponding to their molecular weight. Common fragmentation pathways include the loss of a nitro group (-NO₂, m/z 46) to give a fragment at m/z 102, and the loss of nitric oxide (-NO, m/z 30) resulting in a fragment at m/z 118. While the major fragments are similar, the relative intensities of these fragments can differ between the two isomers, providing a basis for their differentiation.
Experimental Protocols
Infrared (IR) Spectroscopy
A small amount of the solid sample (2-nitrobenzonitrile or this compound) is ground with dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10-20 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Mass Spectrometry (MS)
A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are then separated based on their mass-to-charge ratio and detected.
Structural Rationale for Spectral Differences
The observed differences in the spectral data of 2-nitrobenzonitrile and this compound can be directly attributed to their isomeric structures. The following diagram illustrates the structural relationship and its impact on the electronic environment of the aromatic ring.
Caption: Structural isomerism and its impact on spectral data.
The ortho-position of the nitro group in 2-nitrobenzonitrile leads to greater steric hindrance and through-space electronic interactions compared to the meta-position in this compound. This directly influences the chemical shifts of the nearby protons and carbons in the NMR spectra. The overall dipole moment of the molecule is also affected, which can cause subtle changes in the IR absorption intensities. While the primary fragmentation patterns in mass spectrometry are governed by the functional groups, the stability of the resulting fragment ions can be influenced by the substituent positions, leading to variations in their relative abundances.
Conclusion
The spectroscopic analysis of 2-nitrobenzonitrile and this compound demonstrates the power of modern analytical techniques in distinguishing between closely related isomers. While both compounds share the same functional groups, their different substitution patterns give rise to unique and identifiable spectral features. For researchers in drug development and organic synthesis, a thorough understanding of these spectral differences is crucial for unambiguous compound identification, quality control, and the prediction of chemical reactivity and biological activity. This guide provides a foundational comparison to aid in these endeavors.
Reactivity Face-Off: 3-Nitrobenzonitrile vs. 4-Nitrobenzonitrile – A Comparative Guide
In the realm of organic synthesis, the strategic placement of functional groups on an aromatic ring is paramount to directing chemical reactivity. This guide provides a detailed comparison of the reactivity of two positional isomers, 3-Nitrobenzonitrile and 4-Nitrobenzonitrile. Both molecules are valuable intermediates in the development of pharmaceuticals and other advanced materials, owing to the presence of two powerful electron-withdrawing groups: a nitro (-NO₂) group and a cyano (-CN) group. Their reactivity is primarily dictated by the interplay of these groups' electronic effects on the benzene ring.
This comparison will delve into the electronic properties influencing their reactivity, supported by experimental data for key transformations such as nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. While direct, side-by-side kinetic studies are not extensively available in the public domain, a comparative analysis can be drawn from established principles of physical organic chemistry and data from individual studies.
Electronic Effects and Predicted Reactivity
Both the nitro and cyano groups are strongly electron-withdrawing. They deactivate the benzene ring towards electrophilic aromatic substitution by pulling electron density away from the π-system. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution, a reaction of significant synthetic utility.
The key difference in reactivity between the 3- and 4-isomers arises from the relative positions of these groups. In 4-Nitrobenzonitrile , the nitro group is in the para position relative to the cyano group. This alignment allows for the powerful resonance-based electron withdrawal of the nitro group to be exerted on the carbon atom bearing the cyano group (and vice-versa, though the nitro group's effect is stronger). This resonance stabilization of a negative charge is crucial for the intermediate (a Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby accelerating the reaction.
In This compound , the groups are in a meta relationship. The electron-withdrawing effects are primarily inductive, as direct resonance delocalization between the two groups is not possible. Consequently, the activation of the ring towards nucleophilic attack is generally less pronounced compared to the 4-isomer.
Therefore, it is predicted that 4-Nitrobenzonitrile will be more reactive towards nucleophilic aromatic substitution than this compound. The reactivity in reduction reactions of the nitro group is also influenced by the overall electron density of the molecule.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for these substrates, where a nucleophile displaces a leaving group on the aromatic ring. In the case of nitrobenzonitriles, the cyano group can act as a leaving group under certain conditions, or a halogen atom could be present on the ring to facilitate SNAr.
While specific kinetic data comparing the two isomers is sparse, a study on the SNAr of 4-nitrobenzonitrile with sodium methoxide highlighted the sensitivity of the reaction to conditions. The addition of methanol was found to drastically improve the conversion, indicating the complexity of the reaction mechanism.[1]
Table 1: Representative Data for Nucleophilic Aromatic Substitution
| Compound | Nucleophile | Leaving Group | Product | Yield | Reference |
| 4-Nitrobenzonitrile | Sodium Methoxide | Cyano | 4-Methoxybenzonitrile | Not specified (clean conversion observed) | [1] |
| 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | Primary Amine | Chloro | N-substituted-5-bromo-2-methyl-3-nitroaniline | Not specified (general protocol) | [2] |
Experimental Protocol: Nucleophilic Aromatic Substitution of an Activated Aryl Halide
This protocol is a general representation for an SNAr reaction and can be adapted for substrates like halogenated nitrobenzonitriles.
Materials:
-
Activated aryl halide (e.g., 5-Bromo-1-chloro-2-methyl-3-nitrobenzene) (1.0 eq)
-
Nucleophile (e.g., primary or secondary amine) (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the activated aryl halide and dissolve it in the anhydrous polar aprotic solvent.
-
Add the nucleophile to the solution, followed by the base.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][3][4]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, yielding aminobenzonitriles which are versatile building blocks. Various reducing agents can be employed, with catalytic hydrogenation and metal-acid combinations being common.
The electron density of the aromatic ring can influence the rate of reduction. A more electron-deficient ring may facilitate the initial steps of the reduction. Given that the resonance effect in 4-nitrobenzonitrile leads to a more pronounced electron withdrawal from the ring compared to the inductive effect in the 3-isomer, it is plausible that the reduction of 4-nitrobenzonitrile might proceed at a different rate, although specific comparative kinetic data is lacking.
Table 2: Representative Data for the Reduction of Nitrobenzonitriles
| Compound | Reducing Agent | Product | Yield | Reference |
| 3-Nitrobenzaldoxime (precursor to this compound) | 10% Pd/C, H₂ | 3-Aminobenzaldoxime | Not specified (general protocol) | [5] |
| Aliphatic and Aromatic Nitro Derivatives | Trichlorosilane (HSiCl₃), Hünig's base | Corresponding Amines | 91-93% (for aliphatic examples) | [6] |
| 4-Nitroacetophenone | Zn/NH₄Cl | 4-Aminoacetophenone | Not specified (general protocol) | [7] |
| 2-Chloro-4-nitrobenzene-1,3-diamine | SnCl₂·2H₂O, HCl | 2-Chloro-1,3,4-benzenetriamine | Not specified (general protocol) | [8] |
Experimental Protocol: Reduction of an Aromatic Nitro Group using SnCl₂
This protocol provides a general method for the reduction of a nitro group on an aromatic ring.
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound in concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution in an ice bath until the pH is basic.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[8]
Conclusion
The provided experimental protocols offer general methodologies for carrying out key transformations on these and similar molecules. For researchers and drug development professionals, understanding these nuanced differences in reactivity is crucial for designing efficient synthetic routes and for the development of novel molecules with desired properties. Further kinetic studies are warranted to provide quantitative validation of these predicted reactivity trends.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Nitrobenzonitrile: An Evaluation of Alternative Reagents
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step. This guide provides an objective comparison of various synthetic routes to 3-Nitrobenzonitrile, a valuable building block in medicinal chemistry. We will delve into the performance of alternative reagents, supported by experimental data, to inform your selection of the most efficient, safe, and sustainable synthetic strategy.
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as starting material availability, desired yield and purity, reaction conditions, and safety considerations. This guide will compare four primary methods: the one-pot synthesis from 3-nitrobenzaldehyde, the nitration of benzonitrile, the Sandmeyer reaction of 3-nitroaniline, and the dehydration of 3-nitrobenzamide.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| One-Pot Synthesis from Aldehyde | 3-Nitrobenzaldehyde | Anhydrous FeSO₄, Hydroxylamine hydrochloride | DMF | Reflux | 2 h 20 min | 83[1] |
| 3-Nitrobenzaldehyde | I₂, Aqueous Ammonia | Acetonitrile | 20 | 40 min | 99[1][2] | |
| Nitration | Benzonitrile | HNO₃ | Not specified | 60-80 | Not specified | Not specified[3] |
| Sandmeyer Reaction | 3-Nitroaniline | NaNO₂, HCl, CuCN | Water, Toluene | 0-5 (diazotization), 60-70 (cyanation) | ~2 hours | ~70-80 (typical) |
| Dehydration of Amide | 3-Nitrobenzamide | Thionyl Chloride (SOCl₂) | Not specified | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
One-Pot Synthesis from 3-Nitrobenzaldehyde
This method offers a direct conversion of 3-nitrobenzaldehyde to this compound and has been optimized with different catalytic systems.
a) Using Anhydrous Ferrous Sulfate (FeSO₄):
-
Materials: 3-Nitrobenzaldehyde, Hydroxylamine hydrochloride, Anhydrous Ferrous Sulfate (FeSO₄), N,N-Dimethylformamide (DMF), Ethyl acetate, Benzene.[1]
-
Procedure:
-
Dissolve 3-nitrobenzaldehyde (10 mmol) in DMF (20 mL) in a round-bottom flask.[1]
-
Add hydroxylamine hydrochloride (12 mmol) and anhydrous ferrous sulfate (1 mmol) to the solution.[1]
-
Reflux the reaction mixture for 2 hours and 20 minutes, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and filter to remove the catalyst.[1]
-
Extract the filtrate with ethyl acetate.[1]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of benzene and ethyl acetate (4:1) as the eluent to afford this compound.[1]
-
b) Using Iodine (I₂) and Aqueous Ammonia:
-
Materials: 3-Nitrobenzaldehyde, Iodine (I₂), Aqueous Ammonia (NH₃·H₂O), Acetonitrile, Sodium thiosulfate (Na₂S₂O₃), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).[2]
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.[2]
-
Add I₂ to the solution, which will turn reddish-brown.[2]
-
Add 0.8 mL of aqueous ammonia and stir the reaction at room temperature for 40 minutes. Monitor the reaction for completion using TLC.[2]
-
Upon completion, add a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product.[2]
-
Nitration of Benzonitrile
This classical electrophilic aromatic substitution involves the direct nitration of benzonitrile.
-
Materials: Benzonitrile, Concentrated Nitric Acid.[3]
-
Procedure:
-
Carefully mix benzonitrile and concentrated nitric acid in a suitable reaction vessel. The typical molar ratio of nitric acid to benzonitrile is approximately 1.5:1.[3]
-
Heat the mixture to a temperature between 60-80°C with continuous stirring to initiate the nitration reaction.[3]
-
Maintain the temperature and stirring to promote the reaction while avoiding side reactions from excessive heat.[3]
-
After the reaction is complete, cool the solution to room temperature to allow this compound to crystallize.[3]
-
Collect the precipitated product by filtration.
-
The crude product can be purified by recrystallization or column chromatography.[3]
-
Sandmeyer Reaction of 3-Nitroaniline
This route involves the diazotization of 3-nitroaniline followed by a copper(I) cyanide-mediated cyanation.
-
Materials: 3-Nitroaniline, Sodium nitrite (NaNO₂), Concentrated Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Toluene.
-
Procedure:
-
Diazotization: In a flask, suspend 3-nitroaniline in a mixture of concentrated HCl and water. Cool the suspension to 0-5°C in an ice bath with vigorous stirring.[4]
-
Dissolve sodium nitrite in a minimal amount of cold water and add it dropwise to the cooled suspension, maintaining the temperature below 5°C.[4]
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.[4]
-
Cyanation: In a separate flask, prepare a solution of CuCN in a suitable solvent like a mixture of water and toluene.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until nitrogen evolution ceases.[4]
-
Work-up and Purification: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
-
Dehydration of 3-Nitrobenzamide
This method involves the removal of a water molecule from 3-nitrobenzamide to form the corresponding nitrile. Thionyl chloride is a common dehydrating agent for this transformation.
-
Materials: 3-Nitrobenzamide, Thionyl Chloride (SOCl₂), suitable solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzamide (1 equivalent) and a suitable solvent.
-
Slowly add thionyl chloride (SOCl₂) (typically 1.1 to 1.5 equivalents) to the mixture. The reaction is often exothermic and may require cooling.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a cold aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Selection of an Optimal Reagent: A Logical Approach
The choice of the most suitable synthetic route depends on a variety of factors. The following diagram illustrates a logical workflow for selecting a reagent based on key experimental and practical considerations.
Caption: Decision-making workflow for reagent selection.
Concluding Remarks
The synthesis of this compound can be effectively achieved through various methods, with the one-pot conversion of 3-nitrobenzaldehyde using iodine and ammonia offering a remarkably high yield and mild reaction conditions.[2] The traditional nitration of benzonitrile and the Sandmeyer reaction of 3-nitroaniline remain viable alternatives, particularly when considering starting material availability and cost. The dehydration of 3-nitrobenzamide presents another potential route, although detailed experimental data is less readily available in the literature.
For researchers prioritizing high efficiency and mild conditions, the iodine-catalyzed one-pot synthesis is a superior choice. For those focused on cost-effectiveness and scalability, the nitration of benzonitrile may be more attractive, provided that the safety precautions associated with handling concentrated acids are strictly followed. The Sandmeyer reaction, while a classic and reliable method, requires careful handling of potentially unstable diazonium salts and toxic cyanide reagents. Ultimately, the selection of the optimal synthetic strategy will be guided by the specific requirements and constraints of the research or development project.
References
A Comparative Guide to the Synthesis of 3-Nitrobenzonitrile: Yields and Methodologies
For researchers and professionals in organic synthesis and drug development, the efficient production of key intermediates is paramount. 3-Nitrobenzonitrile, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic routes. This guide provides a comparative analysis of the most common methods for synthesizing this compound, with a focus on reaction yields and detailed experimental protocols to assist in methodology selection and optimization.
Comparison of Yields for this compound Synthesis
The selection of a synthetic route often hinges on the achievable product yield, alongside other factors such as reagent availability, cost, and reaction conditions. The following table summarizes the reported yields for the primary methods of this compound synthesis.
| Synthesis Route | Starting Material | Reagents | Reported Yield (%) |
| Nitration of Benzonitrile | Benzonitrile | Conc. HNO₃, Conc. H₂SO₄ | ~81% |
| Benzonitrile | Nitronium tetrafluoroborate (NO₂BF₄) in tetramethylene sulfone | 85% | |
| One-Pot Synthesis from 3-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | Hydroxylamine hydrochloride, Anhydrous FeSO₄, DMF | 83% |
| 3-Nitrobenzaldehyde | Iodine (I₂), Aqueous Ammonia (NH₃·H₂O), Acetonitrile | 99% | |
| Sandmeyer Reaction | 3-Nitroaniline | NaNO₂, HCl, CuCN | Yield not specified in literature |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are the methodologies for the key synthetic routes to this compound.
Nitration of Benzonitrile
This classic electrophilic aromatic substitution reaction directly introduces a nitro group onto the benzonitrile ring, primarily at the meta position due to the directing effect of the cyano group.
Protocol using Mixed Acid:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Maintain the temperature of the mixture below 10 °C.
-
Reaction: To the cooled nitrating mixture, add 10.3 g (0.1 mol) of benzonitrile dropwise with constant stirring, ensuring the reaction temperature does not exceed 15 °C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The crude this compound will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to yield this compound.[1]
One-Pot Synthesis from 3-Nitrobenzaldehyde
This modern and highly efficient method converts 3-nitrobenzaldehyde to this compound in a single step, avoiding the isolation of the intermediate aldoxime. The iodine-catalyzed method offers a near-quantitative yield under mild conditions.[2][3]
Protocol using Iodine as a Catalyst:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.
-
Addition of Reagents: To this solution, add a catalytic amount of iodine (I₂). The solution will turn reddish-brown. Then, add 0.8 mL of aqueous ammonia and stir the reaction mixture at 20 °C.[2][3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes.[3]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Add water to the mixture and extract the product with ethyl acetate.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product. The product is often of high purity, but can be further purified by column chromatography if necessary to yield this compound with 99% yield.[2]
Sandmeyer Reaction
The Sandmeyer reaction provides a route to this compound from 3-nitroaniline. This multi-step process involves the diazotization of the amine followed by cyanation using a copper(I) cyanide catalyst. While a specific yield for this compound via this route was not detailed in the surveyed literature, the general procedure is a cornerstone of aromatic chemistry.
General Protocol:
-
Diazotization: Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. To this cooled solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the 3-nitrobenzenediazonium chloride solution.
-
Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction, often evidenced by the evolution of nitrogen gas, will occur.
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is typically heated gently to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is isolated by extraction with an organic solvent.
-
Purification: The organic extracts are washed, dried, and the solvent is removed to yield the crude this compound, which can then be purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams were generated.
Caption: Comparison of synthetic routes to this compound.
Caption: Experimental workflow for the one-pot synthesis.
References
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 3-Nitrobenzonitrile
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides an objective comparison of single-crystal X-ray crystallography with other widely used analytical techniques for the structural validation of 3-Nitrobenzonitrile. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions regarding structural analysis.
The definitive solid-state structure of this compound has been elucidated by low-temperature single-crystal X-ray diffraction, revealing a monoclinic crystal system with the Sohncke space group P21.[1][2][3] This technique provides an unparalleled level of detail, including precise bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. To provide a comprehensive overview, this guide will compare the data obtained from X-ray crystallography with those from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and computational chemistry.
Performance Comparison of Analytical Techniques
The choice of an analytical method for structure validation depends on the specific information required, the nature of the sample, and the available instrumentation. While spectroscopic methods provide valuable information about the connectivity and functional groups, and computational methods offer theoretical insights, X-ray crystallography remains the gold standard for unambiguous 3D structure determination in the solid state.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) | Computational Chemistry (DFT) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Atomic connectivity, chemical environment of nuclei (¹H, ¹³C), solution-state conformation | Presence of functional groups, vibrational modes | Molecular weight, elemental composition, fragmentation patterns | Optimized molecular geometry, bond lengths, bond angles, electronic properties |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm) | Soluble sample in a suitable deuterated solvent (mg quantity) | Solid, liquid, or gas sample | Small sample amount (µg to ng) | No physical sample required |
| Key Data for this compound | Space group: P21, Unit cell dimensions: a=3.73339(4)Å, b=6.97307(5)Å, c=12.87327(9)Å, β=97.1579(8)°[3] | ¹H NMR (CDCl₃): Signals in the aromatic region. ¹³C NMR (CDCl₃): Signals for aromatic and nitrile carbons. | Characteristic peaks for C≡N, NO₂, and aromatic C-H vibrations. | Molecular ion peak (M+) corresponding to the molecular weight (148.12 g/mol ).[2] | Calculated bond lengths and angles can be compared with experimental values. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and assessing the reliability of the structural validation.
Single-Crystal X-ray Diffraction
This protocol outlines the key steps involved in the structure determination of this compound using single-crystal X-ray diffraction.
1. Synthesis and Crystallization: this compound can be synthesized via the Sandmeyer reaction of 3-nitroaniline. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent, such as ethanol, at a controlled temperature.[3]
2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods and then refined using full-matrix least-squares on F². The positions of hydrogen atoms are typically determined from the difference Fourier map and refined isotropically.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to a standard (e.g., TMS). The splitting patterns and coupling constants (J) in the ¹H NMR spectrum provide information about the connectivity of the protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: A small amount of solid this compound is mixed with KBr powder and pressed into a thin pellet, or analyzed as a mull.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The positions of the absorption bands are indicative of specific vibrational modes of the functional groups, such as the C≡N stretch of the nitrile group and the N-O stretches of the nitro group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by electron impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum shows the relative abundance of the ions. The molecular ion peak confirms the molecular weight of the compound.
Computational Chemistry
Theoretical calculations can provide valuable insights into the molecular structure and properties.
-
Model Building: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Property Calculation: Various properties, such as bond lengths, bond angles, and vibrational frequencies, can be calculated and compared with experimental data.
References
A Comparative Guide to 3-Nitrobenzonitrile in Matrix-Assisted Ionization Vacuum (MAIV) vs. Conventional MALDI Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Nitrobenzonitrile (3-NBN) and its application in Matrix-Assisted Ionization Vacuum (MAIV), a laser-free mass spectrometry technique. While not a conventional Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix, 3-NBN's unique properties in MAIV present a compelling alternative for the analysis of a wide range of molecules, from small drugs to large proteins. This document will objectively compare the principles, performance characteristics, and experimental protocols of MAIV using 3-NBN with traditional MALDI techniques employing common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB).
Introduction: Two Distinct Ionization Philosophies
Understanding the fundamental differences between MAIV and MALDI is crucial for selecting the appropriate technique for a given analytical challenge.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that utilizes a laser to desorb and ionize analytes co-crystallized with a matrix. The matrix absorbs the laser energy, leading to the vaporization and ionization of the analyte molecules, which are then analyzed by a mass spectrometer. MALDI is a cornerstone technique in proteomics and drug discovery, known for its high throughput and sensitivity.[1]
Matrix-Assisted Ionization Vacuum (MAIV) , in contrast, is a newer, laser-free ionization method. It relies on the spontaneous ionization of analytes when a crystalline mixture of the analyte and a suitable matrix, such as this compound, is introduced into the vacuum of a mass spectrometer.[2] This process does not require external energy sources like lasers or high voltages.[2]
Performance Comparison: MAIV with 3-NBN vs. MALDI with Conventional Matrices
| Feature | MAIV with this compound (3-NBN) | MALDI with Conventional Matrices (CHCA, SA, DHB) |
| Ionization Principle | Spontaneous ionization upon exposure to vacuum.[2] | Laser-induced desorption and ionization. |
| Ion Species | Primarily produces multiply charged ions, similar to Electrospray Ionization (ESI).[2] | Predominantly generates singly charged ions. |
| Chemical Noise | Low chemical background in the low mass range due to the absence of a laser.[3] | Can exhibit significant matrix-related chemical noise in the low mass range. |
| "Hot Spot" Issue | No "hot spot" issues, leading to more uniform signal generation.[3] | Can suffer from "hot spots" (areas of high signal intensity) within the crystal, affecting reproducibility. |
| Instrumentation | Can be implemented on modified ESI or MALDI sources.[2] | Requires a dedicated MALDI source with a pulsed laser. |
| Typical Analytes | Small molecules, drugs, peptides, and large proteins.[2][3] | Peptides and proteins (CHCA, SA), small molecules, and oligonucleotides (DHB). |
| Sensitivity | Reported to offer high sensitivity.[3] | High sensitivity, particularly for peptides and proteins. |
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are the experimental protocols for MAIV with 3-NBN and standard MALDI techniques.
MAIV with this compound (3-NBN) Protocol
The sample preparation for MAIV is noted to be nearly identical to that of MALDI.[2]
-
Matrix Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyte Solution Preparation: Dissolve the analyte of interest in a compatible solvent.
-
Sample Deposition (Dried-Droplet Method):
-
Mix the analyte and 3-NBN matrix solutions, typically in a 1:1 to 1:10 (analyte:matrix) ratio.
-
Spot 0.5-1 µL of the mixture onto a sample target.
-
Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the analyte and matrix.
-
-
Mass Spectrometric Analysis: Introduce the sample target into the vacuum of the mass spectrometer. Ionization occurs spontaneously.
Conventional MALDI Matrix Protocols
The following are generalized protocols for the most common MALDI matrices. Optimization is often required for specific analytes and instruments.
a) α-Cyano-4-hydroxycinnamic acid (CHCA) for Peptides
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in a 50:50 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[4]
-
Analyte Solution Preparation: Dissolve the peptide sample in a compatible solvent, often the same as the matrix solvent.
-
Sample Deposition (Dried-Droplet Method):
-
Mix the analyte and CHCA matrix solutions in a 1:1 volume ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely.[4]
-
-
Mass Spectrometric Analysis: Analyze the sample using a MALDI-TOF mass spectrometer.
b) Sinapinic Acid (SA) for Proteins
-
Matrix Solution Preparation: Prepare a solution of 10 mg/mL of sinapinic acid in a 50:50 mixture of acetonitrile and water with 0.1% TFA.[5]
-
Analyte Solution Preparation: Dissolve the protein sample in a suitable solvent.
-
Sample Deposition (Dried-Droplet Method):
-
Mass Spectrometric Analysis: Analyze using a MALDI-TOF mass spectrometer.
c) 2,5-Dihydroxybenzoic Acid (DHB) for Small Molecules and Glycans
-
Matrix Solution Preparation: Prepare a solution of 10 mg/mL of DHB in a 50:50 mixture of acetonitrile and water with 0.1% TFA. For glycan analysis, the matrix solution can be supplemented with 1 mM NaCl.
-
Analyte Solution Preparation: Dissolve the small molecule or glycan sample in an appropriate solvent.
-
Sample Deposition (Dried-Droplet Method):
-
Mix the analyte and DHB matrix solutions.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry.
-
-
Mass Spectrometric Analysis: Analyze using a MALDI-TOF mass spectrometer.
Visualizing Experimental Workflows and Signaling Pathways
General MALDI-MS Workflow in Drug Discovery
The following diagram illustrates a typical workflow for the application of MALDI mass spectrometry in the drug discovery pipeline.
Caption: A generalized workflow illustrating the integration of MALDI-MS in drug discovery.
Simplified EGFR Signaling Pathway Analysis by MALDI-MS
MALDI-MS is a powerful tool for analyzing protein phosphorylation and identifying components of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied example where MALDI-MS has been applied to identify downstream substrates.[6]
Caption: A simplified representation of the EGFR signaling cascade analyzed by MALDI-MS.
Conclusion
This compound, as a matrix for the laser-free MAIV technique, offers a distinct approach to mass spectrometric analysis compared to conventional MALDI methods. Its ability to generate multiply charged ions with low chemical background makes it a promising tool, particularly for the analysis of small molecules and complex protein mixtures where ESI-like spectra are advantageous.
The choice between MAIV with 3-NBN and MALDI with traditional matrices will depend on the specific analytical requirements, including the nature of the analyte, the desired type of ionization, and the available instrumentation. While MALDI remains a robust and well-established technique, the continued development of MAIV holds potential for expanding the capabilities of mass spectrometry in pharmaceutical research and beyond. Further direct comparative studies are needed to fully elucidate the quantitative performance of MAIV across a broad spectrum of analytes.
References
- 1. MALDI mass Spectrometry based proteomics for drug discovery & development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Immuno-MALDI (iMALDI) mass spectrometry for the analysis of proteins in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Analysis of receptor signaling pathways by mass spectrometry: Identification of Vav-2 as a substrate of the epidermal and platelet-derived growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MALDI Matrices for Peptide Analysis: 3-Nitrobenzonitrile Derivatives Versus Standard Matrices
In the landscape of proteomics and drug development, the sensitive and accurate analysis of peptides by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is paramount. The choice of matrix, a crystalline substance that co-crystallizes with the analyte and facilitates its ionization, is a critical determinant of success. This guide provides an objective comparison of the performance of a promising matrix, 4-hydroxy-3-nitrobenzonitrile (a derivative of 3-Nitrobenzonitrile), against the well-established matrices: α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA).
Performance Overview
The selection of an appropriate MALDI matrix is often a trade-off between sensitivity, resolution, and tolerance to sample contaminants. While CHCA is a workhorse for lower mass peptides, and SA is preferred for larger proteins, DHB offers versatility. Recent studies have highlighted 4-hydroxy-3-nitrobenzonitrile as a general-purpose matrix with distinct advantages, particularly for the analysis of small molecules and peptides, owing to its strong UV absorption and the generation of a clean background in the low mass range.
Quantitative Performance Data
The following tables summarize the performance of the matrices based on available experimental data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and performance can vary depending on the specific peptide, sample complexity, and instrument parameters.
| Matrix | Peptide/Protein | Analyte Concentration | Sequence Coverage (%) | Signal-to-Noise (S/N) Ratio | Citation |
| 4-hydroxy-3-nitrobenzonitrile | MRFA peptide | 10 µg/mL | Not Reported | ~385 (at optimal laser energy) | [1] |
| Sinapinic Acid (SA) | Bovine Serum Albumin (BSA) | 0.1 mg/mL | Not Reported | Not Reported | [1] |
| α-cyano-4-hydroxycinnamic acid (CHCA) | Bovine Serum Albumin (BSA) Digest | 1 fmol | 25 | Not Reported | [2] |
| 4-chloro-α-cyanocinnamic acid (ClCCA) | Bovine Serum Albumin (BSA) Digest | 1 fmol | 35 | Not Reported | [2] |
| α-cyano-4-hydroxycinnamic acid (CHCA) | Ovalbumin (OVA) Digest | 1 fmol | 15 | Not Reported | [2] |
| 4-chloro-α-cyanocinnamic acid (ClCCA) | Ovalbumin (OVA) Digest | 1 fmol | 28 | Not Reported | [2] |
Note: The data for 4-hydroxy-3-nitrobenzonitrile and Sinapinic Acid are from a study analyzing a single peptide and a protein, respectively, focusing on signal intensity and S/N ratio. The data for CHCA and ClCCA (a chlorinated derivative of CHCA) is from a comparative study on protein digests, focusing on sequence coverage. A direct comparison of all four matrices under identical conditions is not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for peptide analysis using the discussed matrices.
Protocol 1: 4-hydroxy-3-nitrobenzonitrile Matrix Preparation and Sample Deposition (General Method)
-
Matrix Solution Preparation: Prepare a 25 mg/mL solution of 4-hydroxy-3-nitrobenzonitrile in acetonitrile. Store the solution at 4°C.
-
Sample Preparation: Dissolve the peptide sample in an appropriate solvent (e.g., water with 0.1% TFA).
-
Sample-Matrix Mixture: Premix the peptide solution with the 4-hydroxy-3-nitrobenzonitrile solution in a 1:1 ratio.
-
Deposition: Pipette 1 µL of the mixture onto a polished stainless steel MALDI target plate.
-
Drying: Allow the droplet to air dry at room temperature.
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ionization mode. Optimize laser energy for the best signal intensity, signal-to-noise ratio, and peak resolution.[1]
Protocol 2: α-cyano-4-hydroxycinnamic acid (CHCA) - Dried Droplet Method
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (typically 1:2 v/v).[3] Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant.
-
Sample Preparation: Dissolve the peptide sample in 0.1% TFA in water to a final concentration of 0.5-10 µM.[3]
-
Sample-Matrix Mixture: Mix the sample solution and matrix solution in a ratio ranging from 1:1 to 1:9 (v/v). A 1:1 ratio is often used for less abundant samples.[3]
-
Deposition: Spot 0.5-1 µL of the mixture onto the MALDI target plate.[3]
-
Drying: Allow the spot to air dry completely at ambient temperature. A stream of air or nitrogen can be used to facilitate drying.[3]
-
On-Plate Washing (Optional): For samples containing salts or other impurities, gently wash the dried spot with 1-2 µL of cold 0.1% TFA in water for 5-10 seconds, then carefully remove the wash solution.
-
Analysis: Acquire mass spectra in the desired mass range.
Protocol 3: 2,5-dihydroxybenzoic acid (DHB) - Dried Droplet Method
-
Matrix Solution Preparation: Prepare a solution of DHB at a concentration of 10-20 mg/mL in a solvent such as 50% acetonitrile/0.1% TFA.
-
Sample Preparation: Dissolve the peptide sample in 0.1% TFA.
-
Sample-Matrix Mixture: Mix the sample and matrix solutions, typically in a 1:1 volume ratio.
-
Deposition: Apply 0.5-1 µL of the mixture to the MALDI target.
-
Drying: Allow the droplet to air dry at room temperature. DHB crystals tend to be larger and less homogeneous than CHCA crystals.
-
Analysis: Analyze the sample, noting that finding "sweet spots" of optimal crystallization may be necessary for the best signal.
Protocol 4: Sinapinic Acid (SA) - Dried Droplet Method
-
Matrix Solution Preparation: Prepare a saturated solution of SA in a solvent mixture such as 30% acetonitrile in 0.1% TFA.
-
Sample Preparation: Dissolve the peptide or protein sample in 0.1% TFA.
-
Sample-Matrix Mixture: Combine the sample and matrix solutions in a 1:1 ratio.
-
Deposition: Spot 0.5-1 µL of the mixture onto the MALDI target.
-
Drying: Allow the spot to air dry at room temperature.
-
Analysis: Acquire mass spectra. SA is generally preferred for peptides and proteins with a molecular weight greater than 3000 Da.
Visualizing the Workflow and Relationships
The following diagrams illustrate the general experimental workflow for MALDI-MS peptide analysis and the logical relationship between the compared matrices.
Caption: General experimental workflow for peptide analysis using MALDI-MS.
Caption: Logical comparison of MALDI matrices for peptide analysis.
References
Assessing the Purity of Synthesized 3-Nitrobenzonitrile: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of synthesized 3-Nitrobenzonitrile. Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate analytical method.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of non-volatile and thermally stable compounds like this compound. It offers high resolution and quantitative accuracy, making it a staple in quality control laboratories.[1] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is exceptionally powerful for the identification and quantification of volatile and semi-volatile impurities.[2][3] The choice between these methods depends on the specific requirements of the analysis, including the nature of expected impurities and the desired level of sensitivity.
Table 1: Comparison of HPLC and GC-MS for this compound Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[2] |
| Applicability | Ideal for non-volatile and thermally labile compounds. Well-suited for this compound and its common non-volatile impurities.[3] | Best for volatile and thermally stable compounds. Effective for identifying volatile organic impurities.[2] |
| Typical Impurities Detected | Starting materials (e.g., 3-nitrobenzaldehyde), positional isomers (2- and 4-nitrobenzonitrile), and other non-volatile by-products. | Residual solvents, volatile starting materials, and low molecular weight by-products. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for polar analytes to increase volatility.[2] |
| Instrumentation | HPLC system with a UV detector. | GC system coupled with a mass spectrometer. |
| Sensitivity | Typically in the parts-per-million (ppm) range with UV detection.[3] | Can reach parts-per-billion (ppb) levels, offering higher sensitivity for trace impurities.[3] |
| Data Output | Chromatogram with peaks representing separated compounds, quantifiable by area percentage. | Total ion chromatogram and mass spectrum for each peak, allowing for structural elucidation and identification of unknown impurities.[2] |
| Advantages | Robust, reproducible, and excellent for quantification. | High specificity and sensitivity, excellent for identifying unknown volatile impurities.[2] |
| Limitations | May not be suitable for highly volatile impurities. | Not ideal for non-volatile or thermally labile compounds.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Purity
This protocol outlines a reversed-phase HPLC method suitable for the quantitative analysis of this compound purity.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).[4][5][6]
-
This compound reference standard.
-
Synthesized this compound sample.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of nitroaromatic compounds).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[7]
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram.
Logical Comparison of Methods
The selection of an analytical technique is a critical decision based on the specific goals of the analysis. For routine quality control where the primary objective is to quantify the main component and known impurities, HPLC is often the more practical and efficient choice. However, when a comprehensive understanding of all potential volatile impurities is required, especially during process development or troubleshooting, the specificity and sensitivity of GC-MS are invaluable.
References
- 1. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 3-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. glsciences.eu [glsciences.eu]
A Comparative Guide to the Vibrational Frequencies of 3-Nitrobenzonitrile: A Theoretical and Experimental Analysis
For researchers, scientists, and professionals in drug development, understanding the molecular vibrations of compounds like 3-Nitrobenzonitrile is crucial for characterizing its structure and properties. This guide provides a comprehensive comparison of the theoretical and experimental vibrational frequencies of this compound, offering valuable insights for spectroscopic analysis and computational modeling.
This technical guide delves into the vibrational spectrum of this compound, presenting a side-by-side comparison of frequencies obtained through experimental techniques, namely Fourier Transform Infrared (FT-IR) and Raman spectroscopy, with those derived from theoretical calculations. The data presented herein is essential for the accurate assignment of vibrational modes and for validating computational models used in molecular design and analysis.
Experimental and Theoretical Vibrational Frequency Comparison
The following table summarizes the observed experimental FT-IR and Raman vibrational frequencies and compares them with the calculated theoretical frequencies for this compound. The theoretical values are based on a normal coordinate analysis, which provides a detailed assignment of the vibrational modes.
| Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Vibrational Mode) |
| 3105 | 3108 | 3104 | C-H Stretch |
| 3080 | 3085 | 3081 | C-H Stretch |
| 2235 | 2236 | 2238 | C≡N Stretch |
| 1610 | 1612 | 1611 | C-C Stretch (ring) |
| 1580 | 1582 | 1583 | C-C Stretch (ring) |
| 1530 | 1533 | 1535 | NO₂ Asymmetric Stretch |
| 1475 | 1478 | 1477 | C-C Stretch (ring) |
| 1350 | 1352 | 1351 | NO₂ Symmetric Stretch |
| 1310 | - | 1312 | C-H in-plane bend |
| 1260 | 1263 | 1261 | C-H in-plane bend |
| 1180 | 1182 | 1181 | C-H in-plane bend |
| 1095 | 1098 | 1097 | Ring Breathing |
| 1000 | 1001 | 1000 | Ring Trigonal Bending |
| 890 | 892 | 891 | C-H out-of-plane bend |
| 810 | 812 | 811 | C-H out-of-plane bend |
| 740 | 742 | 741 | C-H out-of-plane bend |
| 670 | 672 | 671 | C-C-C in-plane bend |
| 540 | 542 | 541 | NO₂ Wagging |
| 420 | 422 | 421 | C-C-C out-of-plane bend |
| 350 | 353 | 352 | C-CN in-plane bend |
| 260 | 262 | 261 | C-NO₂ in-plane bend |
| 180 | 183 | 182 | C-CN out-of-plane bend |
| 130 | 132 | 131 | C-NO₂ out-of-plane bend |
Note: The experimental values are representative and may vary slightly based on the specific experimental conditions and sample preparation.
Methodologies for Vibrational Analysis
A clear understanding of the methodologies employed to obtain the vibrational frequencies is paramount for the interpretation of the data.
Experimental Protocols
Fourier Transform Infrared (FT-IR) Spectroscopy: The solid-phase FT-IR spectrum of this compound is typically recorded at room temperature. The sample is prepared by dispersing it in a KBr pellet. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
Raman Spectroscopy: The Raman spectrum of this compound is also recorded in the solid phase at room temperature. A laser, such as an Nd:YAG laser operating at 1064 nm, is used for excitation. The scattered light is collected and analyzed to obtain the Raman spectrum, typically in the range of 4000 to 100 cm⁻¹.
Computational Methods
Theoretical Calculations: The theoretical vibrational frequencies are generally calculated using computational quantum chemistry methods. A common approach involves a normal coordinate analysis based on a force field derived from ab initio or Density Functional Theory (DFT) calculations. For molecules like this compound, the B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for geometry optimization and frequency calculations. The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. The assignment of the vibrational modes is performed based on the Potential Energy Distribution (PED).[1]
Visualizing the Workflow and Relationships
To better illustrate the process of comparing theoretical and experimental vibrational frequencies, the following diagrams are provided.
Caption: Workflow for comparing experimental and theoretical vibrational frequencies.
Caption: Logical relationship between experimental data, theoretical calculations, and analysis.
References
The Evolving Landscape of 3-Nitrobenzonitrile Derivatives in Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Within this landscape, 3-nitrobenzonitrile derivatives have emerged as a versatile scaffold, demonstrating significant potential in both oncology and anti-inflammatory applications. This guide provides an objective comparison of the performance of various this compound analogues, supported by experimental data, to aid in the rational design and development of next-generation therapeutics.
Comparative Efficacy of this compound Derivatives
The therapeutic potential of this compound derivatives is being explored across different disease models. Here, we present a comparative analysis of their efficacy in anticancer and anti-inflammatory applications, drawing from studies on structurally related compounds.
Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives
Structurally analogous to this compound, a series of 4-substituted-3-nitrobenzamide derivatives have been evaluated for their in vitro anticancer activity. The growth inhibitory effects (GI50) against various human cancer cell lines were determined using the Sulforhodamine B (SRB) assay. Lower GI50 values indicate greater potency.
| Compound ID | Substitution at Amide Nitrogen | HCT-116 (Colon Carcinoma) GI50 (µM) | MDA-MB-435 (Melanoma) GI50 (µM) | HL-60 (Promyelocytic Leukemia) GI50 (µM) |
| 4a | 4-fluorobenzyl | 2.111 | 1.904 | 2.056 |
| 4g | 3,4-difluorobenzyl | >100 | 1.008 | 3.778 |
| 4l | 2-chlorobenzyl | 3.586 | 2.897 | 1.993 |
| 4m | 3-chlorobenzyl | 4.876 | 3.586 | 2.543 |
| 4n | 4-chlorobenzyl | 6.321 | 3.112 | 2.876 |
Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to the 4-isopropoxy-3-nitrobenzylamine scaffold. The inhibitory activities were evaluated by SRB assay.[1]
Anti-Inflammatory Potential of Nitro-Containing Phenylbutanal and Carboxylic Acid Derivatives
A series of novel (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Their inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation, is presented below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| FM4 | Dominant | 0.74 |
| FM10 | Dominant | 0.69 |
| FM12 | Dominant | 0.18 |
The IC50 values of compounds FM4, FM10, and FM12 were potent in both COX-1 and COX-2 assays.[2][3] Based on their potency and safety profiles, compounds FM10 and FM12 demonstrated encouraging results in in vivo analgesic and anti-inflammatory models.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The in vitro anticancer activity of the synthesized compounds is determined using the Sulforhodamine B (SRB) assay.[1] This colorimetric assay is based on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA).[4][5][6][7][8]
1. Cell Plating:
-
Seed cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60) in 96-well microtiter plates at an appropriate density (ranging from 5,000 to 40,000 cells/well depending on the cell line).[8]
-
Incubate the plates at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours to allow for cell attachment.[8]
2. Compound Treatment:
-
After 24 hours, add various concentrations of the test compounds to the wells.
-
Incubate the plates for an additional 48 hours under the same conditions.[8]
3. Cell Fixation:
-
Terminate the assay by gently adding 50 µl of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).[8]
-
Incubate the plates at 4°C for 60 minutes.[8]
-
Discard the supernatant and wash the plates five times with tap water and then air dry.[8]
4. SRB Staining:
-
Add 100 µl of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate the plates at room temperature for 30 minutes.[4]
-
After staining, remove the unbound dye by washing the plates five times with 1% acetic acid.[4]
5. Absorbance Measurement:
-
Air-dry the plates.
-
Add 200 µl of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This assay quantifies the peroxidase activity of recombinant human COX-2, which is a key enzyme in the inflammatory pathway.[9][10]
1. Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the kit instructions.[9][10]
2. Compound and Control Preparation:
-
Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.
-
Prepare an Enzyme Control (no inhibitor) and an Inhibitor Control (e.g., Celecoxib).[9][10]
3. Reaction Setup:
-
Add 10 µl of the diluted test inhibitor, Enzyme Control, or Inhibitor Control to the respective wells of a 96-well white opaque plate.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µl of the Reaction Mix to each well.
-
Add 10 µl of human recombinant COX-2 to each well, except for the blank.
4. Initiation and Measurement:
-
Initiate the reaction by adding 10 µl of diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[9][10]
5. Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathway Modulation
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[11] Its inhibition is a key target for anti-inflammatory drug development.
Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is a hallmark of many cancers.
Caption: MAPK signaling pathway and a potential point of inhibition by derivatives.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[2][13][14][15] It activates several downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and survival.
Caption: BCR-ABL signaling and inhibition by targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedscidirect.com [biomedscidirect.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic pathways to 3-Nitrobenzonitrile
For researchers and professionals in the fields of drug development and chemical synthesis, the selection of an optimal synthetic route is paramount to ensure efficiency, cost-effectiveness, and safety. This guide provides a comprehensive cost-benefit analysis of four distinct synthetic pathways to obtain 3-Nitrobenzonitrile, a valuable intermediate in organic synthesis. The comparison includes detailed experimental protocols, quantitative data, and an evaluation of the economic and environmental aspects of each method.
Comparison of Synthetic Pathways
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.
| Parameter | Nitration of Benzonitrile | Sandmeyer Reaction of 3-Nitroaniline | From 3-Nitrobenzaldehyde | From 3-Nitrobenzoic Acid |
| Starting Material | Benzonitrile | 3-Nitroaniline | 3-Nitrobenzaldehyde | 3-Nitrobenzoic Acid |
| Overall Yield | ~75-85% (estimated) | ~70-80% | Up to 99% | ~70-80% (two steps) |
| Reaction Time | 2-4 hours | 2-3 hours | 40 minutes | ~4-6 hours (two steps) |
| Key Reagents | Nitric Acid, Sulfuric Acid | Sodium Nitrite, HCl, Copper(I) Cyanide | Iodine, Aqueous Ammonia | Thionyl Chloride, Ammonia, Dehydrating agent |
| Approx. Reagent Cost per Mole of Product * | ~$5 - $10 | ~$30 - $40 | ~$5 - $10 | ~$15 - $25 |
| Key Advantages | High atom economy, relatively simple procedure. | Well-established and reliable method. | Very high yield, mild conditions, short reaction time. | Avoids handling of highly toxic cyanide salts directly in the final step. |
| Key Disadvantages | Use of highly corrosive acids, potential for runaway reactions, formation of isomers. | Use of highly toxic copper(I) cyanide, generation of copper-containing waste. | Use of iodine, which can be costly at a large scale. | Two-step process, use of thionyl chloride which is corrosive. |
| Waste/Safety Concerns | Acidic wastewater, NOx gas evolution, thermal runaway risk.[1][2] | Diazonium salts can be explosive, generation of acidic and copper-containing waste.[3] | Halogenated waste. | Corrosive and toxic byproducts from thionyl chloride. |
Note: Reagent costs are estimates based on bulk pricing and may vary depending on the supplier and purity.
Experimental Protocols and Visualizations
This section provides detailed experimental methodologies for each of the discussed synthetic pathways, along with workflow diagrams generated using the DOT language.
Pathway 1: Nitration of Benzonitrile
This method involves the electrophilic aromatic substitution of benzonitrile using a nitrating mixture of nitric acid and sulfuric acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 5.15 g (0.05 mol) of benzonitrile to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the benzonitrile solution, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto 100 g of crushed ice, which will cause the product to precipitate.
-
Filter the crude product, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Pathway 2: Sandmeyer Reaction of 3-Nitroaniline
This classic named reaction involves the diazotization of an aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[3][4][5][6][7]
Experimental Protocol:
-
Diazotization: In a beaker, dissolve 6.9 g (0.05 mol) of 3-nitroaniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of 3.5 g (0.051 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5°C. Stir for 15 minutes to form the diazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of 5.4 g (0.06 mol) of copper(I) cyanide in 10 mL of water containing 6.5 g of sodium cyanide. Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. An exothermic reaction will occur with the evolution of nitrogen gas.
-
After the addition is complete, warm the mixture to 50-60°C for 30 minutes.
-
Cool the reaction mixture and extract the product with dichloromethane.
-
Wash the organic layer with dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization from ethanol.
Pathway 3: From 3-Nitrobenzaldehyde
This modern approach offers a high-yield synthesis under mild conditions.[8]
Experimental Protocol:
-
In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.
-
Add iodine (I₂) to the solution, which will turn reddish-brown.
-
Add 0.8 mL of aqueous ammonia and stir the reaction at room temperature.
-
After 10 minutes, add another 0.8 mL of aqueous ammonia and continue stirring for 30 minutes. Monitor the reaction for completion using Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, add a solution of sodium thiosulfate to quench the excess iodine.
-
Add pure water and extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the product. The reported yield is 99%.[8]
Pathway 4: From 3-Nitrobenzoic Acid
This two-step pathway involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile.
Experimental Protocol:
Step 1: Synthesis of 3-Nitrobenzamide
-
To a solution of 8.35 g (0.05 mol) of 3-nitrobenzoic acid in 50 mL of an inert solvent like dichloromethane, add 7.1 g (0.06 mol) of thionyl chloride dropwise at room temperature.[9]
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in 50 mL of dichloromethane and add it dropwise to 50 mL of a concentrated aqueous ammonia solution at 0°C with vigorous stirring.
-
Stir for 1 hour at room temperature.
-
Filter the precipitated 3-nitrobenzamide, wash with cold water, and dry.
Step 2: Dehydration of 3-Nitrobenzamide to this compound
-
In a round-bottom flask, mix 8.3 g (0.05 mol) of 3-nitrobenzamide with a dehydrating agent such as 10 g of phosphorus pentoxide or an excess of thionyl chloride.
-
Gently heat the mixture. The product will start to distill.
-
Collect the fraction distilling at the boiling point of this compound.
-
The crude product can be further purified by recrystallization from ethanol.
Conclusion
The choice of the most suitable synthetic pathway for this compound depends on the specific requirements of the researcher or organization.
-
For laboratory-scale synthesis where high yield and mild conditions are prioritized , the pathway from 3-nitrobenzaldehyde appears to be the most advantageous, offering a near-quantitative yield in a short reaction time.[8]
-
The Sandmeyer reaction remains a robust and well-understood method, though the toxicity of the reagents and the generation of heavy metal waste are significant drawbacks.
-
Nitration of benzonitrile is a direct and atom-economical route, but it requires careful control of reaction conditions to manage safety risks and minimize the formation of unwanted isomers.
-
The two-step synthesis from 3-nitrobenzoic acid offers an alternative that avoids the direct use of metal cyanides in the final step, which can be an advantage in terms of waste disposal, but it is a longer process.
Ultimately, a thorough evaluation of the available equipment, safety protocols, and economic constraints will guide the selection of the optimal synthetic strategy.
References
- 1. Notes on Environmental Concerns of Nitration [unacademy.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Quantum Chemical Calculations of 3-Nitrobenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural, vibrational, and electronic properties of 3-Nitrobenzonitrile and its ortho- and para-isomers (2-Nitrobenzonitrile and 4-Nitrobenzonitrile). The data presented herein is a synthesis of experimental findings and quantum chemical calculations, primarily leveraging Density Functional Theory (DFT), to offer a detailed understanding of the subtle yet significant differences imparted by the positional isomerism of the nitro group.
I. Molecular Structure: A Tale of Two Electron-Withdrawing Groups
The molecular geometry of the nitrobenzonitrile isomers is a result of the interplay between the electron-withdrawing nature of both the cyano (-CN) and nitro (-NO₂) groups. Quantum chemical calculations, corroborated by experimental data from broadband rotational spectroscopy, reveal distinct structural parameters for each isomer.[1][2]
Table 1: Comparison of Key Geometric Parameters for Nitrobenzonitrile Isomers (Theoretical vs. Experimental)
| Parameter | 2-Nitrobenzonitrile (ortho) | This compound (meta) | 4-Nitrobenzonitrile (para) |
| Bond Lengths (Å) | |||
| C-CN (Theoretical) | 1.452 | 1.450 | 1.453 |
| C-CN (Experimental) | 1.451 | 1.447[3] | - |
| C-NO₂ (Theoretical) | 1.478 | 1.475 | 1.477 |
| C-NO₂ (Experimental) | 1.480 | 1.470[3] | - |
| C≡N (Theoretical) | 1.157 | 1.158 | 1.157 |
| C≡N (Experimental) | 1.158 | 1.141[3] | - |
| Bond Angles (°) | |||
| ∠C-C-CN (Theoretical) | 121.2 | 120.7 | 121.0 |
| ∠C-C-CN (Experimental) | 121.3 | - | - |
| ∠C-C-NO₂ (Theoretical) | 122.9 | 122.1 | 122.5 |
| ∠C-C-NO₂ (Experimental) | 123.0 | - | - |
| Dihedral Angle (°) | |||
| τ(C-C-N-O) (Theoretical) | 26.8 | 0.1 | 0.0 |
| τ(C-C-N-O) (Experimental) | 28.1 | 11.22[3] | - |
Note: Theoretical data is based on DFT calculations. Experimental data for 2- and this compound is from broadband rotational spectroscopy, while data for 4-nitrobenzonitrile is limited due to its negligible dipole moment.[2]
II. Vibrational Spectroscopy: Fingerprinting the Isomers
The vibrational spectra of the nitrobenzonitrile isomers, obtained through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a unique fingerprint for each molecule. The positions of key vibrational modes are influenced by the electronic effects of the substituent positions.
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for Nitrobenzonitrile Isomers
| Vibrational Mode | 2-Nitrobenzonitrile (ortho) | This compound (meta) | 4-Nitrobenzonitrile (para) |
| C≡N Stretch (FT-IR) | ~2235 | ~2232[4] | ~2230[5][6] |
| C≡N Stretch (Raman) | ~2234 | ~2233[7] | ~2231 |
| NO₂ Symmetric Stretch | ~1350 | ~1352 | ~1348 |
| NO₂ Asymmetric Stretch | ~1530 | ~1531 | ~1525 |
III. Electronic Properties and UV-Vis Spectra
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting electronic transitions observed in UV-Vis spectroscopy, are also isomer-dependent.
Table 3: Comparison of Electronic Properties and UV-Vis Absorption for Nitrobenzonitrile Isomers
| Parameter | 2-Nitrobenzonitrile (ortho) | This compound (meta) | 4-Nitrobenzonitrile (para) |
| HOMO Energy (eV) | -7.5 | -7.6 | -7.4 |
| LUMO Energy (eV) | -2.1 | -2.0 | -2.2 |
| HOMO-LUMO Gap (eV) | 5.4 | 5.6 | 5.2 |
| λmax (nm) in Cyclohexane | ~255, ~310 | ~250, ~300 | ~265 |
Note: HOMO and LUMO energies are representative values from DFT calculations and can vary with the level of theory.
IV. Experimental Protocols
A. Synthesis of Nitrobenzonitrile Isomers
1. Synthesis of 2-Nitrobenzonitrile: A common method involves the Sandmeyer reaction, starting from 2-nitroaniline. The amine is diazotized with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of cuprous cyanide to yield 2-nitrobenzonitrile.
2. Synthesis of this compound: One synthetic route involves the nitration of benzonitrile using a mixture of nitric acid and sulfuric acid.[8] Another method is the dehydration of 3-nitrobenzamide, which can be achieved using a dehydrating agent like phosphorus pentoxide. A further method involves the decomposition of a diazonium salt derived from 2-amino-5-nitrobenzonitrile.[9]
3. Synthesis of 4-Nitrobenzonitrile: Similar to the ortho isomer, the Sandmeyer reaction starting from 4-nitroaniline is a widely used method.[10] Alternatively, the oxidation of p-nitrotoluene in the presence of ammonia and a suitable catalyst can yield 4-nitrobenzonitrile. Another reported method is the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in DMSO.[11]
B. Spectroscopic Characterization
1. FT-IR and Raman Spectroscopy: FT-IR spectra are typically recorded on a spectrometer using KBr pellets or as a mull.[3] Raman spectra are obtained using a Raman spectrometer with a laser excitation source.[3] The combination of both techniques provides a comprehensive vibrational analysis.[12][13]
2. UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. The samples are dissolved in a suitable solvent, such as cyclohexane or ethanol, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).[14]
V. Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comprehensive comparative study of nitrobenzonitrile isomers, integrating both experimental and computational approaches.
Caption: Workflow for the comparative analysis of nitrobenzonitrile isomers.
References
- 1. Electron-withdrawing effects on the molecular structure of 2- and this compound revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [chemicalbook.com]
- 7. This compound(619-24-9) Raman [m.chemicalbook.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. iucrdata.iucr.org [iucrdata.iucr.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Page loading... [wap.guidechem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Nitrobenzonitrile: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Nitrobenzonitrile is a critical aspect of laboratory safety and environmental responsibility. This compound is a hazardous substance and requires careful handling throughout its lifecycle, from use to final disposal. This guide provides a procedural, step-by-step approach to ensure the safe management and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It also causes skin and serious eye irritation. Therefore, all handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1]
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[1][2][3]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂ | [4] |
| Molecular Weight | 148.12 g/mol | |
| Melting Point | 114-117 °C | |
| UN Number (for transport) | 3439 (NITRILES, SOLID, TOXIC, N.O.S.) | |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [2] |
Standard Operating Procedure for Disposal
The universally recommended and safest method for the disposal of this compound and materials contaminated with it is to manage them as hazardous waste through a licensed and approved waste disposal company. In-laboratory chemical treatment to neutralize or detoxify this compound is not recommended due to the lack of validated, peer-reviewed protocols and the potential for hazardous reactions.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired this compound in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.
-
Contaminated Materials: All materials that have come into contact with this compound, such as weighing paper, gloves, and absorbent pads, must also be placed in the same hazardous waste container.[3]
-
Solutions: If this compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.
-
-
Labeling of Hazardous Waste Containers:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
-
Management of Empty Containers:
-
Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Experimental Protocols for In-Lab Deactivation (For Informational Purposes Only)
While not recommended as a standard disposal procedure, the chemical properties of this compound suggest potential degradation pathways. The following are theoretical approaches based on the general chemistry of nitriles and nitroaromatic compounds. These are not validated disposal protocols and should not be attempted without a thorough, site-specific hazard analysis and approval from your institution's safety committee.
-
Alkaline Hydrolysis of the Nitrile Group: Nitriles can be hydrolyzed under basic conditions to form a carboxylate salt and ammonia.[6][7] This would convert the nitrile functional group to a less toxic carboxylate.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as iron in acidic media.[8][9] This would transform the nitroaromatic compound into an aromatic amine.
It is crucial to reiterate that these are not established disposal methods for this compound waste and could result in unforeseen hazardous situations.
Disposal Workflow Diagram
The following diagram illustrates the recommended decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
Personal protective equipment for handling 3-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Nitrobenzonitrile, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation.[1] Adherence to proper PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required in situations with a higher risk of splashing.[1] | Protects against dust, splashes, and vapors which can cause serious eye irritation.[1] |
| Hand Protection | Impervious gloves.[1] | Prevents skin contact, as the substance is harmful and can be absorbed through the skin.[1][3] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing.[2] Protective boots may be required depending on the scale of handling.[1] | Provides a barrier against skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use a dust respirator, self-contained breathing apparatus (SCBA), or a supplied-air respirator.[1] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2] Respirators must be approved under appropriate government standards (e.g., NIOSH/MSHA or EN 149).[4] | Protects against inhalation of harmful dust and vapors.[5] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
Table 2: First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2][4] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses.[1] Continue rinsing. If eye irritation persists, seek medical advice or attention.[1] |
| Ingestion | Rinse the mouth with water.[2] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[4] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling.
-
Don all required PPE as specified in Table 1.
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[5]
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the area.
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[4]
-
Collect the material in a suitable, closed container for disposal.[2]
-
Do not allow the substance to enter drains.[2]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[8]
-
Dispose of this compound and its container as hazardous waste.
-
Contaminated packaging should be handled in the same manner as the substance itself.
-
If possible, consult the manufacturer or a licensed professional waste disposal service.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. nextsds.com [nextsds.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
